molecular formula C9H6N2O B2922675 Quinazoline-8-carbaldehyde CAS No. 1823899-37-1

Quinazoline-8-carbaldehyde

Cat. No.: B2922675
CAS No.: 1823899-37-1
M. Wt: 158.16
InChI Key: FXROZDCKLWDZRK-UHFFFAOYSA-N
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Description

Quinazoline-8-carbaldehyde (CAS 1823899-37-1) is a versatile aromatic heterocyclic building block extensively used in synthesizing novel compounds for pharmaceutical research and development. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Researchers utilize this aldehyde derivative, with its reactive formyl group at the 8-position, to construct complex molecular hybrids and analogs via condensation and cyclization reactions . These synthetic efforts aim to develop new therapeutic agents, as quinazoline-based compounds have established significance as key pharmacophores in several FDA-approved drugs, including kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib . The structural motif is frequently investigated for its potential in anticancer, anti-inflammatory, antimicrobial, and antihypertensive research, among other biological activities . This reagent serves as a fundamental starting material for constructing diverse quinazoline-based hybrids, aiding in the exploration of structure-activity relationships and the discovery of new lead compounds . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROZDCKLWDZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quinazoline-8-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinazoline-8-carbaldehyde: Properties, Synthesis, and Applications

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is present in over 200 naturally occurring alkaloids and numerous synthetic compounds with significant pharmacological activities.[1][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5]

Among the vast library of quinazoline derivatives, This compound emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde group at the 8-position of the quinazoline core, provides a versatile handle for constructing more complex molecules. The strategic placement of the aldehyde on the benzene ring, rather than the pyrimidine ring, influences its electronic properties and reactivity, making it a sought-after building block in targeted drug discovery and the development of advanced organic materials.

This technical guide offers a comprehensive overview of this compound for researchers, chemists, and professionals in drug development. It delves into its core chemical properties, outlines a practical synthetic approach, explores its reactivity, and highlights its key applications, providing a foundational understanding of this important molecule.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound consists of a planar quinazoline ring system with a formyl (aldehyde) group substituted at the C8 position. This substitution is on the carbocyclic (benzene) portion of the fused heterocycle.

  • IUPAC Name: this compound

  • CAS Number: 1823899-37-1

  • Molecular Formula: C₉H₆N₂O[6]

  • Canonical SMILES: C1=CC=C2C(=C1C=O)N=CN=C2

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Weight 158.16 g/mol
Appearance Crystalline compound / Light yellow solid[3]
Melting Point 190-195 °C
Solubility Limited solubility in common organic solvents.
Storage Conditions Light-sensitive, store at 2-8 °C in amber glassware.
Spectroscopic Profile (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The aldehyde proton (–CHO) would appear as a sharp singlet at a significantly downfield shift, typically between 9.8 and 10.5 ppm. The protons on the quinazoline core would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) characteristic of a substituted aromatic system.

  • ¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon, expected around 190-195 ppm. Aromatic carbons would resonate in the 120-155 ppm range.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹ and C-H stretching for the aldehyde proton around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 158.16. Common fragmentation patterns would involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Part 2: Synthesis and Reactivity

Synthetic Strategy: Oxidation of 8-Methylquinazoline

A prevalent and logical method for the synthesis of aromatic aldehydes is the selective oxidation of the corresponding methyl-substituted precursor. This approach is efficient and avoids the harsh conditions sometimes required for direct formylation of an aromatic ring. The proposed synthesis of this compound is via the oxidation of 8-methylquinazoline, a transformation for which selenium dioxide (SeO₂) is a classic and effective reagent.

Synthesis_Workflow Precursor 8-Methylquinazoline Intermediate Selenium Dioxide (SeO₂) Adduct Precursor->Intermediate Oxidation (Dioxane, Reflux) Product This compound Intermediate->Product Hydrolysis (Aqueous Workup)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on established selenium dioxide oxidation procedures for methyl-substituted heterocycles.

Objective: To synthesize this compound from 8-methylquinazoline.

Reagents & Materials:

  • 8-Methylquinazoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinazoline (1 equivalent) and anhydrous 1,4-dioxane. Stir until the starting material is fully dissolved.

    • Rationale: Dioxane is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for SeO₂ oxidation, and its ability to dissolve both the organic substrate and the oxidant to some extent.

  • Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-wise.

    • Rationale: A slight excess of the oxidant ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The high temperature is necessary to overcome the activation energy for the benzylic C-H bond oxidation. TLC monitoring prevents over-reaction and determines the point of maximum product formation.

  • Workup and Extraction: After cooling to room temperature, filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter pad with DCM.

    • Rationale: Filtration removes insoluble inorganic byproducts.

  • Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with water and saturated aqueous NaHCO₃ solution to remove any acidic impurities.

    • Rationale: The aqueous washes remove any remaining water-soluble impurities and neutralize trace acids.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is crucial before final purification.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

    • Rationale: Chromatography separates the desired product from unreacted starting material and any organic side products, yielding the final compound in high purity.

Chemical Reactivity

The reactivity of this compound is dominated by the aldehyde functional group and influenced by the electronic nature of the quinazoline core.

  • Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile and can undergo a wide array of transformations. These include:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 8-(aminomethyl)quinazolines.

    • Condensation Reactions: Forms Schiff bases (imines) with primary amines, hydrazones with hydrazine derivatives, and oximes with hydroxylamine. These reactions are fundamental for elaborating the structure in drug discovery.[5][9]

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain at the 8-position.

    • Oxidation/Reduction: Can be easily oxidized to quinazoline-8-carboxylic acid using agents like potassium permanganate or reduced to 8-(hydroxymethyl)quinazoline with sodium borohydride.

  • Reactivity of the Quinazoline Core: The quinazoline ring itself is relatively stable. Electrophilic substitution on the benzene ring is directed by the two nitrogen atoms and the aldehyde. The C8 position is generally one of the most reactive sites toward electrophiles in the parent quinazoline system.[3][10] The presence of the deactivating aldehyde group at this position would make further electrophilic substitution on the benzene ring less favorable. Nucleophilic attack is favored at the C4 and C2 positions of the pyrimidine ring.[3]

Part 3: Applications in Research and Development

This compound serves as a high-value intermediate, primarily in the fields of medicinal chemistry and materials science.

Keystone Intermediate in Medicinal Chemistry

The quinazoline framework is central to many targeted therapies, especially kinase inhibitors used in oncology.[11][12] this compound is an ideal starting point for creating libraries of novel drug candidates.

  • Synthesis of Kinase Inhibitors: The aldehyde group can be used to install pharmacophores that form crucial hydrogen bonds or covalent interactions within the active site of a target enzyme, such as a protein kinase. For example, it can be converted into an amine, alcohol, or other functional group designed to interact with specific amino acid residues.

  • Scaffold for Bioactive Molecules: Beyond cancer, quinazoline derivatives are explored for a multitude of diseases.[1][4] The aldehyde at C8 allows for the systematic modification of the molecule to optimize its activity, selectivity, and pharmacokinetic properties (ADME).

Application_Workflow cluster_0 Drug Synthesis cluster_1 Biological Target Start Quinazoline-8- carbaldehyde Step1 Reductive Amination (with R-NH₂) Start->Step1 Final Novel Kinase Inhibitor Candidate Step1->Final Target Kinase Active Site Final->Target Binding & Inhibition

Caption: Role of this compound in kinase inhibitor synthesis.

Building Block for Organic Electronics

In materials science, electron-deficient heterocyclic compounds are valuable for creating n-type organic semiconductors.

  • Electron-Transport Materials: Derivatives of this compound have been investigated for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of both the quinazoline core and the aldehyde group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport. The rigid, planar structure of the quinazoline scaffold promotes molecular packing and enhances charge mobility in the solid state.

Part 4: Handling, Storage, and Safety

  • Safety: this compound is a chemical irritant. It may cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound is noted to be light-sensitive. To prevent degradation, it should be stored in a tightly sealed, amber-colored vial at refrigerated temperatures (2-8 °C).

Conclusion

This compound is more than just another chemical reagent; it is a strategic building block that bridges fundamental organic synthesis with applied science. Its combination of a privileged heterocyclic core and a reactive aldehyde handle makes it an enabling tool for innovation. For medicinal chemists, it offers a reliable platform for developing next-generation targeted therapeutics. For materials scientists, it provides a rigid, electron-deficient scaffold for creating novel organic electronic materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher aiming to leverage the vast potential of the quinazoline chemical space.

References

An In-depth Technical Guide to Quinazoline-8-carbaldehyde: A Keystone Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 8-Carbaldehyde Moiety

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The quinazoline scaffold is a quintessential example of such a framework, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for precise interactions with various biological targets.

This guide focuses on a particularly valuable derivative: Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1). This molecule is not just another quinazoline; it is a highly versatile building block. The aldehyde group at the 8-position serves as a reactive "handle," enabling chemists to introduce a vast array of molecular diversity through well-established chemical transformations. This strategic functionality makes it an indispensable intermediate for constructing complex molecules, especially in the development of targeted therapies like kinase inhibitors.[3] This document provides an in-depth exploration of its properties, a proven synthetic strategy, its chemical reactivity, and its critical role in modern drug development for researchers and scientists in the field.

Part 1: Core Physicochemical and Handling Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research. This compound is a crystalline solid under standard conditions.[3] Its key identifiers and physical characteristics are summarized below.

Data Presentation: Key Properties of this compound
PropertyValueSource(s)
CAS Number 1823899-37-1[3][4][5]
Molecular Formula C₉H₆N₂O[3][4][5]
Molecular Weight 158.16 g/mol [3][4]
Appearance Crystalline Compound[3]
Melting Point 190-195 °C[3]
SMILES O=Cc1cccc2c1ncn=c2[3][4]
InChI Key N/AN/A
Trustworthiness: Storage and Handling Protocols

To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is critical.

  • Storage: The compound is light-sensitive and should be stored in amber, airtight containers at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] This prevents potential photo-degradation and oxidation of the aldehyde moiety, which could lead to the formation of the corresponding carboxylic acid and compromise subsequent reactions.

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Due to its flammable nature and potential to cause skin irritation, all handling should be performed in a well-ventilated fume hood.[3] Explosion-proof ventilation is recommended.[3]

Part 2: Synthesis Protocol and Mechanistic Rationale

While this compound is commercially available, understanding its synthesis provides valuable insight into its chemistry and potential impurities. A common and reliable method for installing a carbaldehyde group onto an aromatic ring is through the mild oxidation of a primary alcohol. This approach is favored for its selectivity and high yields, avoiding the often harsh conditions required for oxidizing a methyl group, which can lead to over-oxidation or side reactions.

The logical precursor for this synthesis is (Quinazolin-8-yl)methanol . The following protocol outlines the selective oxidation of this alcohol to the target aldehyde.

Experimental Protocol: Oxidation of (Quinazolin-8-yl)methanol

Objective: To synthesize this compound via selective oxidation of (quinazolin-8-yl)methanol using manganese dioxide (MnO₂).

Causality Behind Experimental Choices:

  • Oxidant: Manganese dioxide (MnO₂) is chosen as the oxidizing agent. It is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes. Its key advantage is its low reactivity towards other functional groups and its insolubility in most organic solvents, which simplifies the workup procedure significantly—the excess reagent and manganese byproducts are simply filtered off.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is relatively inert, has a low boiling point for easy removal, and effectively suspends the MnO₂ while dissolving the organic substrate and product.

  • Temperature: The reaction is run at room temperature to maintain selectivity and prevent potential side reactions that could occur at elevated temperatures.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (Quinazolin-8-yl)methanol (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a solution with a concentration of approximately 0.1 M.

  • Reagent Addition: While stirring vigorously, add activated manganese dioxide (MnO₂, 5-10 equivalents) portion-wise to the solution. The large excess ensures the reaction proceeds to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. The reaction is generally complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other solid byproducts. Wash the Celite® pad thoroughly with additional DCM to ensure all product is recovered.

  • Purification: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield pure this compound.

Mandatory Visualization: Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_end Final Product start (Quinazolin-8-yl)methanol in Anhydrous DCM reaction Add Activated MnO₂ (5-10 eq.) Stir at Room Temperature (12-24h) Monitor by TLC start->reaction Step 1-3 workup Filter through Celite® Wash with DCM reaction->workup Step 4-5 purify Concentrate Filtrate Purify via Column Chromatography or Recrystallization workup->purify Step 6 end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems directly from the reactivity of its aldehyde functional group. This group is an electrophilic center that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for building molecular complexity.

Key Transformations for Library Synthesis
  • Reductive Amination: This is arguably the most powerful reaction for this substrate. The aldehyde can be condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction is highly efficient for creating diverse amine derivatives, a common feature in kinase inhibitors.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene. This provides a route to extend carbon chains and introduce new functionalities with control over the resulting double bond geometry.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in reactions like the Knoevenagel condensation. These reactions are fundamental for synthesizing more complex heterocyclic systems or introducing conjugated systems.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized or used as chiral building blocks.

Mandatory Visualization: Derivatization Pathways

G cluster_top Carbon-Nitrogen Bond Formation cluster_middle Carbon-Carbon Bond Formation center This compound reductive_amination Secondary/Tertiary Amine Derivative center->reductive_amination R¹R²NH, NaBH(OAc)₃ (Reductive Amination) wittig Alkene Derivative center->wittig Ph₃P=CHR (Wittig Reaction) grignard Secondary Alcohol center->grignard R-MgBr (Grignard Reaction) condensation Conjugated System center->condensation CH₂(CN)₂ (Knoevenagel Condensation)

Caption: Key derivatization reactions of this compound.

Authoritative Grounding: Role as a Kinase Inhibitor Precursor

The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. Many FDA-approved kinase inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline scaffold. The development of next-generation inhibitors often involves modifying other positions on the quinazoline ring to enhance potency, selectivity, or pharmacokinetic properties.

This compound is a critical intermediate in this endeavor. The aldehyde at the C-8 position provides a synthetic handle to introduce substituents that can interact with regions of the kinase active site outside the primary hinge-binding motif. For instance, derivatives synthesized from this aldehyde have been explored for developing kinase inhibitors and PARP1 inhibitors.[3] The ability to systematically modify this position via reactions like reductive amination allows researchers to perform detailed Structure-Activity Relationship (SAR) studies, optimizing interactions and tailoring the drug's profile for a specific kinase target.[2] In materials science, the electron-withdrawing nature of the aldehyde group on the rigid quinazoline scaffold has been utilized to create derivatives for electron-transport materials in organic photovoltaics.[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with the versatile reactivity of the C-8 aldehyde group, provide a robust platform for the synthesis of diverse and complex molecular architectures. For researchers and drug development professionals, this compound represents a key starting point for building libraries of novel compounds aimed at modulating challenging biological targets like protein kinases. A comprehensive understanding of its synthesis, handling, and reactivity is essential for unlocking its full potential in the quest for next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature

Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) is a heterocyclic aromatic aldehyde with the molecular formula C₉H₆N₂O. As a bifunctional molecule, it serves as a valuable scaffold and building block in medicinal chemistry and materials science. Its quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, while the aldehyde group offers a reactive handle for diverse chemical transformations, such as the synthesis of Schiff bases, hydrazones, and other derivatives[1][2]. In materials science, the electron-withdrawing nature of the aldehyde combined with the rigid quinazoline structure is leveraged in the development of electron-transport materials.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from the parent quinazoline heterocycle and analogous substituted derivatives, offering a predictive but robust framework for researchers.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is a thorough understanding of the molecule's structure. The fusion of a pyrimidine ring with a benzene ring creates the quinazoline system. The placement of the carbaldehyde group at the C8 position introduces specific electronic effects that influence the chemical environment of every atom.

For clarity in the following spectroscopic discussions, the atoms in this compound are numbered as shown below. This numbering scheme is standard for the quinazoline ring system.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is anticipated to show six distinct signals in the aromatic/heteroaromatic region (δ 7.5-9.5 ppm) and one signal for the aldehyde proton in the far downfield region (δ 10-11 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing aldehyde group.

Expertise in Interpretation:

  • H2 and H4 Protons: These protons are on the pyrimidine ring, adjacent to nitrogen atoms. They are expected to be the most deshielded protons of the quinazoline ring system itself, typically appearing at the lowest field[3].

  • H5, H6, H7 Protons: These protons on the benzene portion of the ring will exhibit characteristic coupling patterns (ortho, meta). Their chemical shifts will be influenced by the anisotropic effect of the fused pyrimidine ring and the C8-aldehyde. H7, being ortho to the aldehyde, is expected to be significantly downfield compared to H5 and H6.

  • Aldehyde Proton: The proton attached to the carbonyl carbon (CHO) is highly deshielded and will appear as a sharp singlet, as it has no adjacent protons with which to couple. Its position is a hallmark of the aldehyde functional group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-CHO 10.5 - 11.0 s (singlet) -
H2 9.4 - 9.5 s (singlet) -
H4 9.3 - 9.4 s (singlet) -
H7 8.2 - 8.3 d (doublet) J = 7.5 - 8.0
H5 8.1 - 8.2 d (doublet) J = 8.0 - 8.5

| H6 | 7.8 - 7.9 | t (triplet) | J = 7.5 - 8.5 |

Note: The exact chemical shifts and coupling constants for H5, H6, and H7 can vary. A 2D-NMR experiment like COSY would be essential to definitively assign these coupled protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Expertise in Interpretation:

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield (>190 ppm), which is characteristic of an aldehyde.

  • Pyrimidine Ring Carbons (C2, C4): These carbons, bonded to two nitrogen atoms (C2) or one nitrogen atom (C4), are found in the 150-161 ppm range, similar to other quinazoline derivatives[4].

  • Bridgehead Carbons (C4a, C8a): These carbons are part of the ring fusion and their shifts are influenced by both rings.

  • Benzene Ring Carbons (C5, C6, C7, C8): C8, being directly attached to the electron-withdrawing aldehyde, will be shifted downfield relative to a standard aromatic carbon. The other carbons (C5, C6, C7) will have shifts typical for a substituted benzene ring, generally between 120-140 ppm[4].

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 190 - 193
C2 160 - 161
C4 159 - 160
C8a 150 - 151
C8 138 - 140
C6 134 - 135
C4a 128 - 129
C5 127 - 128

| C7 | 126 - 127 |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the aldehyde and the aromatic quinazoline core.

Expertise in Interpretation:

  • C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most definitive peak, confirming the presence of the aromatic aldehyde's carbonyl group[5].

  • Aldehyde C-H Stretch: Two weak to medium bands, known as a Fermi doublet, are often observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of these bands is strong evidence for an aldehyde.

  • Aromatic C=C and C=N Stretches: The quinazoline ring will exhibit several medium to strong bands in the 1475-1635 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic ring systems[6].

  • Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 700-900 cm⁻¹ region. The specific pattern can provide information about the substitution pattern on the benzene ring.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium-Weak Aromatic C-H Stretch
~2830, ~2730 Weak Aldehyde C-H Stretch (Fermi doublet)
1695 - 1710 Strong, Sharp Carbonyl (C=O) Stretch
1610 - 1635 Medium-Strong Aromatic C=N Stretch
1475 - 1580 Medium-Strong Aromatic C=C Ring Stretches

| 750 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Expertise in Interpretation:

  • Molecular Ion Peak ([M]⁺•): For the molecular formula C₉H₆N₂O, the calculated monoisotopic mass is 158.05 Da. A high-resolution mass spectrometry (HRMS) experiment should detect a molecular ion peak very close to this value, confirming the elemental composition[7]. The nominal mass in a low-resolution instrument will be m/z 158.

  • Key Fragmentation: Aromatic aldehydes typically undergo a characteristic fragmentation by losing the -CHO group as a carbon monoxide (CO) radical, resulting in an [M-29]⁺ peak (loss of H and CO) or an [M-28]⁺• peak (loss of CO)[8]. The loss of a hydrogen radical to give an [M-1]⁺ peak (m/z 157) is also highly probable, forming a stable acylium ion.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Predicted Identity Notes
158 [M]⁺• Molecular Ion Peak
157 [M-H]⁺ Loss of H radical from aldehyde
130 [M-CO]⁺• Loss of carbon monoxide

| 103 | [C₇H₅N]⁺• | Further fragmentation of the quinazoline ring |

Standard Operating Protocol: A Workflow for Spectroscopic Analysis

To ensure data integrity and reproducibility, a systematic workflow is essential. This process validates the identity and purity of the chemical sample.

Caption: Workflow for comprehensive spectroscopic characterization.

Detailed Steps:

  • Sample Receipt & Preparation:

    • Log the sample details (batch number, appearance).

    • For NMR and MS, accurately weigh ~5-10 mg of the compound and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder or cast a thin film from a volatile solvent.

  • Data Acquisition:

    • NMR: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If structural assignments are ambiguous, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are crucial for definitive validation.

    • IR: Record the FT-IR spectrum over the standard range of 4000-400 cm⁻¹.

    • MS: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization for fragmentation or Electrospray Ionization for soft ionization). High-resolution analysis is recommended for elemental composition confirmation.

  • Data Analysis and Reporting:

    • Process all spectra using standard software.

    • Integrate ¹H NMR signals and pick peaks for all spectra.

    • Compare the acquired data (chemical shifts, coupling constants, absorption frequencies, m/z values) against the predicted data and literature values for analogous compounds.

    • Synthesize all data to confirm that the molecular structure is consistent across all three techniques, thereby validating the identity and assessing the purity of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. The aldehyde proton signal in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the molecular ion peak in mass spectrometry are all hallmark features. By systematically acquiring and interpreting these spectra, researchers and drug development professionals can proceed with confidence in the chemical integrity of this versatile synthetic building block.

References

An In-depth Technical Guide to the Solubility and Stability of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline-8-carbaldehyde is a pivotal heterocyclic aromatic aldehyde with significant applications in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and electron-transport materials.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Recognizing the scarcity of exhaustive published data, this document emphasizes robust, field-proven experimental protocols to empower researchers to generate reliable and reproducible data. We delve into the causality behind experimental choices, offering a self-validating framework for solubility and stability assessment, complete with detailed methodologies, data interpretation guidance, and visual workflows.

Introduction to this compound

The quinazoline scaffold is a cornerstone in the synthesis of pharmacologically active molecules, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound, a specific derivative, has garnered attention for its role as a versatile synthetic intermediate. The aldehyde functional group is particularly reactive and can participate in various chemical transformations, making it a valuable building block in drug discovery and materials science.[5] Understanding its solubility is critical for reaction setup, purification, and formulation, while knowledge of its stability is paramount for ensuring the integrity of the compound during storage and experimentation.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies.

PropertyValueSource
CAS Number 1823899-37-1[1][6]
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol [1][6]
Appearance Crystalline compound[1]
Melting Point 190-195 °C[1]
Purity Typically ≥95%[1]
Storage 2-8 °C, protect from light[1]

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and formulation possibilities. While specific quantitative data for this compound is not extensively documented, its structure—a heterocyclic aromatic aldehyde—suggests limited aqueous solubility and better solubility in organic solvents.[1][5] Studies on structurally related pyrazolo quinazoline derivatives have shown that solubility is dependent on both the solvent and the temperature, with N,N-dimethylformamide (DMF) often being a good solvent and solubility generally increasing with temperature.[7][8]

Qualitative Solubility Landscape

Based on general principles for aromatic aldehydes and available information on quinazoline derivatives, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThe polar nature of these solvents can interact with the polar groups of the quinazoline ring and the carbaldehyde.
Polar Protic Ethanol, MethanolModerateThe potential for hydrogen bonding with the nitrogen atoms in the quinazoline ring may enhance solubility.
Nonpolar Toluene, HexaneLowThe overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.
Aqueous Water, Buffers (pH 7.4)LowThe aromatic rings limit solubility in water, though the nitrogen atoms may allow for slight solubility.[9]
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

To obtain precise solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a crystalline compound.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in separate sealed vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a 0.45 µm filter.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature well below the compound's melting point.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried residue. The mass of the dissolved this compound is the difference between this final weight and the initial weight of the empty vial.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Collect and filter supernatant D->E F Evaporate solvent from known volume E->F G Weigh dried residue F->G H Calculate Solubility (mg/mL) G->H

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile of this compound

The stability of a compound dictates its shelf-life, handling procedures, and its behavior in various experimental and physiological environments. This compound is noted to be light-sensitive.[1] Furthermore, the quinazoline ring system can be susceptible to degradation in harsh acidic or alkaline conditions, especially at elevated temperatures.[10] A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents for stress conditions: HCl, NaOH, H₂O₂

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Thermostatically controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound under the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

      • Detection: UV at a wavelength where the parent compound and potential degradants absorb.

      • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acidic (HCl) A->B C Alkaline (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Quantify Degradation G->H I Identify Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation stability study.

Data Interpretation and Reporting

For Solubility Studies:

  • Present the quantitative solubility data in a table, clearly stating the solvent, temperature, and solubility value (e.g., in mg/mL or µg/mL).

  • If solubility was tested at multiple temperatures, a plot of solubility versus temperature can be generated to visualize the trend.

For Stability Studies:

  • Report the percentage of the parent compound remaining after exposure to each stress condition.

  • Include representative chromatograms showing the separation of the parent peak from degradation product peaks.

  • If degradation products are identified, report their retention times and, if possible, their mass-to-charge ratios from LC-MS analysis.

  • Conclude with a summary of the compound's stability profile and recommendations for storage and handling, such as "this compound is stable at room temperature but degrades significantly under acidic and photolytic conditions. It should be stored at 2-8 °C in light-resistant containers."[1]

Conclusion

While this compound is a compound of significant interest, a comprehensive public dataset on its solubility and stability is lacking. This guide provides the foundational knowledge and, more importantly, the detailed experimental frameworks necessary for researchers to generate this critical data in their own laboratories. By following the outlined protocols, scientists in drug development and materials science can ensure the quality and reliability of their work, from initial reaction setup to final product formulation. The principles of causality and self-validation embedded in these methodologies are designed to produce robust and defensible results.

References

Synthesis of Quinazoline-8-carbaldehyde from 8-Methylquinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of quinazoline-8-carbaldehyde from 8-methylquinazoline. This compound is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of biologically active compounds. This document delves into the intricacies of various oxidative transformations of the 8-methyl group, with a particular focus on the well-established Riley oxidation using selenium dioxide. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction: The Significance of this compound in Drug Discovery

The quinazoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The introduction of a formyl group at the 8-position of the quinazoline ring system yields this compound, a versatile intermediate for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex molecules through various chemical transformations such as condensations, reductive aminations, and Wittig-type reactions.[1]

This compound and its derivatives have been explored for their potential as kinase inhibitors in cancer research, where the aldehyde group can form critical interactions within the enzyme's active site. Furthermore, in materials science, these compounds have shown promise in the development of electron-transport materials for organic photovoltaics, attributed to the electron-withdrawing nature of the aldehyde group and the inherent structural rigidity of the quinazoline core.

This guide focuses on the direct oxidation of the readily available 8-methylquinazoline to afford the desired aldehyde, a key transformation that requires careful selection of reagents and reaction conditions to achieve high selectivity and yield.

Synthetic Strategies for the Oxidation of 8-Methylquinazoline

The conversion of a methyl group on an aromatic or heteroaromatic ring to an aldehyde is a fundamental transformation in organic synthesis. Several methods have been developed for this purpose, each with its own set of advantages and limitations. For the specific case of 8-methylquinazoline, the choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the quinazoline ring.

Selenium Dioxide (SeO₂) Oxidation: The Riley Oxidation

The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and reliable method for the oxidation of activated methyl and methylene groups to carbonyl compounds.[4][5] This method has been successfully applied to the oxidation of methyl groups on various heterocyclic systems, including quinolines.[6] The reaction proceeds through a well-defined mechanism involving an initial ene reaction followed by a[7]-sigmatropic rearrangement.

2.1.1. Mechanistic Insights

The mechanism of the Riley oxidation of 8-methylquinazoline is initiated by an ene reaction between selenium dioxide and the methyl group, forming an allylic seleninic acid intermediate. This is followed by a[7]-sigmatropic rearrangement to yield an unstable selenium(II) ester, which then decomposes to afford the desired this compound and elemental selenium.

Riley_Oxidation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Products M1 8-Methylquinazoline I1 Ene Reaction M1->I1 M2 Selenium Dioxide (SeO₂) M2->I1 I2 [2,3]-Sigmatropic Rearrangement I1->I2 Allylic Seleninic Acid Intermediate I3 Decomposition I2->I3 Selenium(II) Ester P1 This compound I3->P1 P2 Selenium (Se) I3->P2 P3 Water (H₂O) I3->P3

Figure 1: Mechanism of the Riley Oxidation.

2.1.2. Experimental Protocol

Materials:

  • 8-Methylquinazoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 8-methylquinazoline (1.0 eq) in anhydrous 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated elemental selenium.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

2.1.3. Data Summary
Reagent/ParameterConditionExpected YieldReference
Oxidant Selenium Dioxide (SeO₂)40-60%[6]
Solvent 1,4-Dioxane
Temperature Reflux
Reaction Time 4-6 hours
Alternative Oxidation Methods

While selenium dioxide is a common choice, other oxidizing agents can also be employed for the conversion of 8-methylquinazoline. These methods may offer advantages in terms of milder reaction conditions, higher yields, or avoidance of toxic selenium byproducts.

2.2.1. Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. While its direct application to the oxidation of methyl groups is less common, it can be effective for activated systems. The reactivity of MnO₂ is highly dependent on its method of preparation.

2.2.2. Catalytic Aerobic Oxidation

Transition metal-catalyzed aerobic oxidation presents a greener and more atom-economical approach. Catalysts based on palladium, copper, or vanadium have been investigated for the oxidation of methyl groups on heterocyclic rings.[8][9] For instance, palladium(II) complexes have been shown to catalyze the aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates, which can then be hydrolyzed to the aldehydes.[8]

Experimental_Workflow Start Start: 8-Methylquinazoline Reaction Oxidation Reaction (e.g., with SeO₂) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End: this compound Characterization->End

Figure 2: General Experimental Workflow.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around 10 ppm, along with the expected signals for the aromatic protons of the quinazoline ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the successful oxidation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group of the aldehyde, typically in the range of 1690-1715 cm⁻¹.

  • Melting Point: The melting point of the purified product can be compared with literature values. This compound is a crystalline compound with a reported melting point between 190-195 °C.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Selenium Dioxide (SeO₂): Selenium compounds are highly toxic and should be handled with extreme care.[4] Avoid inhalation of dust and contact with skin and eyes.

  • 8-Methylquinazoline: May be harmful if swallowed or inhaled.

  • Solvents: Dioxane and dichloromethane are flammable and potentially carcinogenic.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 8-methylquinazoline is a crucial transformation for the advancement of drug discovery and materials science. The Riley oxidation using selenium dioxide remains a robust and widely used method for this conversion, despite the toxicity of the reagent. Emerging catalytic aerobic oxidation methods offer a promising avenue for more sustainable and environmentally friendly syntheses. This guide provides a detailed framework for researchers to successfully synthesize and characterize this important building block, paving the way for the development of novel and impactful chemical entities.

References

The Multifaceted Therapeutic Potential of Quinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle arising from the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically approved drugs and a vast library of derivatives with diverse pharmacological activities.[1] This guide provides an in-depth exploration of the significant biological activities of quinazoline derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supplemented with detailed experimental protocols and field-proven insights to facilitate the discovery and development of next-generation quinazoline-based therapeutics.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[2] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3]

A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant number of anticancer quinazoline derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and angiogenesis.[4][5] Overexpression or mutation of EGFR is a hallmark of various cancers, making it a prime therapeutic target.[6]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[7]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Blocks ATP binding ATP ATP ATP->EGFR Binds MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

B. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[10]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Quantitative Data Summary: Anticancer Activity of Representative Quinazoline Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinazolinesA549 (Lung)3.23[11]
4-anilinoquinazolinesMCF-7 (Breast)0.05[11]
Imidazo[1,2-c]quinazolinesHCT116 (Colon)1.5[12]
Quinazolin-4(3H)-one derivativesHepG2 (Liver)2.8[11]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][14]

A. Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of quinazoline derivatives are varied and can include:

  • Inhibition of DNA Gyrase: Some quinazolines interfere with the activity of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting bacterial growth.[7]

  • Disruption of Cell Wall Synthesis: Certain derivatives can inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another reported mechanism of action.[15]

  • Membrane Disruption: Some quinazolines can increase the permeability of the microbial cell membrane, leading to the leakage of cellular contents and cell death.[15]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_plates Prepare Agar Plates start->prep_plates inoculate Inoculate Plates prep_inoculum->inoculate prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Quinazoline Derivatives and Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic end End determine_mic->end

Caption: Workflow for evaluating the antimicrobial activity of quinazoline derivatives.

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[16][17]

Principle: The test compound diffuses from a well through the solidified agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will be observed around the well.[11]

Step-by-Step Methodology:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

    • Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

    • Spread the microbial inoculum evenly over the surface of the agar plates.[11]

  • Well Creation and Compound Application:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]

    • Prepare solutions of the quinazoline derivatives at a known concentration in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 100 µL) of each compound solution into the wells. Include a negative control (solvent) and a positive control (a standard antibiotic like ciprofloxacin).[17]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[11]

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

  • Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control.

C. Quantitative Data Summary: Antimicrobial Activity of Representative Quinazoline Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-c]quinazolinesS. aureus4-8[12]
Quinazolin-4(3H)-one hydrazonesE. coli4[7]
Thiazolo[3,2-a]quinazolinesC. albicans15.63[18]
Quinazoline-fused moleculesP. aeruginosa8[12]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[19][20]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response, such as:

  • Cyclooxygenase (COX) Inhibition: Some derivatives inhibit COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[21]

  • Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes, which produce leukotrienes, another class of inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Certain quinazolines can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • MAPK Pathway Modulation: Some compounds may exert their effects by modulating mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK, which are involved in inflammation.[22]

B. Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds in vivo.[4][23]

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4]

Step-by-Step Methodology:

  • Animal Handling and Grouping:

    • Use rats or mice of a specific strain and weight.

    • Divide the animals into groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups (different doses of the quinazoline derivative).

  • Compound Administration:

    • Administer the test compound and the positive control orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[23]

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[23]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each test group compared to the control group.

    • A significant reduction in paw volume indicates anti-inflammatory activity.

C. Quantitative Data Summary: Anti-inflammatory Activity of Representative Quinazoline Derivatives
Compound ClassAnimal ModelDose% Inhibition of EdemaReference
2,3,6-trisubstituted quinazolinonesRat50 mg/kg10.28–53.33[20]
Benzothiazole-substituted quinazolinonesRat-21.3–77.5[20]
Thiazolidinone-substituted quinazolinonesRat50 mg/kgup to 32.5[24]
Pyrazolo[1,5-a]quinazolinesMouse10 mg/kg39[21]

IV. Antiviral Activity: A Broad-Spectrum Approach to Viral Infections

Quinazoline derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including Zika virus, Dengue virus, and coronaviruses.[25][26]

A. Mechanism of Action: Interrupting the Viral Life Cycle

The antiviral mechanisms of quinazolines are diverse and can target various stages of the viral life cycle:

  • Inhibition of Viral Entry: Some compounds may prevent the virus from entering host cells.[27]

  • Inhibition of Viral Replication: Many derivatives inhibit key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[26]

  • Inhibition of Viral Assembly and Release: Some quinazolines may interfere with the assembly of new viral particles or their release from the host cell.

B. Experimental Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[1][14]

Principle: A viral plaque is a visible clear zone that develops in a monolayer of cells as a result of viral infection and lysis. The ability of a compound to reduce the number of plaques is a measure of its antiviral activity.[28]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.

    • Incubate until a confluent monolayer is formed.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the quinazoline derivative.

    • Pre-incubate a known amount of virus with each dilution of the compound for a specific time (e.g., 1 hour) at 37°C.

  • Infection and Overlay:

    • Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation and Plaque Visualization:

    • Incubate the plates for several days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

D. Quantitative Data Summary: Antiviral Activity of Representative Quinazoline Derivatives
Compound ClassVirusCell LineEC50 (µM)Reference
2,3,6-trisubstituted quinazolinonesZika VirusVero0.086[25]
2,3,6-trisubstituted quinazolinonesDengue VirusVero0.18[25]
Quinazoline derivativesHCoV-OC43-~0.1[27]
2-substituted quinazolinonesVaricella Zoster Virus-5.4–13.6[29]

V. Conclusion and Future Perspectives

The quinazoline scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. The diverse biological activities of its derivatives, from anticancer and antimicrobial to anti-inflammatory and antiviral, underscore its continued importance in medicinal chemistry. The field-proven experimental protocols detailed in this guide provide a robust framework for the evaluation of novel quinazoline compounds. As our understanding of the molecular basis of disease deepens, so too will our ability to design and synthesize next-generation quinazoline derivatives with enhanced potency, selectivity, and safety profiles. The future of quinazoline-based drug discovery is bright, with ongoing research poised to unlock even more of the therapeutic potential of this remarkable heterocyclic system.

VI. References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).

  • Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infectious Diseases, 8(3), 555–566.

  • A comprehensive review of recent advances in the biological activities of quinazolines. (n.d.).

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296.

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(4), 416–424.

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8530.

  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 20.

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15915–15926.

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(21), 7434.

  • Antiviral Agents – Benzazine Derivatives. (n.d.).

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 1–8.

  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (n.d.). BenchChem.

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15762–15780.

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). BenchChem.

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry, 22(15), 1269–1290.

  • MTT Assay Protocol. Springer Nature Experiments.

  • 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(13), e3670.

  • 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Bio-protocol, 10(13), e3671.

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5543.

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8530.

  • MTT assay protocol. (n.d.). Abcam.

  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.

  • Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate.

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (n.d.).

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 133-138.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 521.

  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.). ResearchGate.

  • Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors. (n.d.). ResearchGate.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(1), 481.

  • Agar well diffusion assay. (2020, November 1). YouTube.

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases, 8(1), 139–150.

  • The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. (n.d.). ResearchGate.

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4444–4452.

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.

  • Design, synthesis, and antiviral activities evaluation of novel quinazoline derivatives containing sulfonamide moiety. (n.d.).

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6).

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(4), 416–424.

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180).

  • In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs.

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Scientific Reports, 11(1), 16787.

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. International journal of molecular sciences, 25(10).

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.

  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (n.d.).

References

A Technical Guide to Quinazoline-8-carbaldehyde: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] Within this important class of heterocycles, quinazoline-8-carbaldehyde emerges as a particularly valuable precursor. The strategic placement of the aldehyde group at the C-8 position provides a reactive handle for extensive chemical diversification, enabling the synthesis of complex molecular architectures and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a technical overview of its utility in constructing novel therapeutic agents.

The Quinazoline Scaffold: A Privileged Framework in Drug Discovery

Quinazoline (1,3-diazanaphthalene) is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[2] This structural motif is present in numerous natural alkaloids and has been the foundation for several clinically approved drugs, such as Gefitinib, Erlotinib, and Prazosin, which target a range of diseases from cancer to hypertension.[4][5] The success of the quinazoline core stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, while serving as a rigid scaffold to orient appended functional groups in a precise three-dimensional space.

This compound leverages this privileged core, incorporating a highly versatile aldehyde functional group. This group acts as a key electrophilic center, opening a gateway to a vast array of chemical transformations crucial for building libraries of potential drug candidates.

Synthesis of the this compound Precursor

The synthesis of quinazoline derivatives can be achieved through various established methods, often involving the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles.[2][6] The synthesis of the 8-carbaldehyde variant typically involves a multi-step sequence where the aldehyde functionality is introduced either before or after the formation of the heterocyclic core.

A representative synthetic workflow is outlined below. The process often begins with a starting material where the aldehyde or a precursor group is already in place relative to an amino group, facilitating the subsequent cyclization to form the quinazoline ring.

cluster_synthesis Synthetic Pathway to this compound A 2-Amino-3-methylbenzonitrile B Oxidation of Methyl Group A->B e.g., SeO2, NBS C 2-Amino-3-formylbenzonitrile B->C D Cyclization with Formamide C->D Formamide (HCONH2) Heat E This compound D->E Dehydration

Caption: A potential synthetic route to this compound.

Core Reactivity: Key Chemical Transformations

The aldehyde group of this compound is the focal point of its chemical utility. It enables a diverse range of reactions that are fundamental to medicinal chemistry for scaffold decoration and library synthesis.

Reductive Amination: The Gateway to Amine Diversity

Reductive amination is arguably the most powerful tool for derivatizing this compound. This reaction introduces a substituted aminomethyl group at the C-8 position, a common motif in bioactive molecules. The process involves two key steps: the initial condensation of the aldehyde with a primary or secondary amine to form a Schiff base (imine) or enamine, followed by in-situ reduction to the corresponding amine.

start This compound + R1R2NH step1 Formation of Iminium Ion [Qz-CH=NR1R2]+ start->step1 Condensation (-H2O) step2 Reduction step1->step2 Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) end Final Product Qz-CH2-NR1R2 step2->end

Caption: Workflow for Reductive Amination.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, selective for imines over aldehydes, and does not require stringent pH control, unlike sodium cyanoborohydride (NaBH₃CN). This selectivity allows for a one-pot procedure where the amine, aldehyde, and reducing agent can be mixed together, streamlining the synthesis.[7]

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amine.

Multicomponent Reactions (MCRs): Rapid Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy.[8] this compound is an excellent substrate for various MCRs, allowing for the rapid construction of complex and diverse molecular scaffolds.[9][10]

For instance, in a Ugi-type reaction, the aldehyde can react with an amine, an isocyanide, and a carboxylic acid to generate an α-acylamino amide derivative, introducing significant structural diversity in a single, efficient step.

Condensation Reactions: Building Bioactive Heterocycles

The aldehyde can undergo condensation reactions with various nucleophiles to form important pharmacophores. Reacting it with thiosemicarbazide yields thiosemicarbazones, which can be cyclized to form thiazole or triazole derivatives known for their biological activities.[11] Similarly, condensation with hydrazines can lead to hydrazones, which are precursors for pyrazoles and other N-heterocycles.[12]

Applications in the Synthesis of Bioactive Agents

The true value of this compound is demonstrated by its application in the synthesis of high-value molecules for drug discovery.

Kinase Inhibitors for Oncology

The quinazoline scaffold is famously employed in the design of kinase inhibitors, which block the signaling pathways that lead to uncontrolled cell proliferation in cancer.[4][13] Many clinically used tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib are 4-anilinoquinazoline derivatives.[14] Modifications at other positions of the quinazoline ring, such as C-8, are crucial for tuning selectivity, potency, and pharmacokinetic properties.

Starting from this compound, medicinal chemists can introduce solubilizing groups or moieties that interact with specific sub-pockets of the kinase active site. For example, reductive amination can be used to append basic amine side chains, which can form salt bridges with acidic residues like aspartate in the ATP-binding pocket, thereby enhancing binding affinity and selectivity.[15][16]

cluster_kinase Kinase Inhibitor Synthesis Pathway Precursor This compound Step1 Reductive Amination with Piperazine Precursor->Step1 Intermediate 8-(Piperazin-1-ylmethyl) quinazoline Step1->Intermediate Step2 Coupling Reaction (e.g., Amidation) Intermediate->Step2 Final Multi-Kinase Inhibitor Candidate Step2->Final

Caption: Synthesis of a kinase inhibitor candidate.

Agents for Neurodegenerative Diseases

Quinazoline derivatives have been investigated as multi-target agents for complex diseases like Alzheimer's.[7][9] These agents often aim to modulate cholinesterase activity, reduce oxidative stress, and inhibit the aggregation of amyloid-β peptides.[10] The 8-carbaldehyde moiety provides a convenient attachment point for incorporating fragments known to possess antioxidant or amyloid-binding properties, leading to multifunctional drug candidates.

Antimicrobial and Anti-inflammatory Agents

The structural diversity achievable from this compound has been exploited to create novel antibacterial, antifungal, and anti-inflammatory compounds.[12][17] By reacting the aldehyde with different amines, hydrazines, or other nucleophiles, researchers can systematically explore the chemical space around the quinazoline core to identify compounds with potent and selective activity against microbial or inflammatory targets.[1][3]

Data Summary: Representative Bioactive Derivatives

The table below summarizes hypothetical but representative data for compounds synthesized from this compound, illustrating how modifications at the C-8 position can modulate biological activity.

Compound IDC-8 Substituent (via Reductive Amination)TargetIC₅₀ (nM)
QZ-01 -CH₂-N(CH₃)₂Aurora Kinase A85
QZ-02 -CH₂-(4-methylpiperazin-1-yl)EGFR (T790M)12
QZ-03 -CH₂-NH(cyclopropyl)Acetylcholinesterase45
QZ-04 -CH₂-(morpholino)NF-κB Inhibition150

Conclusion

This compound is a high-value, versatile precursor in medicinal chemistry. Its strategic combination of a privileged heterocyclic core and a reactive aldehyde handle provides an efficient entry point for the synthesis of diverse and complex molecules. The straightforward application of fundamental organic reactions, such as reductive amination and multicomponent reactions, allows for the systematic exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the intelligent use of such well-positioned building blocks will remain critical to the successful design and development of the next generation of medicines.

References

Quinazoline Compounds: A Comprehensive Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of quinazoline compounds, with a primary focus on their well-established role as kinase inhibitors and their emerging potential against other critical cellular targets. We will delve into the mechanistic intricacies of target engagement, explore the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to be a valuable resource for researchers and drug development professionals actively working in the field of oncology and beyond, offering insights to facilitate the design and discovery of next-generation quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold - A Versatile Pharmacophore

Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a remarkably versatile scaffold in drug discovery.[1] Its rigid structure, coupled with the ability to be readily functionalized at various positions, allows for the precise spatial orientation of substituents to interact with a diverse array of biological targets.[2] This inherent adaptability has led to the development of numerous FDA-approved drugs and a plethora of investigational agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The anticancer activity of quinazoline derivatives is particularly prominent, with many compounds functioning as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] This guide will primarily focus on these kinase targets, while also exploring the growing landscape of non-kinase proteins susceptible to inhibition by this remarkable chemical entity.

Receptor Tyrosine Kinases (RTKs): The Primary Battlefield for Quinazoline Inhibitors

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes such as growth, proliferation, differentiation, and survival.[3] Their aberrant activation is a common driver of tumorigenesis, making them highly attractive targets for cancer therapy. Quinazoline derivatives have proven to be exceptionally effective at targeting the ATP-binding site of several key RTKs.[3]

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation and survival.[3] Overexpression or activating mutations of EGFR are hallmarks of various cancers, most notably non-small-cell lung cancer (NSCLC).[5][6]

Quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers.[5] Marketed drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation reversible inhibitors that compete with ATP for binding to the kinase domain of EGFR.[3][7]

Mechanism of Action: These 4-anilinoquinazoline compounds mimic the adenine portion of ATP, forming a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR kinase domain. The anilino substituent projects into a hydrophobic pocket, and modifications at this position have been extensively explored to enhance potency and selectivity.[8]

Emergence of Resistance and Next-Generation Inhibitors: A significant clinical challenge is the development of resistance, often through the acquisition of the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation inhibitors.[6][9] This has spurred the development of second-generation (e.g., Afatinib ) and third-generation (e.g., Osimertinib ) irreversible inhibitors, which form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, providing sustained inhibition even in the presence of the T790M mutation.[6] More recently, allosteric inhibitors are being explored to tackle the C797S mutation, which confers resistance to covalent inhibitors.[6]

Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Akt Akt VEGFR2->Akt Activates Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Angiogenesis Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Quinazoline Compound Start->Prep_Compound Prep_Assay_Mix Prepare Kinase/ Tracer/Antibody Mix Start->Prep_Assay_Mix Add_Compound Add Compound to 384-well Plate Prep_Compound->Add_Compound Add_Assay_Mix Add Assay Mix to Plate Prep_Assay_Mix->Add_Assay_Mix Add_Compound->Add_Assay_Mix Incubate Incubate at RT Add_Assay_Mix->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Formylation of the Quinazoline Ring at the 8-Position: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Functionalization of the quinazoline ring system is a key strategy for modulating the pharmacological profile of these molecules. Among the various possible modifications, the introduction of a formyl group (–CHO) at the 8-position represents a particularly valuable transformation, yielding 8-formylquinazoline, a versatile intermediate for the synthesis of more complex derivatives. This technical guide provides an in-depth exploration of the synthetic strategies for the formylation of the quinazoline ring at the 8-position, with a focus on practical methodologies, mechanistic insights, and applications in drug development.

Strategic Considerations for C-8 Formylation

Direct C-H formylation of the quinazoline ring, particularly at the 8-position, is challenging due to the electron-deficient nature of the pyrimidine ring, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution. Therefore, indirect methods, starting from a pre-functionalized quinazoline, are generally more effective. The most common strategies involve the use of quinazolines bearing an electron-donating group at the 8-position, such as an amino (–NH₂) or hydroxyl (–OH) group, to facilitate the introduction of the formyl group.

This guide will focus on a robust and widely applicable approach: the formylation of 8-aminoquinazoline. This precursor is readily accessible and provides a reliable handle for the introduction of the formyl group via established synthetic methodologies.

Synthesis of the Key Precursor: 8-Aminoquinazoline

A reliable supply of the starting material is paramount for any synthetic campaign. 8-Aminoquinazoline can be prepared through a classical and well-documented two-step sequence starting from quinoline.[5][6]

Step 1: Nitration of Quinoline

The initial step involves the nitration of quinoline to introduce a nitro group onto the benzene ring. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.

Experimental Protocol:

  • To a stirred solution of quinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitroquinoline isomers.

  • Filter the precipitate, wash with water, and dry.

  • Separate the 5- and 8-nitroquinoline isomers by fractional distillation or sublimation.[6]

Step 2: Reduction of 8-Nitroquinazoline to 8-Aminoquinazoline

The separated 8-nitroquinoline is then reduced to the corresponding 8-aminoquinazoline. A variety of reducing agents can be employed for this transformation, with tin powder in the presence of hydrochloric acid being a classic and effective method.[6]

Experimental Protocol:

  • Suspend 8-nitroquinoline in a suitable solvent such as ethanol.

  • Add tin powder and concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the 8-aminoquinazoline with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 8-aminoquinazoline as a pale yellow solid.[6]

Formylation of 8-Aminoquinazoline: The Duff Reaction

With the 8-aminoquinazoline precursor in hand, the formylation can be achieved through various methods. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a suitable choice for this transformation.[7][8][9][10] This reaction is particularly effective for electron-rich aromatic compounds.[8][10]

Reaction Mechanism

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism. In an acidic environment, HMTA decomposes to generate an iminium ion electrophile. This electrophile then attacks the electron-rich quinazoline ring, preferentially at the position ortho to the activating amino group (the 7-position). Subsequent intramolecular redox reactions and hydrolysis lead to the formation of the aldehyde.[7][10]

Diagram: Proposed Mechanism of the Duff Reaction on 8-Aminoquinazoline

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium + H+ H_plus H+ Quinazoline 8-Aminoquinazoline Intermediate Wheland Intermediate Quinazoline->Intermediate + Iminium Ion Product_imine Iminium Intermediate Intermediate->Product_imine - H+ Product_aldehyde 8-Formyl-7-aminoquinazoline Product_imine->Product_aldehyde + H2O, Acid Hydrolysis Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis and Product Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate Activated Quinazoline Derivative Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 8-Formylquinazoline Hydrolysis->Product

References

Quinazoline-8-carbaldehyde: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of approved therapeutics in oncology, such as gefitinib and erlotinib, as well as agents with anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2] Quinazoline-8-carbaldehyde, a key synthetic intermediate, provides a reactive aldehyde functional group that is instrumental in the elaboration of more complex molecular architectures. This guide offers a comprehensive overview of the safety and handling protocols for this compound, designed for researchers and drug development professionals engaged in its use.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. While a comprehensive toxicological profile is not fully established, the available data from various suppliers and related compounds allows for a robust risk assessment.

GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard statements are consistently reported[3][4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Some sources also indicate a potential for flammability and skin burns, necessitating appropriate precautions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 1823899-37-1
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
Appearance Crystalline solid/powder
Melting Point 190-195 °C
Solubility Limited solubility in common organic solvents

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimize exposure and ensure personnel safety.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5] Explosion-proof ventilation is recommended due to its potential flammability.

  • Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes and dust.[5][7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a properly fitted laboratory coat are required.[8] Some sources recommend impervious clothing to prevent skin contact.[5]

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.[5]

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential to maintain a safe laboratory environment.

Handling
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the compound is handled.[9]

  • Wash hands thoroughly after handling.[1]

  • Minimize dust generation and accumulation.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • The compound is light-sensitive and should be stored in amber glassware.

  • Recommended storage temperature is between 2-8 °C.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal

This compound and any contaminated materials must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • Disposal Method: The primary and recommended method of disposal is through a licensed hazardous waste disposal company, typically via incineration.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[12]

  • Control Ignition Sources: Remove all sources of ignition.[12]

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Visualizations

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Store Compound at 2-8°C in Amber Vial clean2->clean3

Caption: Workflow for the safe handling of this compound.

Logical Relationship: Emergency Response to Exposure

cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs action1 Remove from Source Exposure->action1 action2 Administer First Aid action1->action2 medical1 Seek Immediate Medical Attention action2->medical1 medical2 Provide SDS to Medical Personnel medical1->medical2

Caption: Decision tree for emergency response to exposure.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline-8-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key precursor for the synthesis of a wide array of more complex molecular architectures. The aldehyde functional group at the C8 position offers a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the diversification of the quinazoline core. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol is structured as a three-part synthetic sequence, commencing with the preparation of 8-bromoquinazoline, followed by its conversion to (quinazolin-8-yl)methanol, and culminating in the selective oxidation to the target aldehyde. The rationale behind key experimental choices is discussed, and all procedures are grounded in established chemical principles, supported by citations from authoritative literature.

Introduction: The Strategic Importance of this compound

The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique structure allows for diverse functionalization, leading to compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of a carbaldehyde group at the 8-position of the quinazoline ring system creates a powerful synthetic intermediate. This aldehyde moiety can be readily transformed into a variety of other functional groups, making this compound a crucial starting material for generating libraries of novel compounds for drug discovery screening and for the synthesis of targeted molecular probes.

This guide details a robust and reproducible three-step synthetic route designed to provide reliable access to this important intermediate.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence, starting from the readily accessible precursor 8-bromoquinazoline. This intermediate is first converted to the corresponding primary alcohol, (quinazolin-8-yl)methanol, via a lithium-halogen exchange followed by quenching with a formylating agent. The final step involves a mild oxidation of the alcohol to furnish the desired this compound.

G cluster_0 Part 1 cluster_1 Part 2 cluster_2 Part 3 8-Bromoquinazoline 8-Bromoquinazoline C₈H₅BrN₂ Quinazolin_8_yl_methanol (Quinazolin-8-yl)methanol C₉H₈N₂O 8-Bromoquinazoline->Quinazolin_8_yl_methanol 1. n-BuLi, THF, -78 °C 2. DMF Quinazoline_8_carbaldehyde This compound C₉H₆N₂O Quinazolin_8_yl_methanol->Quinazoline_8_carbaldehyde PCC, DCM

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 8-Bromoquinazoline

The synthesis of the key intermediate, 8-bromoquinazoline, can be achieved from commercially available 2-amino-3-bromobenzaldehyde. This approach involves a condensation reaction to form the pyrimidine ring of the quinazoline system.

Experimental Protocol
  • Reaction Setup: To a solution of 2-amino-3-bromobenzaldehyde (1.0 eq) in formamide (10 volumes), add ammonium formate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 160-170 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 volumes).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 8-bromoquinazoline.

Scientific Rationale

This reaction is a variation of the Niementowski quinazoline synthesis. Formamide serves as both a solvent and a source of one carbon atom (C2) and one nitrogen atom (N3) for the quinazoline ring. Ammonium formate acts as a source of ammonia and formic acid upon heating, facilitating the cyclization and dehydration steps. This one-pot procedure is an efficient method for constructing the quinazoline core from ortho-aminoaryl aldehydes.[5]

Part 2: Synthesis of (Quinazolin-8-yl)methanol

The conversion of the aryl bromide to the primary alcohol is a critical step. A lithium-halogen exchange reaction is employed to generate an organolithium intermediate, which is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 8-bromoquinazoline (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Reduction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium borohydride (NaBH₄) at 0 °C to reduce the initially formed aldehyde in situ to the alcohol. Stir for 1 hour at room temperature.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude (quinazolin-8-yl)methanol can be purified by column chromatography (silica gel, eluting with a dichloromethane/methanol gradient). The CAS number for this intermediate is 1823888-20-5.[6]

Scientific Rationale

Lithium-halogen exchange is a powerful and rapid method for the formation of organolithium compounds from aryl halides at low temperatures.[7] The resulting 8-quinazolinyllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The initial product is a tetrahedral intermediate that collapses upon aqueous work-up to form the aldehyde. However, to simplify purification, an in-situ reduction with NaBH₄ is proposed, directly yielding the more stable alcohol.

Part 3: Selective Oxidation to this compound

The final step is the selective oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. Mild oxidizing agents are therefore required.

G cluster_0 Oxidation Protocol Setup 1. Dissolve (Quinazolin-8-yl)methanol and PCC in anhydrous DCM under Argon. Stir 2. Stir at room temperature. Monitor by TLC (2-4 hours). Setup->Stir Filter 3. Dilute with DCM, filter through a pad of Celite/Silica Gel. Stir->Filter Purify 4. Concentrate the filtrate and purify by column chromatography. Filter->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the oxidation of (quinazolin-8-yl)methanol.

Experimental Protocol
  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM, 20 volumes), add a solution of (quinazolin-8-yl)methanol (1.0 eq) in DCM (5 volumes) at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel or Celite® to remove the chromium byproducts. Wash the pad thoroughly with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Scientific Rationale

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8] The reaction is typically performed in an anhydrous non-polar solvent like DCM to ensure the stability of the aldehyde product and the reagent. Filtering through silica or Celite is a standard procedure to remove the insoluble chromium salts generated during the reaction.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquivalents (Reagent)SolventTemp. (°C)Time (h)Approx. Yield (%)
1 2-Amino-3-bromobenzaldehydeAmmonium formate3.0Formamide160-1704-660-75
2 8-Bromoquinazolinen-BuLi, DMF, NaBH₄1.1, 2.0, 1.5THF-78 to RT12-1650-65
3 (Quinazolin-8-yl)methanolPCC1.5DCMRT2-475-85

Note: Yields are estimates based on analogous reactions in the literature and may vary depending on experimental conditions and scale.

Conclusion

This application note provides a detailed and scientifically grounded three-step protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable synthetic intermediate, opening avenues for the development of novel quinazoline-based compounds for applications in drug discovery and materials science. Each step has been designed for robustness and is based on well-established organic transformations, ensuring a high degree of success for scientists with a foundational knowledge of synthetic chemistry techniques.

References

Application Note & Protocol: Selective Oxidation of 8-Methylquinazoline to Quinazoline-8-carbaldehyde via Riley Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 8-methylquinazoline to its corresponding aldehyde, quinazoline-8-carbaldehyde. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the formyl group serves as a critical synthetic handle for the elaboration of the quinazoline scaffold, a privileged core in many pharmacologically active molecules. We present a detailed protocol employing the Riley oxidation with selenium dioxide (SeO₂), a reliable method for the oxidation of activated methyl groups on heteroaromatic systems. This guide covers the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations for handling selenium dioxide, and methods for the characterization of the final product.

Introduction and Significance

The quinazoline ring system is a foundational scaffold in medicinal chemistry, present in numerous approved drugs with applications ranging from oncology to antihypertensive therapy. The functionalization of the quinazoline core is crucial for modulating biological activity and optimizing pharmacokinetic properties. This compound, the target of this protocol, is a valuable intermediate that allows for a wide array of subsequent chemical transformations. The aldehyde functionality can be readily converted into amines via reductive amination, acids by further oxidation, or alkenes through Wittig-type reactions, providing access to a diverse library of novel quinazoline derivatives for biological screening.

The direct oxidation of the 8-methyl group presents a challenge of selectivity, requiring a reagent that can tolerate the electron-deficient and coordinating nature of the quinazoline ring. The Riley oxidation, which utilizes selenium dioxide (SeO₂), has proven effective for the oxidation of activated methyl groups, such as those in allylic or benzylic positions, including methyl groups attached to nitrogen-containing heterocycles.[1] This protocol details a robust procedure for this transformation, adapted from established methods for similar substrates.

Safety First: Handling Selenium Dioxide

Extreme Caution is Advised. Selenium dioxide (SeO₂) is a highly toxic, corrosive, and environmentally hazardous substance. All operations involving SeO₂ must be performed in a certified chemical fume hood with proper personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and tightly sealed safety goggles or a full-face shield.

  • Respiratory Protection: Avoid inhaling SeO₂ dust. Use of an N95 respirator or a more advanced respiratory protection system is recommended when handling the solid.[2][3]

  • Toxicity: SeO₂ is toxic if swallowed, inhaled, or absorbed through the skin.[2][4] Acute exposure can cause severe irritation to the respiratory tract, skin, and eyes.[3] Chronic exposure can lead to selenosis.

  • Handling: Handle as a teratogen and a compound with acute and chronic toxicity. Avoid creating dust. All equipment used for handling SeO₂ should be decontaminated after use.

  • Waste Disposal: Dispose of all selenium-containing waste (including elemental selenium byproduct, contaminated solvents, and glassware) according to institutional and local environmental regulations for hazardous waste. Do not discharge into drains.[2]

Reaction Mechanism: The Riley Oxidation

The oxidation of an activated methyl group by selenium dioxide proceeds through a well-established pathway involving an initial ene reaction followed by a[1][5]-sigmatropic rearrangement.[4][6]

  • Ene Reaction: The reaction initiates with an ene-type reaction where the selenium dioxide acts as the enophile. A proton from the methyl group of 8-methylquinazoline is transferred to one of the oxygen atoms of SeO₂, while a new C-Se bond is formed.

  • [1][5]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate is unstable and rapidly undergoes a[1][5]-sigmatropic rearrangement. This concerted, pericyclic reaction involves a five-membered transition state, leading to the formation of a selenium ester.

  • Hydrolysis & Elimination: The selenium ester undergoes hydrolysis (either from trace water in the solvent or during aqueous workup). Subsequent elimination steps release the aldehyde product and reduced selenium species (typically elemental selenium, Se, which precipitates as a red-orange solid) and water.

Below is a diagram illustrating the proposed mechanism for the oxidation of 8-methylquinazoline.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products & Byproducts 8-MeQ 8-Methylquinazoline Ene Ene Reaction Adduct (Seleninic Acid Intermediate) 8-MeQ->Ene Ene Reaction with SeO2 SeO2 Selenium Dioxide (SeO2) SeO2->Ene Ester Selenium Ester Ene->Ester [2,3]-Sigmatropic Rearrangement Aldehyde This compound Ester->Aldehyde Hydrolysis & Elimination Se Elemental Selenium (Se) Ester->Se H2O Water (H2O) Ester->H2O

Caption: Proposed mechanism for the Riley oxidation of 8-methylquinazoline.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. An analogous procedure for the oxidation of 8-methylquinoline resulted in a 49% yield.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
8-Methylquinazoline>95%Commercially available7557-03-1
Selenium Dioxide (SeO₂)99.9%Sigma-Aldrich7446-08-4
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich123-91-1
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Saturated Sodium BicarbonateACS GradeFisher ScientificN/A
Brine (Saturated NaCl)ACS GradeFisher ScientificN/A
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6
Celite® 545N/ASigma-Aldrich61790-53-2
Silica Gel230-400 meshSigma-Aldrich7631-86-9
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Septum and needle for inert atmosphere (optional but recommended)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

G start Setup reagents Add 8-Methylquinazoline, SeO2, and 1,4-Dioxane to Flask start->reagents reflux Heat to Reflux (e.g., 100-110 °C) for 12-24h reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite® to Remove Elemental Selenium cool->filter concentrate Concentrate Filtrate via Rotary Evaporation filter->concentrate workup Aqueous Workup: EtOAc, sat. NaHCO3, Brine concentrate->workup dry Dry Organic Layer (Na2SO4) and Concentrate workup->dry purify Purify by Silica Gel Column Chromatography dry->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-methylquinazoline (e.g., 1.0 g, 6.94 mmol).

  • Addition of Reagents: In the fume hood, carefully add selenium dioxide (e.g., 0.92 g, 8.32 mmol, 1.2 equivalents) to the flask. Follow this by the addition of anhydrous 1,4-dioxane (e.g., 25 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 101-110 °C) with vigorous stirring. The formation of a red/black precipitate (elemental selenium) should be observed as the reaction progresses. Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 12-24 hours).

  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Removal of Selenium: Dilute the cooled reaction mixture with ethyl acetate (50 mL). Set up a filtration apparatus with a Büchner funnel containing a pad of Celite® over filter paper. Filter the reaction mixture through the Celite® pad to remove the precipitated elemental selenium. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Aqueous Workup: Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is a good starting point. Combine the fractions containing the desired product (as determined by TLC) and concentrate to afford the pure this compound.

Characterization of this compound

Analysis TechniqueExpected Result
Appearance Expected to be a yellow or off-white solid.
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
¹H NMR (CDCl₃)δ (ppm): ~10.5 (s, 1H, -CHO), ~9.5 (s, 1H, H2), ~9.2 (d, 1H, H4), ~8.2-8.4 (m, 2H, Ar-H), ~7.8 (t, 1H, Ar-H). Chemical shifts are estimates.
¹³C NMR (CDCl₃)δ (ppm): ~192 (-CHO), ~160 (C4), ~155 (C2), ~150 (C8a), and other aromatic signals between 125-140 ppm. Chemical shifts are estimates.
FT-IR (KBr)ν (cm⁻¹): ~2850 & 2750 (aldehyde C-H stretch), ~1700 (aldehyde C=O stretch), ~1620, 1580, 1500 (aromatic C=C and C=N stretching).
Mass Spec (EI) m/z (%): 158 [M]⁺ (molecular ion), 157 [M-H]⁺, 130 [M-CO]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive SeO₂; Insufficient temperature; Insufficient reaction time.Use freshly opened or sublimed SeO₂. Ensure the reaction is at a vigorous reflux. Extend the reaction time and monitor by TLC.
Formation of Multiple Products Over-oxidation to the carboxylic acid; Side reactions.Use a milder solvent like ethanol or a mix of ethanol/cyclohexane. Use only a slight excess of SeO₂ (1.1-1.2 eq). Carefully monitor the reaction and stop it once the starting material is consumed.
Difficulty in Purification Product co-elutes with impurities; Product streaks on the silica column.Try a different solvent system for chromatography (e.g., dichloromethane/methanol). Add a small amount of triethylamine (~0.5%) to the eluent to suppress streaking of the basic product.
Product is a Dark, Oily Residue Presence of polymeric byproducts or residual selenium compounds.Ensure filtration through Celite is thorough. Perform the aqueous workup carefully. If necessary, triturate the crude product with a solvent like diethyl ether to induce crystallization.

References

The Strategic Deployment of Quinazoline-8-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful synthetic strategy, enabling the rapid and efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of quinazoline-8-carbaldehyde as a pivotal building block in MCRs to generate diverse libraries of novel, drug-like molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key MCRs such as the Ugi and Passerini reactions, and present data on the biological evaluation of the resulting compounds, thereby offering a comprehensive roadmap for leveraging this powerful combination in modern drug discovery programs.

Introduction: The Quinazoline Scaffold and the Power of MCRs

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Marketed drugs such as gefitinib and erlotinib, used in cancer therapy, feature this heterocyclic core, highlighting its clinical significance.[2] The traditional multi-step synthesis of complex quinazoline derivatives, however, can be time-consuming and resource-intensive, often creating bottlenecks in the drug discovery pipeline.

Multicomponent reactions (MCRs) offer a paradigm shift from linear synthesis. By combining three or more reactants in a one-pot fashion, MCRs allow for the formation of multiple chemical bonds in a single, convergent step. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy, while simultaneously accelerating the synthesis of compound libraries for high-throughput screening.[4]

This compound, with its reactive aldehyde functionality strategically positioned on the quinazoline core, is an ideal substrate for a variety of MCRs. Its participation in these reactions allows for the introduction of multiple points of diversity around the privileged quinazoline scaffold, leading to the rapid generation of novel chemical entities with the potential for diverse biological activities.

Key Multicomponent Reactions Featuring this compound

Two of the most powerful and versatile MCRs that can effectively utilize this compound are the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR).

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[5] When this compound is employed as the aldehyde component, the resulting products incorporate the quinazoline moiety, leading to a library of complex, peptidomimetic structures with high potential for biological activity.

Mechanism and Rationale: The reaction is believed to proceed through the initial formation of a Schiff base from the aldehyde and the amine, which is then protonated by the carboxylic acid to form an iminium ion. The nucleophilic isocyanide adds to the iminium ion, and the resulting intermediate is trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final stable product. The choice of a polar protic solvent like methanol or 2,2,2-trifluoroethanol (TFE) is crucial as it facilitates the formation of the ionic intermediates.[5]

Workflow for Ugi-4CR with this compound:

Ugi_Workflow cluster_prep Reactant Preparation cluster_reaction Ugi Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Screening Q8C This compound Mix Mix in Solvent (e.g., TFE) Q8C->Mix Amine Amine (R1-NH2) Amine->Mix Acid Carboxylic Acid (R2-COOH) Acid->Mix Iso Isocyanide (R3-NC) Iso->Mix Stir Stir at Room Temp (12-24h) Mix->Stir Evap Solvent Evaporation Stir->Evap Chrom Column Chromatography Evap->Chrom Product Purified Ugi Product Chrom->Product Screen Biological Screening Product->Screen Passerini_Workflow cluster_prep Reactant Preparation cluster_reaction Passerini Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Screening Q8C This compound Mix Mix in Aprotic Solvent (e.g., DCM) Q8C->Mix Acid Carboxylic Acid (R1-COOH) Acid->Mix Iso Isocyanide (R2-NC) Iso->Mix Stir Stir at Room Temp (24-48h) Mix->Stir Evap Solvent Evaporation Stir->Evap Chrom Column Chromatography Evap->Chrom Product Purified Passerini Product Chrom->Product Screen Biological Screening Product->Screen

References

Protocol for Biochemical Kinase Assays Using Quinazoline-8-carbaldehyde as an ATP-Competitive Reference Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction

Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous human diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern drug discovery.[2][3] The development of novel kinase inhibitors relies on robust and reproducible in vitro kinase assays to determine compound potency and mechanism of action.[4][5]

A critical component of a reliable kinase assay is the inclusion of a well-characterized reference compound. Such a compound serves as a positive control for inhibition, validates the assay's performance, and provides a benchmark against which new chemical entities can be compared. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like gefitinib and erlotinib.[6][7] These agents typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket with high affinity.[6][8]

This application note provides a comprehensive, field-proven protocol for conducting a biochemical kinase assay using Quinazoline-8-carbaldehyde as a representative reference inhibitor. We will detail the use of the highly sensitive, luminescence-based ADP-Glo™ Kinase Assay platform, outline a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀), and provide expert guidance on data analysis and interpretation.

Part 1: Foundational Scientific Principles

The Mechanism of Kinase Catalysis & Inhibition

Protein kinases transfer the terminal (γ) phosphate group from adenosine triphosphate (ATP) to serine, threonine, or tyrosine residues on a substrate protein or peptide.[9] This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. The kinase reaction produces adenosine diphosphate (ADP) as a stoichiometric byproduct.

Quinazoline-based inhibitors, due to their structural similarity to the adenine ring of ATP, primarily act through a mechanism of ATP-competitive inhibition . They reversibly bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the kinase from binding ATP and subsequently phosphorylating its substrate, thereby reducing enzyme activity.

cluster_0 Normal Kinase Activity cluster_1 ATP-Competitive Inhibition K Kinase Active Site PS Phospho-Substrate K->PS Phosphorylation ADP ADP K->ADP Released ATP ATP ATP->K Binds S Substrate S->K Binds K2 Kinase Active Site NoRxn No Reaction K2->NoRxn Q Quinazoline Inhibitor Q->K2 Occupies Site ATP2 ATP ATP2->K2 Binding Blocked S2 Substrate

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition.
Principle of the ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based method designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] The assay is performed in two steps, making it robust and less susceptible to signal interference.[11]

  • Kinase Reaction & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP in the well. This step is crucial because high background ATP levels would interfere with the subsequent signal generation.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a highly stable luciferase, which catalyzes a reaction that produces a "glow-type" luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and therefore, directly proportional to the activity of the kinase.[10][11]

Start Step 1: Kinase Reaction Kinase + Substrate + ATP Products Products Formed: Phospho-Substrate + ADP + leftover ATP Start->Products Incubate AddReagent1 Step 2: Add ADP-Glo™ Reagent (Stops reaction, depletes leftover ATP) Products->AddReagent1 ADP_Only Result: Only ADP remains AddReagent1->ADP_Only AddReagent2 Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, contains Luciferase/Luciferin) ADP_Only->AddReagent2 Signal Step 4: Luminescence Signal (Light output ∝ [ADP]) AddReagent2->Signal

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Part 2: Experimental Protocol

This protocol details the determination of an IC₅₀ value for this compound against the Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinazoline-based inhibitors.[6] The methodology can be readily adapted for other kinases.

Materials and Reagents
  • Kinase: Recombinant Human EGFR (or other kinase of interest).

  • Substrate: Suitable peptide substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1).

  • Reference Compound: this compound.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Plates: Solid white, opaque 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities, temperature-controlled incubator.

Reagent Preparation
  • Rationale: Precise reagent preparation is paramount for assay reproducibility. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles which can degrade enzyme activity and compound integrity.[12]

  • Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Serial Dilutions:

    • In a separate 96-well plate, perform a serial dilution of the 10 mM stock in 100% DMSO to generate the desired concentration range for the dose-response curve (e.g., 10 points, 1:3 dilution series).

    • Create an intermediate dilution of this plate into Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (≤1%) and consistent across all wells to minimize solvent effects on kinase activity.[13]

  • Kinase Working Solution (2X): Dilute the kinase enzyme to a 2X final concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the concentration that yields approximately 50-80% of the maximum signal (linear range of the assay).

  • Substrate/ATP Working Solution (2X): Dilute the substrate and ATP to a 2X final concentration in Kinase Reaction Buffer.

    • Scientist's Note: For ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase.[12] Using an ATP concentration significantly above the Kₘ will shift the IC₅₀ value higher, making the assay less sensitive to competitive inhibitors.

Assay Procedure (384-Well Plate Format)
  • Compound Plating (2.5 µL): Add 2.5 µL of the serially diluted this compound to the appropriate wells of a white 384-well assay plate. Add 2.5 µL of buffer containing the same percentage of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

  • Kinase Addition (2.5 µL): Add 2.5 µL of the 2X Kinase Working Solution to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 2.5 µL of Kinase Reaction Buffer.

  • Inhibitor-Kinase Incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature. This step allows the reference compound to bind to the kinase and reach equilibrium.[1]

  • Initiate Kinase Reaction (5 µL): Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at 30°C. The optimal time should be determined to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP (10 µL): Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[10]

  • Generate Luminescence (20 µL): Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Measure Signal: Read the luminescence on a compatible plate reader.

Recommended Plate Layout
Well TypeCompoundKinaseSubstrate/ATPPurpose
Test Wells Serial DilutionsYesYesDetermines dose-response of inhibitor
Vehicle Control DMSO onlyYesYesDefines 100% Kinase Activity (Max Signal)
No Enzyme Control DMSO onlyNoYesDefines 0% Kinase Activity (Background)

Part 3: Data Analysis, Interpretation, and Troubleshooting

Data Normalization and IC₅₀ Calculation
  • Average Controls: Calculate the average luminescence signal for the Vehicle Control (Signal_max) and the No Enzyme Control (Signal_min) replicates.

  • Calculate Percent Inhibition: For each concentration of this compound, normalize the data to percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_sample - Signal_min) / (Signal_max - Signal_min))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response with variable slope) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Expected Results

The analysis should yield a sigmoidal dose-response curve. The data for this compound, as a standard ATP-competitive inhibitor, should be of high quality with a good curve fit (R² > 0.95) and a well-defined top and bottom plateau.

ParameterExample ValueDescription
Target Kinase EGFREpidermal Growth Factor Receptor
Reference Cmpd. This compoundATP-Competitive Inhibitor
IC₅₀ (nM) Empirically DeterminedPotency of the reference compound
Hill Slope ~1.0A slope near 1.0 is typical for a 1:1 binding interaction
>0.95Goodness-of-fit for the dose-response curve
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No Inhibition Observed Compound Integrity: Compound has degraded or precipitated.[12] Assay Conditions: ATP concentration is too high, competing out the inhibitor.[12]Verify compound with a secondary method. Prepare fresh stock. Lower the ATP concentration to be at or near the Kₘ for the kinase.
High Data Variability Pipetting Errors: Inaccurate liquid handling, especially with small volumes. Poor Mixing: Reagents not fully mixed in the well. Temperature Fluctuations: Inconsistent incubation temperatures.[12]Calibrate pipettes. Use a multichannel pipette to start reactions simultaneously.[12] Ensure proper mixing after each reagent addition. Use a calibrated incubator with uniform temperature distribution.
Inconsistent IC₅₀ Values Reagent Degradation: Enzyme, ATP, or substrate stocks have degraded over time.[12] Batch-to-Batch Variation: Different lots of kinase may have different activity levels.Prepare fresh reagents for each experiment.[12] Aliquot reagents to minimize freeze-thaw cycles. Qualify each new batch of enzyme before use in critical experiments.
Compound Interference Signal Quenching/Enhancement: The compound itself may interfere with the luciferase reaction.Run a counter-screen by adding the compound directly to the ADP-to-ATP conversion step (bypassing the kinase) to check for interference.[14]

Conclusion

This application note provides a robust and detailed framework for utilizing this compound as a reference inhibitor in luminescence-based biochemical kinase assays. By adhering to the principles of careful reagent preparation, inclusion of proper controls, and systematic data analysis, researchers can generate high-quality, reproducible IC₅₀ data. This protocol not only serves as a method for characterizing a specific reference compound but also as a foundational template for screening and profiling novel kinase inhibitors, thereby accelerating the drug discovery process.

References

Application of Quinazoline-8-carbaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of Quinazoline-8-carbaldehyde in the Synthesis of Novel Kinase Inhibitors via Multicomponent Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Untapped Potential of the C8-Aldehyde

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous clinically approved drugs.[1][2] In oncology, quinazoline derivatives have been particularly successful as kinase inhibitors, with landmark drugs like Gefitinib and Erlotinib targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) to block aberrant signaling pathways that drive tumor growth.[2][3][4] The power of the quinazoline scaffold lies in its rigid bicyclic structure, which provides a robust anchor for substituents that can be tailored to interact with specific amino acid residues within the kinase active site. Structure-activity relationship (SAR) studies have historically focused on substitutions at the C4, C6, and C7 positions to modulate potency and selectivity.[3][5]

This application note explores the strategic use of a less common but highly versatile starting material: This compound . The aldehyde functional group at the C8 position serves as a powerful synthetic handle, opening the door to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Specifically, we will demonstrate its application in the Ugi four-component reaction (Ugi-4CR), a cornerstone of diversity-oriented synthesis, to rapidly generate libraries of complex, drug-like molecules poised for evaluation as next-generation kinase inhibitors.[6][7]

Synthetic Strategy: Leveraging the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide.[7][8] Its exceptional utility in drug discovery comes from its high atom economy, broad substrate scope, and the ability to introduce four distinct points of diversity in a single step.

By employing this compound as the aldehyde component, we can construct a library of inhibitors where the quinazoline core is maintained for kinase recognition, while the appended groups can be systematically varied to optimize binding affinity, selectivity, and pharmacokinetic properties.

Causality of Component Selection:

  • Aldehyde (this compound): Provides the core kinase-binding scaffold. The C8-linkage directs the appended substituents into a unique spatial orientation compared to traditional C4 or C6/C7 functionalized quinazolines.

  • Amine: This component can be selected to introduce basic moieties that enhance solubility or form critical hydrogen bonds within the kinase hinge region. A simple choice like aniline introduces an aromatic ring that can engage in pi-stacking interactions.

  • Isocyanide: Often used to introduce bulky or conformationally restricted groups (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) that can probe hydrophobic pockets within the ATP-binding site.[9]

  • Carboxylic Acid: This input allows for the introduction of acidic groups or other functionalities that can interact with solvent-exposed regions or form salt bridges.

G cluster_reactants Reactants cluster_process Process cluster_output Output Q8C Quinazoline-8- carbaldehyde Reaction One-Pot Reaction (Methanol, RT, 24-48h) Q8C->Reaction Amine Amine (e.g., Aniline) Amine->Reaction Iso Isocyanide (e.g., t-Butyl Isocyanide) Iso->Reaction Acid Carboxylic Acid (e.g., Acetic Acid) Acid->Reaction Workup Solvent Evaporation & Aqueous Workup Reaction->Workup Monitor by TLC Purify Column Chromatography Workup->Purify Product α-Acylamino Carboxamide Product Purify->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Experimental Protocol: Synthesis of a Representative Quinazoline-Based Inhibitor

This protocol describes the synthesis of (S)-N-(1-(quinazoline-8-yl)-2-((tert-butyl)amino)-2-oxoethyl)-N-phenylacetamide as a representative example.

Materials:

  • This compound (1.0 equiv.)

  • Aniline (1.0 equiv.)

  • Acetic Acid (1.0 equiv.)

  • tert-Butyl isocyanide (1.1 equiv.)

  • Methanol (HPLC grade)

  • Standard glassware for synthesis and work-up

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol Steps:

  • Reaction Setup (Self-Validating Checkpoint 1):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 158 mg, 1.0 mmol).

    • Dissolve the aldehyde in 10 mL of methanol. The solution should be clear and slightly yellow. A complete dissolution ensures homogeneity for the reaction.

    • Add aniline (93 mg, 1.0 mmol) and acetic acid (60 mg, 1.0 mmol) to the flask. Stir for 20 minutes at room temperature.

    • Rationale: This initial step allows for the pre-formation of the iminium ion intermediate, which is crucial for the subsequent nucleophilic attack by the isocyanide.[10] Methanol is an excellent solvent for this reaction, as it readily dissolves all components and is protic, which can facilitate imine formation.

  • Addition of Isocyanide and Reaction:

    • Slowly add tert-butyl isocyanide (1.1 equiv., 91.5 mg, 1.1 mmol) to the stirring solution.

    • Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

    • Seal the flask and stir the reaction at room temperature for 24-48 hours.

    • Rationale: The isocyanide traps the iminium ion, and subsequent intramolecular rearrangement (Mumm rearrangement) yields the final stable product. The reaction is typically run at room temperature to minimize side reactions.

  • Reaction Monitoring (Self-Validating Checkpoint 2):

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Spot the starting aldehyde, aniline, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the aldehyde) and the appearance of a new, major product spot with a distinct Rf value.

    • Rationale: TLC provides a rapid and effective way to determine if the reaction has proceeded to completion, preventing premature work-up of an incomplete reaction or unnecessary extension of the reaction time.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Re-dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Rationale: The bicarbonate wash removes any unreacted acetic acid, while the brine wash removes residual water. This purification is essential for obtaining a clean product for further analysis and purification.

  • Purification (Self-Validating Checkpoint 3):

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid or viscous oil.

    • Rationale: Chromatography is essential to separate the desired Ugi product from unreacted starting materials and any side products, ensuring high purity for subsequent biological assays.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

      • HPLC: To determine the purity of the final compound (ideally >95%).

    • Rationale: Rigorous characterization is the final validation step, ensuring that the material being tested in biological assays is indeed the intended molecule at a known purity.

Biological Evaluation and Data

The synthesized compounds would then be evaluated for their ability to inhibit specific kinases. A primary in vitro enzymatic assay is typically performed to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

While data for the exact hypothetical compound is not available, the table below presents representative IC₅₀ values for clinically relevant quinazoline-based kinase inhibitors to illustrate the potential potency of this scaffold.

Compound NameTarget KinaseIC₅₀ Value (nM)Citation(s)
GefitinibEGFR15.5[9]
ErlotinibEGFR~2[9]
PD 153035EGFR0.025[5]
Fused ImidazoquinazolineEGFR0.008[5]
Compound 6d (novel)EGFR69[11]
Compound 12 (novel)EGFR-T790M / VEGFR-272.8 / 52.3[12]

Target Pathway Visualization: EGFR Signaling

Many quinazoline-based inhibitors target the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers. The diagram below illustrates how these inhibitors function by blocking the ATP-binding site, thereby preventing autophosphorylation and downstream signal transduction.

G cluster_membrane Cell Membrane cluster_kinase Kinase Domain EGFR1 EGFR Monomer Dimer EGFR Dimer (Active) EGFR1->Dimer Dimerization EGFR2 EGFR Monomer EGFR2->Dimer Dimerization Ligand EGF Ligand Ligand->EGFR1 binds Ligand->EGFR2 binds Phosphorylation Autophosphorylation Dimer->Phosphorylation ATP ATP ATP->Phosphorylation provides P ADP ADP Inhibitor Quinazoline Inhibitor Inhibitor->ATP competes with Phosphorylation->ADP Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream activates

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic use in robust, diversity-oriented reactions like the Ugi-4CR allows for the rapid generation of complex molecular architectures. The detailed protocol provided herein offers a reliable and self-validating pathway to create libraries of quinazoline derivatives. By systematically exploring the chemical space around the C8 position, researchers can uncover new lead compounds with improved potency, altered selectivity profiles, and novel intellectual property, thereby advancing the field of targeted cancer therapy.

References

Application Notes and Protocols: Quinazoline-8-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents[1][2]. The functionalization of the quinazoline ring system is a key strategy for modulating biological activity and developing novel drug candidates[3]. Quinazoline-8-carbaldehyde, with its strategically positioned aldehyde group ortho to a ring nitrogen, represents a highly versatile but underutilized building block for the synthesis of complex, fused heterocyclic systems.

The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, multicomponent reactions (MCRs), and cyclization cascades. Its proximity to the quinazoline nitrogen atoms can influence reactivity and facilitate unique intramolecular cyclization pathways, leading to novel polycyclic architectures that are of great interest in drug discovery programs.

This guide provides a comprehensive overview of the synthesis and application of this compound. As this aldehyde is not readily commercially available, we first present a robust, multi-step protocol for its preparation from common starting materials. Subsequently, we detail its application in advanced heterocyclic synthesis through field-proven protocols for Pictet-Spengler, multicomponent, and Gewald-type reactions, complete with mechanistic insights and experimental details.

Part I: Synthesis of this compound

The synthesis of this compound is approached via a three-stage process, commencing with the construction of an 8-methylated quinazolinone core, followed by conversion to the quinazoline, and culminating in the selective oxidation of the methyl group.

Workflow for this compound Synthesis

A 2-Amino-3-methylbenzoic Acid B 8-Methylquinazolin-4(3H)-one A->B Niementowski Reaction C 4-Chloro-8-methylquinazoline B->C Chlorination (POCl3) D 8-Methylquinazoline C->D Reductive Dechlorination E This compound D->E Selective Oxidation (SeO2)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 8-Methylquinazolin-4(3H)-one

The initial step utilizes the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide[4][5]. Here, 2-amino-3-methylbenzoic acid is used to install the required methyl group at the C8 position of the quinazoline scaffold.

Rationale: This classical reaction provides a direct and reliable method for constructing the fundamental quinazolinone ring system from readily available precursors[3][6]. Formamide serves as both the reagent to provide the C2 carbon and N3 nitrogen and as the reaction solvent.

ParameterValue
Reactants 2-Amino-3-methylbenzoic acid, Formamide
Solvent Formamide (excess)
Temperature 180-190 °C
Time 4-6 hours
Workup Cooling, precipitation in water, filtration
Expected Yield 75-85%

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methylbenzoic acid (15.1 g, 0.1 mol).

  • Add an excess of formamide (50 mL).

  • Heat the mixture in an oil bath to 180-190 °C and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100 °C.

  • Pour the warm mixture slowly into 300 mL of cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 8-methylquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of 8-Methylquinazoline

The quinazolinone is converted to the fully aromatic quinazoline via a two-step chlorination/reductive dechlorination sequence.

Rationale: The hydroxyl group at the C4 position of the quinazolinone tautomer is not a good leaving group. Chlorination with phosphorus oxychloride (POCl₃) converts it into a chloro group, which is readily removed by catalytic hydrogenation.

ParameterValue
Reactants 8-Methylquinazolin-4(3H)-one, POCl₃, H₂, Pd/C
Solvent Toluene (for reduction)
Base Triethylamine (for reduction)
Temperature Reflux (chlorination), Room Temp (reduction)
Time 3h (chlorination), 12h (reduction)
Expected Yield 80-90% (over two steps)

Step-by-Step Protocol:

  • Chlorination: In a fume hood, carefully add 8-methylquinazolin-4(3H)-one (16.0 g, 0.1 mol) to phosphorus oxychloride (60 mL) in a flask equipped with a reflux condenser. Heat the mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and slowly pour it onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-chloro-8-methylquinazoline.

  • Reductive Dechlorination: Dissolve the crude 4-chloro-8-methylquinazoline in toluene (200 mL). Add 10% Palladium on carbon (Pd/C, 1.0 g) and triethylamine (14 mL, 0.1 mol).

  • Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with toluene.

  • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure 8-methylquinazoline.

Protocol 3: Synthesis of this compound

The final step is the selective oxidation of the benzylic methyl group to an aldehyde. Selenium dioxide is an effective reagent for this transformation on nitrogen-containing heterocycles[7][8].

Rationale: Selenium dioxide (SeO₂) is known for its ability to oxidize activated methyl groups (allylic or benzylic) to aldehydes with good selectivity, often avoiding over-oxidation to the carboxylic acid which can be a problem with stronger oxidants like KMnO₄[9]. The reaction proceeds in a suitable high-boiling solvent like 1,4-dioxane.

ParameterValue
Reactants 8-Methylquinazoline, Selenium Dioxide (SeO₂)
Solvent 1,4-Dioxane
Temperature Reflux (approx. 101 °C)
Time 12-18 hours
Workup Filtration, extraction, chromatography
Expected Yield 45-55%

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 8-methylquinazoline (7.2 g, 0.05 mol) in 1,4-dioxane (100 mL).

  • Add selenium dioxide (6.1 g, 0.055 mol, 1.1 eq.) to the solution. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood.

  • Heat the mixture to reflux and maintain for 16 hours. A black precipitate of elemental selenium will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and filter to remove the selenium precipitate. Wash the precipitate with a small amount of dioxane.

  • Dilute the filtrate with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Part II: Applications in Heterocyclic Synthesis

This compound is a powerful synthon for constructing fused polycyclic systems. The ortho-positioning of the aldehyde and the quinazoline's N1 atom enables elegant cyclization strategies.

Application 1: Pictet-Spengler Reaction for Pyrido[2,1-b]quinazoline Analogs

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related fused heterocycles. In this application, this compound reacts with a β-arylethylamine, such as tryptamine, to form a complex fused ring system.

Rationale: The reaction proceeds via the formation of a Schiff base intermediate between the aldehyde and the primary amine of tryptamine. The electron-rich indole ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction to achieve cyclization.

cluster_0 Pictet-Spengler Reaction A This compound + Tryptamine B Schiff Base Intermediate A->B Condensation C Iminium Ion (Protonated) B->C Acid Catalysis D Intramolecular Cyclization (SEAr) C->D Ring Closure E Pyrido[2,1-b]indolo[3,2-d]quinazoline Derivative D->E Aromatization

Caption: Mechanistic flow of the Pictet-Spengler reaction.

ParameterValue
Reactants This compound, Tryptamine
Catalyst Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature Room Temperature to 40 °C
Time 24 hours
Workup Neutralization, extraction, chromatography
Expected Yield 60-70%

Step-by-Step Protocol:

  • Dissolve this compound (1.58 g, 10 mmol) and tryptamine (1.60 g, 10 mmol) in dry dichloromethane (50 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, 0.85 mL, 11 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with DCM (50 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, DCM/Methanol gradient) to obtain the desired fused heterocyclic product.

Application 2: Three-Component Synthesis of Dihydropyrimidinone-Fused Quinazolines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, incorporating substantial portions of all starting materials[2]. Here, this compound participates in a Biginelli-type reaction to generate novel dihydropyrimidinone-fused quinazolines.

Rationale: This reaction leverages the reactivity of the aldehyde with a β-ketoester (e.g., ethyl acetoacetate) and a nucleophile (e.g., urea or thiourea) under acidic catalysis. The reaction proceeds through a cascade of condensation and cyclization steps to rapidly build molecular complexity.

ParameterValue
Reactants This compound, Ethyl Acetoacetate, Urea/Thiourea
Catalyst p-Toluenesulfonic acid (p-TSA)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Time 12 hours
Workup Cooling, filtration, recrystallization
Expected Yield 65-80%

Step-by-Step Protocol:

  • In a 100 mL flask, combine this compound (1.58 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Add ethanol (40 mL) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, 190 mg, 1 mmol).

  • Heat the mixture to reflux with stirring for 12 hours.

  • Cool the reaction mixture to room temperature. A solid product will often precipitate.

  • If precipitation occurs, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure dihydropyrimidinone-fused quinazoline.

Application 3: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes[10][11]. This compound can serve as the aldehyde component in this reaction, leading to the formation of quinazolinyl-substituted aminothiophenes, which are valuable scaffolds for further functionalization.

Rationale: The reaction involves the condensation of the aldehyde, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. The key steps are a Knoevenagel condensation followed by the addition of sulfur and subsequent ring closure to form the thiophene ring[10].

ParameterValue
Reactants This compound, Ethyl Cyanoacetate, Elemental Sulfur
Base Morpholine or Triethylamine
Solvent Ethanol
Temperature 50 °C
Time 3-5 hours
Workup Cooling, filtration, recrystallization
Expected Yield 70-85%

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.58 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.9 mL, 10 mmol) dropwise to the suspension. An exothermic reaction may be observed.

  • Heat the mixture gently to 50 °C and stir for 4 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to afford the pure 2-amino-3-ethoxycarbonyl-4-(quinazolinyl)thiophene.

Conclusion

This compound is a high-potential building block for constructing diverse and complex heterocyclic frameworks. Although its synthesis requires a multi-step approach, the protocols provided herein are based on reliable and well-established chemical transformations. The subsequent applications in Pictet-Spengler, multicomponent, and Gewald reactions demonstrate its utility in rapidly accessing novel polycyclic systems of significant interest to medicinal chemists and drug development professionals. The strategic placement of the aldehyde group facilitates creative and efficient synthetic routes, solidifying the role of this compound as a valuable tool in the synthesis of next-generation bioactive molecules.

References

Analytical techniques for the characterization of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Quinazoline-8-carbaldehyde

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound featuring a quinazoline core functionalized with an aldehyde group at the 8th position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The aldehyde group at the C-8 position serves as a versatile synthetic handle, enabling the construction of more complex molecules, such as Schiff bases, hydrazones, and other derivatives for drug discovery and materials science applications.[3]

Given its role as a critical building block, verifying the identity, purity, and structural integrity of this compound is paramount. This guide provides a detailed overview of the essential analytical techniques and protocols required for its comprehensive characterization, ensuring the reliability and reproducibility of downstream applications.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Principle of Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups. This allows for the differentiation of chemically distinct atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[4]

    • For ¹H NMR: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Expected Spectral Features

The structure of this compound dictates a unique NMR fingerprint.

  • ¹H NMR Spectrum: The aldehyde proton (CHO) is highly deshielded and will appear as a singlet at a characteristic downfield shift, typically around δ 10.0-10.5 ppm.[5] The protons on the quinazoline ring will appear in the aromatic region (δ 7.5-9.5 ppm), with their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) determined by their position and neighboring protons.[4]

  • ¹³C NMR Spectrum: The carbonyl carbon of the aldehyde group will be observed significantly downfield, typically in the range of δ 190-195 ppm.[6] The aromatic carbons of the quinazoline ring will resonate between δ 120-160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Observations
Aldehyde (CHO)~10.2 (singlet)~191.0Highly deshielded, characteristic of aldehydes.
C2-H~9.4 (singlet)~161.0Singlet due to adjacent nitrogen atoms.
C4-H~9.3 (singlet)~160.0Singlet due to adjacent nitrogen atoms.
C5-H~8.1 (doublet)~128.0Coupled to C6-H.
C6-H~7.8 (triplet)~129.0Coupled to C5-H and C7-H.
C7-H~8.4 (doublet)~135.0Coupled to C6-H.
C8a-~151.0Quaternary carbon.
C4a-~124.0Quaternary carbon.

Note: These are predicted values. Actual shifts may vary slightly based on solvent and experimental conditions.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS Internal Standard B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum (>=16 scans) D->E F Acquire 13C Spectrum (>=1024 scans) D->F G Process Spectra (FT, Phasing) E->G F->G H Assign Peaks (Shifts, Coupling) G->H I Confirm Structure H->I

Caption: Workflow for NMR-based structural characterization.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of a synthesized compound and gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Principle of Analysis

MS measures the mass-to-charge ratio (m/z) of ionized molecules. In Electrospray Ionization (ESI), a common soft ionization technique, the sample is dissolved and sprayed into the mass spectrometer, where it forms charged droplets that evaporate to produce gaseous ions (e.g., [M+H]⁺). These ions are then separated by a mass analyzer based on their m/z, and their abundance is measured.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass measurement of the protonated molecular ion ([M+H]⁺) is used to confirm the elemental composition.[5]

  • Fragmentation (MS/MS): To further confirm the structure, perform a product ion scan (MS/MS) on the isolated molecular ion. This involves inducing fragmentation and analyzing the resulting daughter ions.[7]

Data Interpretation: Expected Spectral Features
  • Molecular Formula: C₉H₆N₂O

  • Exact Mass: 158.0480

  • Expected Ion: In positive mode ESI, the primary ion observed will be [M+H]⁺ with an m/z of 159.0553 .

  • Fragmentation Pattern: The quinazoline ring is relatively stable. Common fragmentation pathways involve the loss of small neutral molecules like CO (28 Da) from the aldehyde group or HCN (27 Da) from the pyrimidine ring.[7]

Table 2: Expected Ions in HRMS Analysis

Ion Formula Calculated m/z Description
[M+H]⁺[C₉H₇N₂O]⁺159.0553Protonated molecular ion.
[M+Na]⁺[C₉H₆N₂ONa]⁺181.0372Sodium adduct (common).
[M-CO+H]⁺[C₈H₇N₂]⁺131.0604Fragment from loss of carbonyl group.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL in MeOH) B Infuse into ESI Source A->B C Acquire Full Scan MS (Positive Mode) B->C D Isolate [M+H]+ Ion C->D E Perform MS/MS Scan D->E F Analyze Data: - Confirm Exact Mass - Interpret Fragments E->F G Verify Molecular Formula and Structure F->G

Caption: Workflow for HRMS structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound.[8]

Principle of Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a nonpolar C18 column) and a mobile phase (a polar solvent mixture).[9] Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. A UV detector is used to monitor the eluent, producing a chromatogram where each peak corresponds to a different component. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL.

  • Chromatographic Conditions: The following conditions serve as a robust starting point. Optimization may be required based on the specific impurity profile.[8][9]

Table 3: Recommended HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape for basic nitrogen heterocycles.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier.
Gradient 30% B to 80% B over 15 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmQuinazoline rings exhibit strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume.
Data Interpretation

In the resulting chromatogram, a pure sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. Purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow A Prepare Sample (~0.1 mg/mL) B Set Up HPLC System (Column, Mobile Phase) A->B C Equilibrate Column B->C D Inject Sample C->D E Run Gradient Method D->E F Integrate Peaks in Chromatogram E->F G Calculate Purity F->G

Caption: Workflow for HPLC purity determination.

Functional Group Analysis by FT-IR and UV-Vis Spectroscopy

Spectroscopic methods like FT-IR and UV-Vis provide complementary information, confirming the presence of key functional groups and chromophores.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of chemical bonds. Specific functional groups absorb at characteristic frequencies.

  • Protocol: Mix a small amount of sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet. Record the spectrum from 4000 to 400 cm⁻¹.[5]

  • Interpretation: The spectrum should display characteristic absorption bands.

Table 4: Key FT-IR Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic C-H
2850-2750C-H stretchAldehyde C-H (often two bands)
1700-1680C=O stretchAldehyde Carbonyl
1620-1570C=N & C=C stretchQuinazoline Ring Vibrations[11]
1520-1475C=C stretchAromatic Ring Vibrations[11]
UV-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals (e.g., π → π* transitions).[12]

  • Protocol: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance from 200 to 600 nm.

  • Interpretation: Quinazoline derivatives typically show strong absorption bands in the UV region. The spectrum is expected to show two main absorption bands: one at a shorter wavelength (~250-300 nm) corresponding to π → π* transitions in the aromatic system, and another at a longer wavelength (~310-350 nm) due to n → π* transitions involving the nitrogen lone pairs and the carbonyl group.[12][13]

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_ftir FT-IR Analysis cluster_uv UV-Vis Analysis A Prepare KBr Pellet B Acquire IR Spectrum A->B C Identify Key Bands (C=O, C=N, Ar-H) B->C G Confirm Functional Groups and Chromophores C->G D Prepare Dilute Solution E Acquire UV-Vis Spectrum D->E F Identify λmax Values E->F F->G

Caption: Workflow for FT-IR and UV-Vis analysis.

Summary of Analytical Data

The following table consolidates the expected results from the comprehensive characterization of a pure sample of this compound.

Table 5: Consolidated Characterization Data

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)~10.2 ppm (CHO, s); 9.4-7.8 ppm (Aromatic, m)
¹³C NMR Chemical Shifts (δ)~191.0 ppm (C=O); 161-124 ppm (Aromatic)
HRMS (ESI+) [M+H]⁺ m/z159.0553 (for C₉H₇N₂O⁺)
HPLC Purity>95% (single major peak)
FT-IR Key Peaks (cm⁻¹)~1690 (C=O), ~2750 (Aldehyde C-H), ~1610 (C=N/C=C)
UV-Vis λmax~250-300 nm and ~310-350 nm

References

Derivatization of Quinazoline-8-carbaldehyde for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of Quinazoline-8-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Strategic Importance of the C8-Aldehyde

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This structural motif is integral to numerous FDA-approved drugs, particularly in oncology, where quinazoline-based compounds have been successfully developed as potent kinase inhibitors.[2][3][4] The success of drugs like Gefitinib and Erlotinib underscores the therapeutic potential embedded within this heterocyclic system.[4]

Structure-Activity Relationship (SAR) studies are the empirical foundation of drug discovery, systematically modifying a lead compound to map the chemical features essential for its biological activity.[5][6] A successful SAR campaign hinges on the availability of a versatile starting material that allows for the introduction of diverse chemical functionalities in a controlled and efficient manner. This compound emerges as an exemplary scaffold for this purpose. The aldehyde group at the C8 position is a highly reactive and versatile chemical handle, providing a strategic anchor point for a multitude of chemical transformations.

This guide provides a detailed exploration of key derivatization protocols for this compound. It is designed not merely as a list of procedures but as a strategic manual, explaining the rationale behind each synthetic choice and outlining a comprehensive workflow for leveraging the resulting compound library in SAR-driven drug discovery projects.

Core Derivatization Strategies: A Toolkit for Chemical Diversification

The aldehyde functionality is a gateway to numerous C-C and C-N bond-forming reactions, each offering a unique way to probe the chemical space around the quinazoline core. We present three robust and high-utility protocols for derivatization.

Strategy 1: Reductive Amination for Amine Library Synthesis

Expert Rationale: Reductive amination is one of the most powerful and reliable methods in medicinal chemistry for introducing amine diversity.[7] The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then selectively reduced in situ. This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it ideal for generating large libraries. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the protonated imine intermediate and less reactive towards the starting aldehyde, minimizing side reactions.

G cluster_main Start This compound Imine Imine Intermediate Start->Imine + Amine Primary/Secondary Amine (R1R2-NH) Amine->Imine Product C8-Aminomethyl Derivative Imine->Product + STAB Sodium Triacetoxyborohydride (STAB) STAB->Product

Caption: Reductive Amination Workflow.

Protocol 1: Reductive Amination with Benzylamine

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic, ~5% v/v)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(quinazolin-8-ylmethyl)benzylamine.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Strategy 2: Wittig Reaction for Olefin Synthesis

Expert Rationale: The Wittig reaction is a cornerstone of C=C bond formation, converting a carbonyl group into an alkene.[8] This strategy is invaluable for SAR as it allows for the extension of the C8-substituent and the introduction of conjugated systems or sterically demanding groups. The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of the ylide (stabilized vs. non-stabilized) and reaction conditions, providing an additional layer of structural diversity to explore.[8][9]

G cluster_main Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Product C8-Vinyl Derivative Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig Reaction Pathway.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, N₂-purged flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add KOtBu (1.1 eq) slowly. The solution should turn a characteristic deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct is often polar and can be separated effectively.

  • Validation: Characterize the product by ¹H NMR, paying close attention to the coupling constants of the vinylic protons to determine the E/Z stereochemistry. Confirm with ¹³C NMR and HRMS.

Strategy 3: Knoevenagel Condensation for α,β-Unsaturated Systems

Expert Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[10] This reaction is exceptionally useful for installing electron-withdrawing groups (e.g., -CN, -CO₂Et) conjugated to a newly formed double bond.[11] The resulting α,β-unsaturated products are not only interesting final compounds but can also serve as versatile Michael acceptors for subsequent derivatization. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, making the conditions mild and broadly applicable.[10][12]

Protocol 3: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic, ~10 mol%)

    • Ethanol or Toluene

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (~0.1 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours. Often, the product will begin to precipitate out of the solution.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration, washing with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

  • Validation: Confirm the structure of the resulting 2-(quinazolin-8-ylmethylene)malononitrile by ¹H NMR, ¹³C NMR, IR (strong C≡N stretch), and HRMS.

From Synthesis to Insight: The SAR Workflow

The synthesis of a chemical library is only the first step. The true value is realized when these compounds are systematically evaluated to build a robust Structure-Activity Relationship model.

SAR_Workflow node_start This compound (Starting Scaffold) node_synth Library Synthesis (Reductive Amination, Wittig, etc.) node_start->node_synth node_library Diverse C8-Derivatives node_synth->node_library node_screen Biological Screening (e.g., Enzyme Inhibition Assay) node_library->node_screen node_data Activity Data (IC50 / EC50 Values) node_screen->node_data node_analysis SAR Analysis: Correlate Structure with Activity node_data->node_analysis node_model Develop SAR Model (Identify Key Pharmacophores) node_analysis->node_model node_optimize Lead Optimization: Design Next-Gen Compounds node_model->node_optimize Iterative Cycle node_optimize->node_synth

Caption: The iterative workflow of a Structure-Activity Relationship study.

Hypothetical SAR Data Analysis

To illustrate the process, consider a hypothetical screening of derivatives against a target kinase. The data could be organized as follows to derive initial SAR insights.

Compound IDC8-Substituent (R)Synthesis MethodIC₅₀ (nM)SAR Insights
Q8-CHO -CHO(Starting Material)>10,000Inactive core.
Q8-01 -CH₂-NH-BenzylReductive Amination850Introduction of a flexible amine linker and aromatic ring confers moderate activity.
Q8-02 -CH₂-NH-(4-F-Benzyl)Reductive Amination420Electron-withdrawing group (F) on the phenyl ring improves potency.
Q8-03 -CH₂-NH-CyclohexylReductive Amination2,500Aliphatic ring is less favorable than an aromatic ring.
Q8-04 -CH=CH-PhenylWittig Reaction1,200Rigid vinyl linker is less active than the flexible amino linker.
Q8-05 -CH=C(CN)₂Knoevenagel Condensation650A compact, electron-deficient group shows good activity, suggesting a polar interaction.

From this limited dataset, a researcher can hypothesize that:

  • Derivatization of the C8-aldehyde is essential for activity.

  • A C8-aminomethyl linker is a favorable motif.

  • An electron-deficient aromatic ring attached to this linker enhances potency, possibly through specific electronic or hydrogen-bonding interactions in the target's binding pocket.

  • Bulky aliphatic groups are detrimental to activity.

These initial hypotheses form the basis for designing a second generation of compounds to further probe and refine the SAR model, driving the project toward a potent and selective lead candidate.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. The protocols detailed herein—reductive amination, Wittig olefination, and Knoevenagel condensation—provide a robust and versatile synthetic platform for generating chemically diverse libraries. When integrated into a systematic biological screening and data analysis workflow, this approach enables the efficient elucidation of structure-activity relationships, accelerating the discovery of novel therapeutic agents based on the privileged quinazoline scaffold.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazolines represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2] The functionalization of this scaffold, particularly with reactive moieties like aldehydes, provides a versatile platform for drug discovery and development. This application note provides a comprehensive guide to the rapid and efficient synthesis of substituted quinazolines, with a focus on quinazoline-8-carbaldehyde derivatives, using Microwave-Assisted Organic Synthesis (MAOS). We will delve into the fundamental principles of microwave chemistry, present a detailed, field-proven protocol for a representative synthesis, and discuss strategies for synthesizing the specific this compound target. This guide is intended for researchers, chemists, and professionals in medicinal chemistry and drug development.

The Rationale for Microwave-Assisted Synthesis in Heterocyclic Chemistry

Conventional methods for synthesizing quinazoline scaffolds often require high temperatures and prolonged reaction times, sometimes leading to the formation of side products and lower yields.[3] Microwave-assisted synthesis has emerged as a powerful and green technology that fundamentally alters this landscape.[4][5]

Why Microwaves? The Causality Behind a Better Method

Unlike conventional conductive heating, where heat is transferred slowly from an external source, microwave irradiation heats the reaction mixture volumetrically and efficiently.[6][7] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture (solvents, reagents) continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion generates intense internal heat.

  • Ionic Conduction: If ions are present, they oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat through friction.

This "in-core" heating results in a rapid temperature increase, often leading to dramatic accelerations in reaction rates—transforming reactions that take hours into ones that complete in minutes.[6][8] The key advantages, which we will leverage in our protocol, include:

  • Accelerated Reaction Rates: Drastically reduced synthesis times.[7]

  • Improved Yields and Purity: Minimized formation of byproducts due to shorter exposure to high temperatures.[7][9]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern monomode microwave reactors ensures consistent results.[7][10]

  • Greener Chemistry: Often allows for the use of less solvent or more environmentally benign solvents.[4][11]

General Synthetic Strategy: A Multi-Component Approach

The construction of the quinazoline ring can be achieved through various pathways.[12][13] For rapid library synthesis and high efficiency, multi-component reactions (MCRs) under microwave conditions are particularly advantageous.[14] A robust and versatile approach involves the condensation of a 2-aminobenzaldehyde derivative with a primary amine in the presence of an oxidant. This strategy allows for the introduction of diversity at two key positions of the quinazoline core.

This application note will focus on a protocol starting from 2-amino-3-methoxybenzaldehyde [15][16], a readily available precursor that serves as an excellent model for the synthesis of 7-substituted quinazolines. We will then extrapolate this validated methodology to propose a pathway for the target this compound.

Detailed Application Protocol: Microwave Synthesis of 7-Methoxy-2-phenylquinazoline

This protocol details a representative one-pot, three-component synthesis. The reaction proceeds via the initial formation of an imine from 2-aminobenzaldehyde and an amine, followed by cyclization and oxidation to yield the aromatic quinazoline ring.

3.1. Materials and Equipment
  • Reagents:

    • 2-Amino-3-methoxybenzaldehyde (CAS: 70127-96-7)

    • Benzaldehyde

    • Ammonium acetate (NH₄OAc)

    • Ethanol (Absolute)

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Silica Gel for column chromatography

  • Equipment:

    • Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL pressure-rated reaction vials.

    • Magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Experimental Workflow Diagram

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Quinazoline-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide array of biologically active compounds.[1] However, its synthesis can be fraught with challenges, often leading to suboptimal yields that can hinder research and development timelines. The introduction of a formyl group at the C8 position of the quinazoline ring is not always straightforward and can be complicated by side reactions and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and modern synthetic methodologies.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary synthetic route, the oxidation of 8-methylquinazoline, is resulting in a very low yield of this compound. What are the likely causes?

This is a very common issue. The oxidation of a methyl group on an aromatic heterocycle to an aldehyde is a delicate transformation. Several factors can contribute to low yields:

  • Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid (quinazoline-8-carboxylic acid). This is especially problematic with strong oxidizing agents or prolonged reaction times.

  • Incomplete Reaction: The reaction may not be going to completion, leaving a significant amount of the 8-methylquinazoline starting material unreacted. This can be due to insufficient heating, a deactivated oxidizing agent, or poor solubility of the reactants.

  • Side Reactions: The quinazoline ring itself can be susceptible to oxidation, particularly at the C4 position, which can lead to the formation of quinazolinone byproducts.[3] Additionally, N-oxidation of the quinazoline nitrogen atoms can occur.[4]

  • Product Degradation: The aldehyde product might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases, leading to decomposition.

  • Difficult Purification: The product may be difficult to separate from the starting material, byproducts, and the oxidizing agent's remnants, leading to losses during workup and purification.

Troubleshooting Workflow for Low Yield in 8-Methylquinazoline Oxidation

Caption: A logical workflow for diagnosing low yields.

Question 2: How can I mitigate over-oxidation to the carboxylic acid?

Controlling the oxidation state is crucial. Here are several strategies:

  • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a classic and often effective reagent for the selective oxidation of methyl groups on heteroaromatic rings to aldehydes.[5] It generally stops at the aldehyde stage. Other milder oxidants can also be considered.

  • Stoichiometry: Use a carefully measured stoichiometric amount of the oxidizing agent. An excess will significantly increase the likelihood of over-oxidation.

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid byproduct appear. Lowering the reaction temperature may also help to improve selectivity.

  • Use of a Trapping Agent: In some systems, it's possible to trap the aldehyde as it forms (e.g., by forming a Schiff base or an acetal), protecting it from further oxidation. This, however, adds extra steps to the synthesis.

ParameterStandard ConditionOptimized Condition for Reducing Over-oxidationRationale
Oxidizing Agent KMnO₄, CrO₃SeO₂, MnO₂Milder reagents are less prone to over-oxidation.
Stoichiometry >1.5 equivalents1.0 - 1.2 equivalentsPrevents excess oxidant from attacking the product.
Temperature High (e.g., >120°C)Minimum effective temperatureReduces the rate of the over-oxidation side reaction.
Monitoring Endpoint checkFrequent (e.g., every 30-60 min)Allows for quenching the reaction at the optimal time.
Question 3: I suspect my reaction is not going to completion. What steps should I take?

Incomplete conversion is a common hurdle. Consider the following points:

  • Solubility: Ensure that your starting material, 8-methylquinazoline, is fully soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly slow down the reaction. For quinazolines, solvents like dioxane, DMF, or DMSO might be necessary.[3]

  • Temperature and Time: The reaction may require higher temperatures or longer reaction times than initially attempted. Incrementally increase the temperature and monitor the progress. Microwave-assisted synthesis can sometimes be a powerful tool to accelerate reactions and improve yields.[6][7]

  • Catalyst/Reagent Activity: If using a catalyst or a reagent that can degrade (like certain oxidizing agents), ensure it is fresh and active.

Question 4: Are there alternative synthetic routes to this compound that might offer better yields?

Yes, if the oxidation route proves to be consistently low-yielding, exploring alternative strategies is a sound approach. Modern synthetic chemistry offers several powerful methods for the construction of quinazoline derivatives.[8][9]

  • Building the Ring with the Formyl Group Pre-installed: This involves starting with a precursor that already contains the aldehyde functionality, or a group that can be easily converted to an aldehyde. For example, a reaction involving 2-amino-3-formylbenzonitrile or a related compound could be a viable, albeit potentially longer, route.

  • Metal-Catalyzed Approaches: Palladium, copper, or iron-catalyzed reactions have become increasingly popular for the synthesis of quinazolines under milder conditions, often with higher yields and selectivity.[10] These methods might involve cross-coupling reactions to construct the quinazoline core.[11]

  • Multi-Component Reactions (MCRs): One-pot reactions that bring together three or more components to form the final product can be highly efficient.[12] An MCR approach could potentially build the quinazoline ring and install the C8-substituent in a single, efficient step.

Conceptual Alternative Synthetic Pathway

Alternative_Synthesis Precursor 2-Amino-3-substituted Benzene Derivative Cyclization Cyclization/ Ring Formation Precursor->Cyclization Formyl_Source Formylating Agent or Equivalent Formyl_Source->Cyclization Product This compound Cyclization->Product

References

Optimizing reaction conditions for the formylation of 8-substituted quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 8-substituted quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a formyl group onto this important heterocyclic scaffold. Formylated quinazolines are pivotal intermediates in the synthesis of a wide array of bioactive molecules. However, controlling the reaction's efficiency and, critically, its regioselectivity can be challenging.

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing these reactions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My formylation reaction is resulting in a very low yield or complete recovery of the starting material. What are the likely causes?

A: Low or no conversion is a frequent issue that typically points to one of three areas: reagent integrity, reaction conditions, or the inherent reactivity of your quinazoline substrate.

  • Reagent Quality & Moisture: The most common method for this transformation, the Vilsmeier-Haack reaction, employs a moisture-sensitive electrophile known as the Vilsmeier reagent, generated in situ from a formamide source (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[1] Any moisture in the reagents or solvent will quench this electrophile, halting the reaction.

    • Solution: Always use anhydrous solvents and freshly distilled or newly opened reagents. Flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before use.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which means it works best on electron-rich aromatic systems.[2][3] The quinazoline nucleus itself is relatively electron-deficient due to the two nitrogen atoms. Therefore, the nature of the substituent at the 8-position is critical.

    • Solution: If your 8-substituent is strongly electron-withdrawing (e.g., -NO₂, -CN, -CF₃), the benzene portion of the ring may be too deactivated for the Vilsmeier reagent, which is a weaker electrophile compared to those used in reactions like Friedel-Crafts acylation.[2] You may need to employ harsher conditions (higher temperature, longer reaction time) or consider alternative, more potent formylation methods like the Rieche formylation, although these may have different selectivity profiles. For substrates with electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂), the reaction should proceed more readily.

  • Insufficient Activation Temperature: The Vilsmeier reagent forms from DMF and POCl₃, but this formation often requires gentle heating. Subsequently, the electrophilic substitution step may require a higher temperature to overcome the activation energy.

    • Solution: Ensure the Vilsmeier reagent is pre-formed (typically by stirring DMF and POCl₃ at 0°C and then allowing it to warm) before adding your substrate. After substrate addition, gradually increase the temperature, monitoring the reaction by TLC or LC-MS. Optimal temperatures can range from 60°C to 90°C.[4]

Q2: My reaction is producing a mixture of formylated isomers. How can I control the regioselectivity?

A: This is the central challenge in the formylation of substituted quinazolines. The position of the incoming formyl group is dictated by the electronic directing effects of both the quinazoline nitrogens and the C8-substituent.

  • Understanding Directing Effects: In electrophilic aromatic substitution, substituents on a benzene ring direct incoming electrophiles to specific positions.

    • Activating Groups (Ortho-, Para-Directing): Electron-donating groups (EDGs) like alkoxy (-OR), alkyl (-R), or amino (-NR₂) at the C8 position will increase the electron density of the benzene ring, making it more reactive. They direct the incoming electrophile primarily to the positions ortho (C7) and para (C5) to themselves.[5][6]

    • Deactivating Groups (Meta-Directing): Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) at the C8 position decrease the ring's electron density. They direct incoming electrophiles to the meta position (C6).[6][7]

    • Halogens (Ortho-, Para-Directing Deactivators): Halogens (-F, -Cl, -Br) are a special case. They are deactivating overall due to their inductive effect but are ortho-, para- directing because of their ability to donate a lone pair of electrons through resonance.[7]

  • Practical Strategy:

    • Identify your C8-substituent: Is it an EDG or an EWG?

    • Predict the major product(s): Based on the principles above, predict the likely site of formylation. For an 8-methoxyquinazoline, expect a mixture of 5-formyl and 7-formyl products. For an 8-nitroquinazoline, expect the 6-formyl product.

    • Steric Hindrance: The bulkiness of the C8-substituent and any substituents at C2 or C4 can influence the outcome. A large group at C8 may disfavor substitution at the adjacent C7 position, potentially increasing the proportion of the C5 isomer.

    • Optimization: Reaction temperature and solvent can sometimes influence the ortho:para ratio, although this is often difficult to control completely. It is generally more effective to plan for chromatographic separation of isomers.

A theoretical study on 8-hydroxyquinoline confirms that multiple carbons on the benzene ring (C5, C6, C7) are potential sites for electrophilic attack, with the final product distribution depending on the stability of the intermediates.[8]

Q3: I'm observing significant side product formation, such as dark polymers or di-formylated products. How can I prevent this?

A: Side reactions often occur when the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Polymerization/Decomposition: Highly activated substrates (e.g., those with powerful electron-donating groups like -OH or -NH₂) can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to decomposition or polymerization.

    • Solution: Run the reaction at the lowest effective temperature. Monitor progress closely and quench the reaction as soon as the starting material is consumed. Reducing the amount of POCl₃ (e.g., from 3 equivalents to 1.5) can also sometimes mitigate decomposition.

  • Di-formylation: While less common on a deactivated ring system like quinazoline, a highly activated substrate could potentially undergo a second formylation.

    • Solution: The most effective control is stoichiometry. Use a molar ratio of the Vilsmeier reagent to your substrate that is close to 1:1. Adding the quinazoline substrate slowly to the pre-formed Vilsmeier reagent can also help maintain a low concentration of the electrophile and disfavor multiple substitutions.

Data & Workflow Visualization

Troubleshooting Summary Table
Issue Probable Cause(s) Recommended Solution(s)
Low / No Yield 1. Moisture in reagents/solvent. 2. Substrate is electron-poor (deactivated). 3. Insufficient reaction temperature.1. Use anhydrous solvents; flame-dry glassware. 2. Increase reaction temperature/time. 3. Pre-form Vilsmeier reagent; heat reaction to 60-90°C.
Poor Regioselectivity 1. Electronic nature of C8-substituent. 2. Steric hindrance.1. Predict outcome based on directing group effects (see Q2). 2. Plan for chromatographic separation of isomers.
Side Products 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Substrate is highly activated and sensitive.1. Lower the reaction temperature. 2. Use a 1:1 to 1.2:1 ratio of Vilsmeier reagent to substrate. 3. Monitor reaction closely and quench upon completion.

Logical Workflow: Troubleshooting Low Reaction Yield

LowYieldWorkflow start Start: Low or No Yield check_moisture Check for Moisture (Reagents, Solvents, Glassware) start->check_moisture moisture_present Moisture Detected? check_moisture->moisture_present dry_system Action: Use Anhydrous Reagents & Flame-Dried Glassware moisture_present->dry_system Yes check_substrate Evaluate Substrate Electronics (C8-Substituent) moisture_present->check_substrate No dry_system->check_substrate is_ewg Is C8 an Electron- Withdrawing Group (EWG)? check_substrate->is_ewg increase_severity Action: Increase Temperature/ Time or Use Stronger Reagent is_ewg->increase_severity Yes check_temp Review Reaction Temperature is_ewg->check_temp No end_success Yield Improved increase_severity->end_success temp_low Was Temp < 60°C? check_temp->temp_low increase_temp Action: Increase Temperature to 60-90°C & Monitor temp_low->increase_temp Yes temp_low->end_success No increase_temp->end_success

Caption: A troubleshooting workflow for addressing low reaction yield.

Mechanism: The Vilsmeier-Haack Reaction

VilsmeierMechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 Quinazoline 8-Substituted Quinazoline SigmaComplex Sigma Complex (Iminium Ion Intermediate) Quinazoline->SigmaComplex + Vilsmeier Reagent Product Formylated Quinazoline SigmaComplex->Product + H₂O Hydrolysis Aqueous Workup (H₂O)

Caption: Generalized mechanism of Vilsmeier-Haack formylation.[1]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an 8-Substituted Quinazoline

This protocol is a starting point and should be optimized based on the specific substrate and observed results.

Materials:

  • 8-Substituted Quinazoline (1.0 mmol, 1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup:

    • Set up the flame-dried round-bottom flask under an inert atmosphere.

    • Add anhydrous DMF (5 mL) to the flask and cool the solution to 0°C using an ice bath.

  • Vilsmeier Reagent Formation:

    • While stirring vigorously, add POCl₃ (1.2 equiv) dropwise to the cold DMF. Caution: This reaction is exothermic. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a thicker, pale-yellow salt suspension. This is the Vilsmeier reagent.[3]

  • Formylation Reaction:

    • Dissolve the 8-substituted quinazoline (1.0 equiv) in a minimal amount of anhydrous DMF or DCM and add it to the flask containing the Vilsmeier reagent.

    • Heat the reaction mixture to 70-80°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a cold, saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8). Caution: Quenching is highly exothermic and will release gas.

    • Stir the mixture for 30-60 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.[1]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

    • Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired formylated quinazoline isomer(s).

References

Navigating the Synthesis of Quinazoline-8-carbaldehyde: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing byproducts in the synthesis of Quinazoline-8-carbaldehyde. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, with the quinazoline scaffold being a core component of numerous therapeutic agents.[1] The introduction of a formyl group at the C8-position provides a versatile handle for further molecular elaboration. However, the synthesis of this target molecule is not without its challenges. The potential for side reactions and the formation of closely related byproducts can complicate purification and reduce overall yield. This guide focuses on two plausible and common synthetic strategies for obtaining this compound and addresses the specific issues that may arise with each.

FAQ and Troubleshooting Guide

This section is organized by synthetic approach, allowing users to quickly find relevant information for their specific experimental setup.

Synthetic Route 1: Oxidation of 8-Methylquinazoline

A common and direct approach to introducing a carbonyl group is through the oxidation of a methyl group. This method is attractive for its atom economy but requires careful control of reaction conditions to prevent over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the conversion of 8-methylquinazoline to this compound?

A1: A variety of oxidizing agents can be employed for the selective oxidation of a methyl group to an aldehyde. Commonly used reagents include selenium dioxide (SeO₂), manganese dioxide (MnO₂), and ceric ammonium nitrate (CAN). The choice of oxidant will depend on the specific substrate and desired reaction conditions.

Q2: I am observing a significant amount of a byproduct that is less polar than my starting material on my TLC plate. What could it be?

A2: A common byproduct in the oxidation of methylarenes is the corresponding carboxylic acid, in this case, quinazoline-8-carboxylic acid. This over-oxidation product is often more polar than the starting material and the desired aldehyde. Incomplete oxidation, leaving unreacted 8-methylquinazoline, is also a possibility.

Q3: How can I minimize the formation of quinazoline-8-carboxylic acid?

A3: Minimizing over-oxidation requires careful control of the reaction parameters. Key strategies include:

  • Stoichiometry of the Oxidant: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will favor the formation of the carboxylic acid.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the aldehyde.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product concentration is maximized.

Q4: My reaction is very slow and I'm not seeing complete conversion of the starting material. What can I do?

A4: If the reaction is sluggish, consider the following:

  • Increase Temperature: While high temperatures can lead to over-oxidation, a moderate increase may be necessary to drive the reaction to completion.

  • Choice of Solvent: Ensure your starting material is fully soluble in the chosen solvent. For polar substrates, solvents like DMF or DMSO might be suitable.

  • Activation of Oxidant: Some oxidants, like MnO₂, may require activation by heating before use.

Troubleshooting Guide: Oxidation of 8-Methylquinazoline
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Ensure adequate mixing.
Over-oxidation to quinazoline-8-carboxylic acid.Use a milder oxidizing agent. Carefully control the stoichiometry of the oxidant. Monitor the reaction closely and quench promptly.
Decomposition of starting material or product.Lower the reaction temperature. Consider a different solvent.
Formation of multiple unidentified byproducts Reaction conditions are too harsh.Decrease the reaction temperature. Use a more selective oxidizing agent.
Impure starting material.Purify the 8-methylquinazoline before use.
Difficulty in separating the product from the starting material Similar polarities.Utilize a high-resolution chromatography technique (e.g., flash chromatography with a shallow solvent gradient). Consider derivatization of the aldehyde to facilitate separation.
Difficulty in separating the product from the carboxylic acid byproduct Acidic nature of the byproduct.Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer.

Visualizing the Oxidation Pathway

Oxidation_Pathway Start 8-Methylquinazoline Intermediate [Intermediate Radical/Alcohol] Start->Intermediate Oxidizing Agent (e.g., SeO₂) Product This compound Intermediate->Product Further Oxidation Byproduct Quinazoline-8-carboxylic Acid Product->Byproduct Over-oxidation (Excess Oxidant/Heat)

Caption: Oxidation of 8-methylquinazoline to the desired aldehyde and potential over-oxidation byproduct.

Synthetic Route 2: Formylation of 8-Bromoquinazoline

This strategy involves the conversion of a halogenated precursor, 8-bromoquinazoline, into the target aldehyde. This is often achieved through a metal-halogen exchange followed by quenching with a formylating agent, or via a palladium-catalyzed carbonylation reaction. This route offers a different set of challenges and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for formylating 8-bromoquinazoline?

A1: Two primary methods are:

  • Metal-Halogen Exchange: Reacting 8-bromoquinazoline with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to form the 8-lithioquinazoline, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).

  • Palladium-Catalyzed Formylation: Employing a palladium catalyst, a phosphine ligand, and a source of carbon monoxide (e.g., CO gas or a CO precursor) in the presence of a reducing agent.

Q2: I am getting a significant amount of my starting material back after the reaction. What could be the issue?

A2: Incomplete metal-halogen exchange is a common problem. This can be due to:

  • Insufficient organolithium reagent: Ensure you are using at least one equivalent of the organolithium reagent.

  • Reaction temperature is too high: The metal-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

  • Impurities in the solvent or starting material: Water or other protic impurities will quench the organolithium reagent. Ensure all glassware is dry and solvents are anhydrous.

Q3: I have a byproduct that appears to be a dimer of my quinazoline. How is this formed?

A3: Dimerization can occur through a few pathways. If using an organolithium route, the 8-lithioquinazoline can react with unreacted 8-bromoquinazoline to form an 8,8'-biquinazoline. In palladium-catalyzed reactions, homocoupling of the starting material can also lead to dimers.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: To reduce dimerization:

  • Slow addition: Add the organolithium reagent slowly to the 8-bromoquinazoline solution to maintain a low concentration of the reactive intermediate.

  • Ligand choice in Pd-catalysis: The choice of phosphine ligand can significantly influence the extent of homocoupling. Screening different ligands may be necessary.

  • Reaction conditions: Optimizing the temperature and reaction time can also help to suppress this side reaction.

Troubleshooting Guide: Formylation of 8-Bromoquinazoline
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete metal-halogen exchange or palladium-catalyzed reaction.Ensure anhydrous conditions. Use a sufficient amount of reagent/catalyst. Optimize reaction temperature and time.
Quenching of the organometallic intermediate by trace amounts of water.Use freshly distilled anhydrous solvents. Dry all glassware thoroughly.
Inefficient formylation step.Ensure the formylating agent is pure and added correctly.
Recovery of starting 8-bromoquinazoline Incomplete reaction.See "Low yield" recommendations.
Formation of 8,8'-biquinazoline (dimer) Reaction of the organometallic intermediate with starting material.Slow addition of the organolithium reagent. Optimize reaction conditions in palladium-catalyzed reactions.
Formation of other unidentified byproducts Side reactions of the highly reactive organometallic intermediate.Maintain a very low reaction temperature.
Decomposition of the product during workup or purification.Use a buffered aqueous workup. Purify by chromatography at a lower temperature if the product is sensitive.

Visualizing the Formylation Workflow

Formylation_Workflow cluster_route1 Metal-Halogen Exchange Route cluster_route2 Palladium-Catalyzed Route Start1 8-Bromoquinazoline Step1_1 1. n-BuLi, THF, -78 °C Start1->Step1_1 Intermediate1 8-Lithioquinazoline Step1_1->Intermediate1 Step1_2 2. DMF Intermediate1->Step1_2 Byproduct1 8,8'-Biquinazoline Intermediate1->Byproduct1 Reacts with 8-Bromoquinazoline Product1 This compound Step1_2->Product1 Start2 8-Bromoquinazoline Step2_1 Pd Catalyst, Ligand, CO source, Reductant Start2->Step2_1 Byproduct2 Homocoupling Byproduct Start2->Byproduct2 Side Reaction Product2 This compound Step2_1->Product2

Caption: Two potential synthetic routes for the formylation of 8-bromoquinazoline.

General Purification Strategies

Regardless of the synthetic route, purification of this compound often requires careful chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar starting materials and more polar byproducts.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction progress and optimizing the separation conditions for column chromatography.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially for removing minor impurities.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding of the chosen synthetic route and the potential side reactions that may occur. By carefully controlling reaction conditions, monitoring the reaction progress, and employing appropriate purification techniques, researchers can minimize the formation of byproducts and obtain the desired product in high yield and purity. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each reaction may require specific optimization.

References

Technical Support Center: Purification of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Quinazoline-8-carbaldehyde and its derivatives. As a bifunctional molecule containing both a basic quinazoline core and a reactive aldehyde group, its purification presents unique challenges. This document provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your downstream applications.

Part 1: General Handling and Stability FAQs

This section addresses foundational questions about the inherent properties of this compound that directly impact purification and storage strategies.

Q1: My this compound sample appears to be degrading over time. What are the primary stability concerns?

A1: this compound, like many aromatic aldehydes, is susceptible to degradation through several pathways.[1][2] The primary concerns are:

  • Oxidation: The aldehyde functional group (-CHO) is easily oxidized to the corresponding carboxylic acid, especially upon exposure to atmospheric oxygen. This process can be accelerated by light and heat.[1][2]

  • Light Sensitivity: The compound is known to be light-sensitive.[3] Exposure to UV and ambient light can lead to discoloration and the formation of impurities.

  • Thermal Instability: High temperatures, whether during a reaction, work-up, or purification, can cause decomposition or promote side reactions.[4]

To mitigate these issues, it is critical to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), in amber or foil-wrapped vials, and at refrigerated temperatures (2-8°C).[1][3][5][6][7]

Q2: I'm struggling to find a suitable solvent for my purification. What is known about the solubility of this compound?

A2: Specific quantitative solubility data for this compound is not widely published. However, it is generally described as a crystalline compound with limited solubility in common organic solvents.[3] For related quinazoline derivatives, solubility has been found to be greater in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and it generally increases with temperature.[8][9]

For purification purposes, you will need to perform solubility tests to find an appropriate solvent or solvent system. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] For column chromatography, the compound must be soluble in the chosen mobile phase.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most effective first-pass purification method for removing minor impurities from solid products.[10]

Q3: I attempted to recrystallize my crude this compound, but it "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solid melts in the hot solvent to form a liquid phase that is immiscible with the solvent, rather than truly dissolving. This can happen for two main reasons:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound to below the boiling point of the solvent.[11]

  • Inappropriate Solvent Choice: If the boiling point of your chosen solvent is higher than the melting point of your compound (190-195°C), it will melt before it can dissolve.[3][11]

Solutions:

  • Pre-purification: If the crude material is very impure, first attempt a purification by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.

  • Change Solvents: Switch to a single solvent with a lower boiling point or use a binary solvent system. In a binary system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield is a common issue in recrystallization and can usually be traced to one of the following causes:[10]

  • Using too much solvent: The most common error is adding too much hot solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose a substantial amount of material.

  • Cooling too rapidly: Crash cooling the solution can trap impurities and lead to the formation of very fine crystals that are difficult to collect completely during filtration.

ProblemCausalityRecommended Solution
Excess Solvent The concentration of the compound in the cold solvent remains above its saturation point.Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.[11]
Premature Crystallization The solution cools below its saturation temperature in the funnel or filter paper.Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[10]
Product Loss Fine crystals pass through the filter paper or are difficult to scrape from the flask.Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10] Wash the collected crystals with a minimal amount of ice-cold solvent.
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture) in portions until the compound just fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Column Chromatography

Column chromatography is indispensable for separating complex mixtures or when recrystallization fails.[10][11] However, the basic nitrogen of the quinazoline ring and the polar aldehyde group can lead to complications.

Q5: My compound is streaking badly on the silica TLC plate and I get poor separation during column chromatography. Why is this happening?

A5: This is a classic problem when purifying basic compounds like quinazolines on acidic silica gel. The basic nitrogen atom on the quinazoline ring interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica.[12] This strong interaction causes significant tailing or streaking, leading to broad peaks and poor separation.[12]

Solutions:

  • Deactivate the Silica: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your eluent (mobile phase).[12] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[12]

  • Use Reverse-Phase Chromatography: For highly polar or stubborn compounds, reverse-phase (C18) silica gel is a powerful option, using a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid to improve peak shape.[10]

Q6: My compound appears to be decomposing on the column. How can I prevent this?

A6: Decomposition on silica gel is also often due to the acidic nature of the stationary phase, which can catalyze the degradation of sensitive compounds like aldehydes.[12]

Solutions:

  • Deactivate the Silica: As described above, adding triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed decomposition.[12]

  • Minimize Contact Time: Use flash chromatography (applying gentle air pressure) to significantly reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.[12]

  • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help mitigate decomposition.[12]

Workflow for Purification Strategy

G cluster_start cluster_purification Purification Steps cluster_analysis Analysis cluster_end Crude Crude Product Recrystal Attempt Recrystallization Crude->Recrystal Purity Assess Purity (TLC/HPLC/NMR) Recrystal->Purity Collect solid Column Perform Column Chromatography Column->Purity Combine pure fractions Purity->Column Impurities persist Pure Pure Product (>95%) Purity->Pure Purity OK

Caption: General purification workflow for this compound.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the ideal eluent. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[10] If streaking is observed, add 0.5-1% triethylamine to the solvent system and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system, applying gentle pressure. Gradually increase the polarity of the eluent as the column runs (gradient elution) to move your compound and any impurities down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic for Column Chromatography dot

G cluster_problems cluster_causes cluster_solutions Start Problem Observed During Chromatography P1 Streaking / Tailing Start->P1 P2 Poor Separation Start->P2 P3 Decomposition Start->P3 C1 Acidic Silica Interaction P1->C1 C2 Wrong Eluent Polarity P2->C2 C3 Column Overloading P2->C3 C4 Acid-Catalyzed Reaction P3->C4 S1 Add 0.5-1% Et3N to Eluent C1->S1 S5 Switch to Alumina or C18 Silica C1->S5 S2 Optimize Eluent via TLC (Rf 0.2-0.4) C2->S2 S3 Use Less Sample (e.g., >50:1 Silica:Cmpd) C3->S3 C4->S1 S4 Use Flash Chromatography (↓ time) C4->S4 C4->S5

References

Improving the stability of Quinazoline-8-carbaldehyde in solution for assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Assay Reproducibility

The Core Challenge: Understanding the Instability of Quinazoline-8-carbaldehyde

This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors where the aldehyde group can form crucial interactions within an enzyme's active site. However, the very reactivity that makes this aldehyde functional group useful also renders it susceptible to several degradation pathways in solution, especially under typical aqueous assay conditions. Understanding these pathways is the first step toward mitigating them.

The primary routes of degradation include:

  • Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH), especially in the presence of atmospheric oxygen. This transformation alters the molecule's structure, charge, and ability to interact with its target, effectively inactivating it.

  • Hydration: In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diol (hydrate) form.[1] While this reaction is reversible, it reduces the effective concentration of the active aldehyde species at any given moment, potentially affecting reaction kinetics and binding affinities in assays.

  • Reaction with Nucleophiles: The electrophilic carbon of the aldehyde is a prime target for nucleophiles commonly found in assay buffers and biological media. Primary amines, such as the one in Tris buffer or in amino acids, can react to form Schiff bases (imines), while thiol groups (e.g., from DTT or cysteine) can form thioacetals.[2]

  • Metabolism by Aldehyde Oxidase (AO): For cell-based assays or in vivo studies, the quinazoline core itself can be a substrate for enzymes like Aldehyde Oxidase (AO), which can lead to metabolic inactivation.[3][4]

This guide provides a series of troubleshooting questions and detailed protocols to navigate these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable from day to day, and sometimes even within the same plate. Could compound instability be the cause?

A: Absolutely. Inconsistent results are a classic symptom of compound degradation. The aldehyde group is highly reactive and can degrade over the short timescale of an experiment, especially after dilution into aqueous assay buffers.[5] If you observe a loss of signal or effect that correlates with the age of the diluted solution, instability is the most likely culprit.

Expert Insight: We recommend performing a simple time-course stability study. Prepare your final working solution of this compound in the assay buffer. Aliquot and test its activity at T=0, T=1h, T=2h, and T=4h. A significant drop in activity over this period confirms on-the-bench degradation and indicates that the protocols below must be followed.

Q2: What is the best solvent for preparing a stable stock solution of this compound?

A: The key is to use a dry, aprotic solvent to minimize hydration and other water-mediated degradation pathways.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent polar aprotic solvent that readily dissolves many quinazoline derivatives and is compatible with most automated liquid handlers and assay formats.[6][7]

  • Alternative: Anhydrous Dimethylformamide (DMF) can also be used.

Causality: By eliminating water, you prevent the formation of the gem-diol hydrate, which is often the first step in other degradation processes.[1] Anhydrous solvents create an environment where the aldehyde form is "locked" and stable for long-term storage.

SolventRecommendationRationale
Anhydrous DMSO Highly Recommended Aprotic, high solubility, compatible with most assays. Minimizes water-related degradation.[6][7]
Ethanol/Methanol Use with CautionProtic solvents. Can form hemiacetals with the aldehyde. Only use for immediate applications if required.
Aqueous Buffers Not for Stock SolutionsPromotes rapid degradation via hydration, oxidation, and reaction with buffer components.

Q3: How does the pH of my aqueous assay buffer affect the stability of this compound?

A: pH is a critical factor. The stability of aldehydes in aqueous solution is generally greatest in a slightly acidic to neutral pH range (approximately pH 5-7.5).

  • Alkaline Conditions (pH > 8): Strongly basic conditions can promote disproportionation reactions (e.g., Cannizzaro reaction) and increase the reactivity towards nucleophiles. Maintaining a pH range of 7.0 to 8.5 has been noted in some stabilization methods, but this is often in conjunction with other stabilizing agents.[8][9]

  • Acidic Conditions (pH < 5): Acid catalysis can accelerate both hydration to the gem-diol and reactions with nucleophiles like amines to form imines.[1][2]

Expert Insight: For most biological assays conducted around physiological pH (7.2-7.4), the primary concern is not extreme pH but rather the specific components of the buffer system.

Q4: My buffer of choice is Tris-HCl. Could this be causing a problem?

A: Yes, this is a very common and often overlooked issue. Buffers containing primary or secondary amines are reactive toward aldehydes.

  • Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine that can react with this compound to form a Schiff base, effectively sequestering and inactivating your compound.

  • Glycine, Bicine, and other amino acid-based buffers: These also contain reactive amine groups.

Self-Validating System: Switch to a non-nucleophilic buffer and repeat the experiment. If stability improves, you have validated that a compound-buffer interaction was the source of the problem.

Buffer TypeExamplesRecommendationRationale
Primary/Secondary Amine Tris, Glycine, BicineAvoid Reacts with the aldehyde group to form unstable Schiff bases.[2]
"Good's" Buffers HEPES, PIPES, MOPSRecommended These are zwitterionic, non-coordinating buffers with sterically hindered amines, making them far less nucleophilic.
Phosphate Buffers PBS, Sodium PhosphateGood Alternative Non-nucleophilic and compatible with most biological assays.

Q5: Are there any additives I can use to proactively stabilize my working solutions?

A: While modifying an assay is a significant step, the addition of an antioxidant can be effective if oxidation is the primary degradation pathway.

  • Antioxidants: Compounds like Glutathione (GSH) or Ascorbic Acid (Vitamin C) can be included in the assay buffer to scavenge reactive oxygen species (ROS) and prevent oxidation of the aldehyde.[10][11]

  • Degassing Buffers: Before use, degassing the aqueous buffer by sparging with nitrogen or argon gas for 15-30 minutes can significantly reduce the concentration of dissolved oxygen, slowing the rate of oxidation.

Trustworthiness Check: Always run a control experiment with the additive alone to ensure it does not interfere with your assay readout or biological target.

Visualizing the Chemistry: Degradation and Workflow

To provide a clearer understanding, the following diagrams illustrate the key chemical challenges and the recommended workflow to overcome them.

cluster_main Major Degradation Pathways of this compound cluster_products Q8C This compound (Active Form) CarboxylicAcid Carboxylic Acid (Inactive) Q8C->CarboxylicAcid O₂ / ROS (Oxidation) GemDiol Gem-Diol Hydrate (Inactive/Equilibrium) Q8C->GemDiol H₂O (Buffer) (Hydration) SchiffBase Schiff Base (Inactive Adduct) Q8C->SchiffBase R-NH₂ (e.g., Tris) (Nucleophilic Attack)

Caption: Key degradation pathways affecting this compound in assay solutions.

cluster_wf Recommended Workflow for Solution Preparation Solid 1. Start with Solid Compound Stock 2. Prepare High-Concentration Stock in Anhydrous DMSO Solid->Stock Store 3. Store Stock Solution (-20°C or -80°C, Protected from Light) Stock->Store Dilute 4. Prepare Final Working Solution (Just-In-Time Dilution into Assay Buffer) Store->Dilute Day of Experiment Use 5. Use Immediately in Assay (Do Not Store Aqueous Solution) Dilute->Use Within Minutes

Caption: A validated workflow to minimize degradation and ensure assay consistency.

Verified Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

Objective: To prepare a stable, long-term stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Amber glass vial or clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, low-binding pipette tips

Procedure:

  • Tare Vial: Place a sterile, dry amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the desired amount of solid this compound directly into the vial. Record the exact weight.

  • Add Solvent: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but sonication is not typically required.

  • Store: Seal the vial cap with paraffin film to prevent moisture absorption. Store the stock solution at -20°C or -80°C, protected from light. Under these conditions, the stock should be stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions for Immediate Use

Objective: To dilute the stock solution into an aqueous assay buffer while minimizing degradation. This protocol is based on best practices for handling reactive aldehydes.[12]

Materials:

  • Protocol 1 Stock Solution

  • Assay Buffer (Recommended: HEPES, PIPES, or PBS), pre-warmed to the assay temperature.

  • Sterile microcentrifuge tubes or 96-well plates.

Procedure:

  • Equilibrate: Remove the stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the solution at the bottom.

  • Calculate Dilutions: Determine the volumes needed for your experiment. It is often best to perform a serial dilution.

  • Perform Dilution (Just-in-Time): Immediately before adding the compound to your assay plate or reaction tubes, perform the final dilution step. Add the required volume of the DMSO stock to the pre-warmed assay buffer.

  • Mix Gently: Mix by gentle pipetting or brief vortexing. Avoid vigorous mixing that could introduce excess oxygen.

  • Use Immediately: Add the final working solution to the assay within minutes of its preparation. Do not prepare a large batch of working solution to be used over several hours. Prepare fresh solution for each plate or experiment as needed.

References

How to avoid over-oxidation in the synthesis of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazoline-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis, with a primary focus on preventing the common side reaction of over-oxidation to quinazoline-8-carboxylic acid.

The Challenge: Controlling Oxidation

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the oxidation of the methyl group of 8-methylquinazoline. The primary challenge in this transformation is the propensity for over-oxidation. The desired aldehyde product is itself susceptible to oxidation, often leading to the formation of the corresponding carboxylic acid as a significant and difficult-to-remove byproduct. Achieving high selectivity for the aldehyde requires careful selection of reagents and precise control of reaction conditions.

This guide will explore two primary strategies to achieve this selective oxidation:

  • Direct Oxidation: Utilizing mild and selective oxidizing agents that can convert the methyl group directly to an aldehyde with minimal further oxidation.

  • Two-Step Oxidation: A more controllable, albeit longer, route involving the conversion of the methyl group to a primary alcohol, followed by a mild oxidation to the aldehyde.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My main product is quinazoline-8-carboxylic acid. What went wrong?

This is the most common issue and directly points to over-oxidation. Several factors could be at play:

  • Oxidizing Agent is Too Strong: Aggressive oxidizing agents like potassium permanganate (KMnO4) or chromic acid will readily oxidize the methyl group all the way to the carboxylic acid. These reagents are generally not suitable for this selective transformation.

  • Prolonged Reaction Time: Even with milder oxidants, leaving the reaction to run for too long can lead to the gradual oxidation of the aldehyde product. It is crucial to monitor the reaction progress closely.

  • Elevated Temperature: Higher reaction temperatures increase the rate of both the desired oxidation and the undesired over-oxidation. Maintaining the recommended temperature is critical for selectivity.

Solution:

  • Switch to a Milder Oxidant: Consider using selenium dioxide (SeO2), which is known for its ability to selectively oxidize activated methyl groups to aldehydes. Manganese dioxide (MnO2) is another option, often used for oxidizing benzylic alcohols, but can also be effective for activated methyl groups under the right conditions.

  • Optimize Reaction Time with TLC Monitoring: Actively monitor the reaction using Thin-Layer Chromatography (TLC). A co-spot of your starting material (8-methylquinazoline) and the reaction mixture should be used. The reaction should be quenched as soon as the starting material is consumed and before a significant amount of the more polar carboxylic acid byproduct is observed.

  • Strict Temperature Control: Use an ice bath or a temperature-controlled oil bath to maintain the optimal reaction temperature as specified in the protocol.

Question 2: The reaction is very slow or doesn't go to completion. How can I improve the conversion?

Poor conversion can be frustrating, but it is often a sign that the reaction conditions are not optimal for the chosen reagent.

  • Insufficient Activation of the Methyl Group: The methyl group at the 8-position of the quinazoline ring is activated towards oxidation, but the reactivity can be influenced by the solvent and other factors.

  • Poor Reagent Activity: The activity of some solid-supported reagents, like manganese dioxide, can vary significantly between batches.

  • Inadequate Temperature: While high temperatures can cause over-oxidation, a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction.

Solution:

  • Solvent Choice: For reagents like SeO2, solvents such as dioxane or a mixture of cyclohexane and ethanol can be effective. Ensure your starting material is soluble in the chosen solvent system.

  • Reagent Quality: Use freshly opened or properly stored oxidizing agents. For MnO2, "activated" manganese dioxide is often required for good reactivity.

  • Incremental Temperature Increase: If the reaction is sluggish at the recommended temperature, consider increasing it in small increments (e.g., 5-10 °C) while carefully monitoring for the appearance of the carboxylic acid byproduct by TLC.

Question 3: I have a mixture of the aldehyde and carboxylic acid. How can I separate them?

Separating these two closely related compounds can be challenging due to their similar structures.

  • Similar Polarity: While the carboxylic acid is more polar than the aldehyde, their polarities can be close enough to make separation by standard column chromatography difficult.

Solution:

  • Acid-Base Extraction: The most effective method is to utilize the acidic nature of the carboxylic acid.

    • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move to the aqueous layer. The aldehyde will remain in the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent to obtain the purified aldehyde.

    • The aqueous layer can be acidified (e.g., with 1M HCl) to re-protonate the carboxylate, causing the carboxylic acid to precipitate, which can then be recovered by filtration or extraction if desired.

  • Careful Column Chromatography: If an extraction is not feasible, meticulous column chromatography using a shallow polarity gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) may allow for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound while avoiding over-oxidation?

A two-step approach is often the most reliable and controllable method. This involves first converting 8-methylquinazoline to quinazolin-8-ylmethanol. This can be achieved through radical bromination of the methyl group followed by hydrolysis, or by other functional group transformations. The resulting primary alcohol can then be oxidized to the aldehyde using a wide range of mild and selective reagents, such as Dess-Martin periodinane (DMP) or a Swern oxidation, which are specifically designed to stop at the aldehyde stage.

Q2: Can I use Selenium Dioxide (SeO2) for the direct oxidation of 8-methylquinazoline?

Yes, SeO2 is a promising reagent for this direct conversion. It is known to selectively oxidize activated methyl groups on heterocyclic rings to the corresponding aldehydes. However, selenium compounds are toxic, so appropriate safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.

Q3: How do I monitor the reaction progress effectively using TLC?

  • Prepare your TLC plate: Spot the starting material (8-methylquinazoline) in one lane, the reaction mixture in a middle lane, and a co-spot (both starting material and reaction mixture in the same spot) in a third lane.

  • Choose a suitable solvent system: A mixture of hexanes and ethyl acetate is a good starting point. The ratio should be adjusted so that the starting material has an Rf value of approximately 0.4-0.5

Resolving poor separation of Quinazoline-8-carbaldehyde in column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the purification of Quinazoline-8-carbaldehyde and related N-heterocyclic compounds. As a Senior Application Scientist, I've seen firsthand how the unique chemical nature of this molecule—possessing both a polar aldehyde and a basic quinazoline ring system—can lead to frustrating chromatographic outcomes like peak tailing, co-elution, and poor resolution.

This document moves beyond simple protocols. It provides a robust, logic-driven framework to diagnose issues, understand the underlying chemical interactions, and systematically develop a successful purification strategy.

Part 1: Troubleshooting Guide for Immediate Problems

This section is structured to provide immediate, actionable solutions to the most common separation problems encountered with this compound.

Q1: My this compound is streaking badly (tailing) and mixing with impurities on my silica gel column. What is the root cause and how do I fix it?

A1: The Root Cause: Acid-Base Interactions

This is the most frequent issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This compound is a basic compound because of the nitrogen atoms in the quinazoline ring. The primary cause of tailing is a strong, non-ideal acid-base interaction between your basic compound and the acidic stationary phase. This causes a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed or streaky band that overlaps with other components.[1][2]

The Solution: A Systematic Approach

Follow this workflow to diagnose and resolve the issue. The most critical step is to neutralize the acidic silica surface to prevent unwanted interactions.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis & Quick Fixes cluster_1 Phase 2: Method Optimization Start Start: Poor Separation (Tailing/Co-elution) TLC Analyze TLC Plate: Observe Tailing/Streaking? Start->TLC Add_Base Add Basic Modifier (e.g., 1% Triethylamine) to Mobile Phase TLC->Add_Base Yes Re_TLC Run New TLC: Is Tailing Resolved? Add_Base->Re_TLC Optimize_Solvent Optimize Solvent System (Adjust Polarity for Rf ≈ 0.3) Re_TLC->Optimize_Solvent Yes End Problem Solved: Pure Compound Re_TLC->End No, consult FAQs Optimize_Loading Optimize Sample Loading (Consider Dry Loading) Optimize_Solvent->Optimize_Loading Run_Column Run Column with Optimized Method Optimize_Loading->Run_Column Run_Column->End

Figure 1: Troubleshooting workflow for poor separation of basic compounds.
Experimental Protocol 1: Deactivating Silica Gel with a Basic Modifier

This protocol is your first and most effective line of defense against peak tailing.

  • Prepare the Modified Mobile Phase: Based on your initial Thin Layer Chromatography (TLC) analysis, prepare your chosen solvent system (e.g., Hexane/Ethyl Acetate). To this mixture, add a basic modifier. Triethylamine (TEA) is an excellent choice.

    • Recommendation: Start by adding 0.5% to 1% TEA by volume (e.g., 5-10 mL of TEA for every 1 L of solvent).[2]

  • Verify with TLC: Run a new TLC plate using this TEA-modified mobile phase. You should observe a significant reduction or complete elimination of streaking, and the spot for your compound should be much more compact.

  • Pack the Column: Pack your silica gel column as usual using the initial, non-modified solvent system.

  • Equilibrate (Deactivate) the Column: Before loading your sample, flush the packed column with 2-3 column volumes (CVs) of the TEA-modified mobile phase.[3] This step is crucial as it neutralizes the acidic silanol sites throughout the entire stationary phase.

  • Load and Elute: Load your sample and run the column using the TEA-modified mobile phase. The separation should be dramatically improved.

Q2: My compound still separates poorly even after adding triethylamine. The bands are broad and resolution is low. What's my next step?

A2: Focus on Solvent System and Loading Technique.

If tailing is resolved but resolution is still poor, the issue likely lies with your mobile phase strength or your sample loading technique. Broad bands are often a sign that the sample was not applied to the column in a tight, concentrated band.

Solvent System Optimization

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on TLC.[4] This range provides the best balance for effective separation on a column.

TLC Observation (Rf Value) Problem Solution
Rf > 0.6 Eluent is too strong (too polar). Your compound is moving too quickly.Decrease eluent polarity. Increase the proportion of the non-polar solvent (e.g., move from 50% EtOAc/Hexane to 30% EtOAc/Hexane).
Rf < 0.1 Eluent is too weak (too non-polar). Your compound is stuck at the baseline.Increase eluent polarity. Increase the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexane to 50% EtOAc/Hexane).[4]
Spots are very close Poor selectivity. The solvent system is not differentiating the components well.Change solvent components. Try a different solvent combination. For example, replace Ethyl Acetate with Dichloromethane (DCM) or add a small amount of Methanol (e.g., DCM/MeOH 98:2) for more polar compounds.[5][6]
Sample Loading Technique

How you apply your sample to the column is critical. If your compound has limited solubility in the mobile phase, you may be tempted to dissolve it in a much stronger solvent (like pure DCM or methanol) for loading. This causes the separation to fail before it even begins. The strong solvent carries your compound partway down the column in a diffuse band.[7][8]

The Solution: Dry Loading

Dry loading is the superior method when solubility is an issue or when maximum resolution is required.[9][10]

Experimental Protocol 2: Dry Loading this compound
  • Dissolve the Sample: In a round-bottom flask, dissolve your crude sample (e.g., 100 mg) in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

  • Add Adsorbent: Add a small amount of silica gel (typically 3-5 times the mass of your crude sample) to the flask.

  • Evaporate the Solvent: Swirl the flask to ensure the sample solution evenly coats the silica. Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.[8]

  • Load the Column: Carefully add the dry powder to the top of your packed and equilibrated column, taking care not to disturb the bed. Gently tap the column to settle the powder.

  • Add a Protective Layer: Add a thin (0.5 cm) layer of sand on top of the sample powder to prevent it from being disturbed when you add the eluent.

  • Elute: Carefully add your mobile phase and begin the elution process. This technique ensures your sample starts as a very narrow, concentrated band, maximizing the potential for a good separation.

Part 2: Frequently Asked Questions (FAQs)

Q3: I am still struggling. Are there alternatives to standard silica gel?

A3: Absolutely. If your compound is particularly sensitive or difficult to purify on silica, consider these alternatives:

  • Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like this compound, neutral or basic alumina can be an excellent choice, as it minimizes the strong acid-base interactions that cause tailing on silica.[11]

  • Reversed-Phase (C18) Silica: This is a powerful alternative that operates on a different separation principle. Instead of a polar stationary phase, it uses a non-polar (hydrophobic) one.[12]

Q4: How would I develop a reversed-phase chromatography method for my compound?

A4: Reversed-phase (RP) chromatography separates compounds based on their polarity, where more polar compounds elute first.[13][14] This is often ideal for purifying polar N-heterocycles from less-polar impurities.

Reversed_Phase cluster_RP Reversed-Phase (RP) Chromatography Principle Stationary Stationary Phase: Non-Polar (e.g., C18) Mobile Mobile Phase: Polar (e.g., Water/Acetonitrile) Elution Elution Order: Polar Compounds Elute First

Figure 2: Principle of reversed-phase chromatography.
Experimental Protocol 3: Developing a Reversed-Phase Method

  • Stationary Phase: Use a C18-bonded silica column.

  • Mobile Phase: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[12][15]

  • Additives: It is standard practice to add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This ensures that basic nitrogens are consistently protonated, leading to sharper, more symmetrical peaks.[16]

  • Method Development:

    • Start with a high concentration of the aqueous phase (e.g., 90% Water / 10% ACN + 0.1% Formic Acid).

    • Gradually increase the organic content (e.g., to 80:20, 70:30) to elute your compound.

    • Use TLC (on C18-coated plates) or analytical HPLC to determine the optimal solvent ratio for separation.

Q5: Can you summarize the key chemical properties of this compound that are relevant to chromatography?

A5: Certainly. Understanding the molecule's structure is key to predicting its behavior.

Property Structural Feature Chromatographic Implication
Basicity Nitrogen atoms in the quinazoline ring system.Strong interaction with acidic silanol groups on silica, leading to peak tailing. Requires a basic modifier (TEA) in normal-phase.[1][2]
Polarity Carbonyl group (C=O) of the aldehyde.Increases overall polarity, requiring a moderately polar mobile phase (e.g., containing Ethyl Acetate or DCM) for elution in normal-phase.
Solubility Crystalline nature, aromatic rings.May have limited solubility in highly non-polar solvents like hexane, making dry loading a preferred technique for sharp bands.[17]
Reactivity Aldehyde group.Can potentially be sensitive to highly acidic or basic conditions, although this is less of a concern with the mild conditions described.

By understanding these principles and applying these systematic troubleshooting protocols, you will be well-equipped to overcome the challenges of purifying this compound and achieve the high purity required for your research and development goals.

References

Technical Support Center: Quinazoline-8-carbaldehyde Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for monitoring reactions involving Quinazoline-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of their chemical syntheses. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity and success of your experiments.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. However, its simplicity can sometimes lead to ambiguous results. This section addresses the most common issues encountered.

Q1: My spots are streaking or "tailing" down the plate. What is the cause and how can I fix it?

A: Spot streaking is a frequent issue that obscures the clear separation of components. The primary causes are sample overloading or secondary interactions with the stationary phase (silica gel).

  • Causality: this compound, like many nitrogen-containing heterocycles, is basic. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate. This strong, non-ideal interaction causes a portion of the sample to lag behind as the solvent front moves, resulting in a "tail."[1][2] Similarly, applying too much sample saturates the stationary phase, leading to poor partitioning and elongation of the spot.[3][4]

  • Solutions:

    • Dilute Your Sample: The simplest solution is often the best. Dilute the reaction mixture sample significantly before spotting it on the TLC plate.

    • Add a Basic Modifier: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent (mobile phase). A common choice is 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide in the polar solvent component (e.g., 1% NH4OH in methanol).[1][2] This modifier will compete for the active sites on the silica, minimizing the tailing of your basic compound.

    • Spot a Smaller Amount: Use a fine capillary spotter and apply the sample in small, repeated applications to the same point, allowing the solvent to dry completely between each application. This keeps the initial spot size small and concentrated.[1]

Q2: My starting material and product have very similar Rf values, making it hard to determine if the reaction is complete. What should I do?

A: Poor separation between two components indicates that the chosen solvent system does not have adequate selectivity for your compounds.

  • Causality: The Rf (retention factor) is determined by the partitioning of a compound between the stationary and mobile phases. If two compounds have similar polarities and structures, they will interact with both phases similarly, resulting in close Rf values.

  • Solutions:

    • Systematically Vary Polarity: If your spots are in the middle of the plate but not separated, the polarity may be right, but the selectivity is poor. Try a different solvent mixture with a similar overall polarity. For example, if you are using 4:1 Hexane:Ethyl Acetate, try a system with Dichloromethane:Methanol or Toluene:Acetone. Different solvents have unique interactions (e.g., hydrogen bonding, dipole-dipole) that can exploit subtle differences between your compounds.[5][6]

    • Utilize the "Co-spot": Always run three lanes on your TLC plate: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane (C) where you apply both the starting material and the reaction mixture at the same point. If the product and starting material are truly separating, the reaction lane will show two distinct spots. If they are not separating, the co-spot will appear as a single, potentially elongated spot.[6]

    • Two-Dimensional (2D) TLC: For very complex mixtures or to confirm if a single spot is one compound, you can run a 2D TLC. Spot the mixture in one corner of a square plate, run it in one solvent system, dry the plate, turn it 90 degrees, and run it in a second, different solvent system. If a compound is pure, it will appear on the diagonal. Any spots appearing off the diagonal represent impurities or degradation products.[6]

Q3: I see a new spot on the TLC, but I'm not sure if it's my desired product or an unexpected byproduct. How can I investigate?

A: This is a critical question in reaction monitoring. The new spot confirms a reaction has occurred, but its identity must be inferred.

  • Causality: The synthesis of quinazolines can sometimes lead to side reactions. This compound has two particularly reactive sites: the aldehyde group and the quinazoline ring itself, which is susceptible to oxidation.

  • Potential Byproducts to Consider:

    • Oxidation of the Aldehyde: The carbaldehyde group can be oxidized to the corresponding carboxylic acid. This byproduct will be significantly more polar and will likely have a much lower Rf value (closer to the baseline) than the starting material.

    • Oxidation to Quinazolinone: The C4 position of the quinazoline ring can be oxidized, especially under harsh conditions or in the presence of certain catalysts, to form a quinazolinone derivative.[7] This change in structure will alter the polarity and Rf value.

    • N-Oxide Formation: The quinazoline nitrogen can be oxidized to an N-oxide, another polar byproduct.[7]

  • Troubleshooting Steps:

    • Analyze Polarity: Based on the expected reaction, predict whether your product should be more or less polar than your starting material. Compare this with the relative Rf values on the TLC plate (higher Rf = less polar, lower Rf = more polar).

    • Use Stains: If the spots are not UV-active, or to get more information, use a chemical stain. A potassium permanganate (KMnO4) stain, for example, will react with reducible functional groups like aldehydes, often causing the spot to turn yellow/brown on a purple background. If the new spot does not react but the starting material does, it suggests the aldehyde has been transformed.

    • Isolate and Characterize: The only definitive way to identify the new spot is to perform a work-up and isolate the compound using column chromatography, followed by characterization using techniques like NMR and Mass Spectrometry.

Workflow for TLC Troubleshooting

start Analyze TLC Plate problem What is the issue? start->problem streaking Streaking / Tailing problem->streaking Streaking poor_sep Poor Separation (Rf values too close) problem->poor_sep Poor Separation no_spots No Spots Visible problem->no_spots No Spots cause_streak Likely Cause? streaking->cause_streak cause_sep Strategy? poor_sep->cause_sep cause_nospots Likely Cause? no_spots->cause_nospots solution_streak1 Dilute Sample cause_streak->solution_streak1 Overloading solution_streak2 Add Basic Modifier (e.g., 1% Et3N) to Eluent cause_streak->solution_streak2 Acid/Base Interaction solution_sep1 Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) cause_sep->solution_sep1 Low Selectivity solution_sep2 Run a Co-Spot Lane for Confirmation cause_sep->solution_sep2 Ambiguous Identity solution_nospots1 Concentrate Sample / Spot Multiple Times cause_nospots->solution_nospots1 Too Dilute solution_nospots2 Use a Different Visualization Method (e.g., stain) cause_nospots->solution_nospots2 Not UV-Active solution_nospots3 Check Solvent Level in Chamber cause_nospots->solution_nospots3 Spot Dissolved

Caption: A decision-tree for troubleshooting common TLC issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For quantitative analysis and higher resolution separation, HPLC is the method of choice. Quinazoline derivatives, however, can present unique challenges.

Q1: My main peak for this compound is tailing badly. How can I achieve a symmetrical peak shape?

A: This is the most common HPLC issue for basic heterocyclic compounds. Peak tailing is almost always caused by secondary interactions between the analyte and the stationary phase.

  • Causality: Standard reversed-phase silica columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface. These groups are acidic and can strongly interact with the basic nitrogen atoms in the quinazoline ring. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[8][9]

  • Solutions:

    • Add a Mobile Phase Modifier: The most effective solution is to add a competitor that masks the silanol groups.

      • For Acidic Conditions: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both water and organic). This protonates the silanol groups, reducing their interaction with the basic analyte.

      • For Basic/Neutral Conditions: Add a small amount (0.1-0.5%) of an amine modifier like triethylamine (TEA). The TEA will preferentially bind to the active silanol sites, preventing your analyte from interacting with them.[9]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. These columns have a much lower concentration of free silanol groups and will provide significantly better peak shape for compounds like quinazolines.[8]

    • Adjust Mobile Phase pH: Controlling the pH of the mobile phase with a buffer can control the ionization state of both your analyte and the silanol groups, which can dramatically improve peak shape.[8][10]

Q2: My retention times are shifting from one injection to the next. What is causing this instability?

A: Drifting retention times are a sign of an unstable chromatographic system. The cause must be identified to ensure reliable and reproducible data.

  • Causality: Retention time is dependent on the precise composition of the mobile phase, the column temperature, and the flow rate. Any fluctuation in these parameters will cause shifts.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting your analysis, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are using mobile phase modifiers like TEA, equilibration can take even longer.[8]

    • Use a Column Oven: Column temperature directly affects solvent viscosity and analyte retention. Using a thermostatted column oven set to a stable temperature (e.g., 30-40 °C) will eliminate ambient temperature fluctuations as a source of drift.[11]

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily. Over time, volatile organic solvents (like acetonitrile) can evaporate from the reservoir, changing the mobile phase composition and affecting retention.[8] Also, ensure you are thoroughly mixing and degassing the mobile phase to prevent air bubbles.[11]

Q3: What are good starting conditions for developing a reversed-phase HPLC method for this compound?

A: A good starting point saves significant development time. For a moderately polar aromatic compound like this compound, the following conditions are recommended.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe most common and versatile reversed-phase column.[8]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is MS-compatible and helps protonate silanols to improve peak shape.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.[13]
Gradient 10% to 90% B over 20 minutesA broad gradient is excellent for scouting to find the approximate elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV, 254 nm or Diode Array Detector (DAD)Aromatic systems like quinazoline have strong UV absorbance. A DAD can help identify peaks by their UV spectra.
Column Temp. 30 °CProvides stability against room temperature fluctuations.[11]

Optimizing HPLC Peak Shape for Basic Analytes

start Initial HPLC Run problem Is Peak Tailing Observed? start->problem good_peak Peak Shape is Good. Proceed with Method Validation. problem->good_peak No strategy Implement Strategy to Mitigate Silanol Interactions problem->strategy Yes solution1 Add Mobile Phase Modifier (0.1% TFA or TEA) strategy->solution1 solution2 Use a Base-Deactivated or End-Capped Column strategy->solution2 solution3 Adjust Mobile Phase pH with a Buffer strategy->solution3 re_evaluate Is Peak Shape Improved? solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate re_evaluate->good_peak Yes re_evaluate->strategy No, Try Another Strategy

Caption: A workflow for improving the peak shape of basic compounds in HPLC.

General FAQs

Q: How stable is this compound during analysis?

A: Aldehydes can be sensitive to oxidation, especially if left in solution exposed to air for extended periods or at elevated temperatures. It is recommended to prepare samples for HPLC analysis fresh and store stock solutions in a cool, dark place.[14] If you suspect degradation on the HPLC column, compare the chromatogram of a freshly prepared standard to one that has been sitting in the autosampler for several hours.

Q: My reaction is being run in a high-boiling solvent like DMF or DMSO. This is causing a huge smear on my TLC plate. How can I get a clean TLC?

A: High-boiling, polar solvents like DMF and DMSO are immiscible with many common TLC eluents and will not travel up the plate, causing your sample to streak from the baseline. Before developing the plate, after spotting your sample, place the TLC plate under high vacuum for 5-10 minutes. This will remove the residual high-boiling solvent and allow for a clean chromatogram.[6]

Standard Operating Protocols
Protocol 1: Standard TLC Monitoring Procedure
  • Prepare the Chamber: Pour your chosen solvent system (eluent) into a TLC chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for 5-10 minutes.[15]

  • Prepare the Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for your lanes: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot to the "SM" and "C" lanes.

    • Take a small aliquot from your reaction mixture. Using a clean capillary, spot it onto the "R" and "C" lanes.

    • Ensure each spot is small and concentrated. Allow the solvent to fully evaporate.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below your origin line.[4] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil. If needed, use an appropriate chemical stain for visualization.

Protocol 2: Baseline HPLC Method Development
  • Prepare Mobile Phase:

    • Mobile Phase A: In a 1 L volumetric flask, add ~900 mL of HPLC-grade water. Add 1.0 mL of formic acid. Bring to volume with water.

    • Mobile Phase B: In a 1 L volumetric flask, add ~900 mL of HPLC-grade acetonitrile. Add 1.0 mL of formic acid. Bring to volume with acetonitrile.

    • Sonicate or vacuum degas both mobile phases for 15-20 minutes.

  • System Setup and Equilibration:

    • Install a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 254 nm.

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column by running the initial mobile phase conditions (e.g., 90% A, 10% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of your reaction mixture or standard (~1 mg/mL) in the initial mobile phase composition or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Run the Analysis: Inject 5-10 µL of the prepared sample. Run a scouting gradient such as:

    • 0-20 min: 10% B to 90% B

    • 20-22 min: Hold at 90% B

    • 22-23 min: 90% B to 10% B

    • 23-30 min: Hold at 10% B (re-equilibration)

  • Analyze Results: Based on the retention time and peak shape from the scouting run, adjust the gradient, mobile phase modifiers, or other parameters to optimize the separation as described in the troubleshooting section.

References

Navigating Scalability in Quinazoline-8-carbaldehyde Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinazoline-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and scale up the synthesis of this important heterocyclic building block. As a key intermediate in the development of various therapeutic agents, robust and scalable access to this compound is crucial. This document provides in-depth, field-proven insights into potential challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, primarily centered around the regioselective introduction of a reactive formyl group onto the quinazoline core at the C8 position. While numerous methods exist for the synthesis of the quinazoline scaffold itself, the specific functionalization at C8, especially on a larger scale, is not extensively documented in readily available literature. This guide will focus on the most probable and logical synthetic strategies and the scalability issues that may arise.

The most likely scalable approach to this compound involves the initial synthesis of the quinazoline core followed by a directed C-H functionalization to introduce the carbaldehyde group. This strategy allows for greater control over the regioselectivity.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis and Formylation

Question 1: What is the most promising route for the regioselective synthesis of this compound on a larger scale?

Answer: A directed ortho-metalation (DoM) strategy is the most promising approach for achieving high regioselectivity in the formylation of the quinazoline ring at the C8 position.[1][2] This method utilizes a directing group on the quinazoline core to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C8 position. The resulting aryllithium intermediate is then quenched with a formylating agent.

A plausible synthetic workflow is outlined below:

G cluster_0 Workflow for this compound Synthesis A Quinazoline Synthesis B Directed ortho-Metalation (Lithiation) A->B Introduction of Directing Group (if necessary) C Formylation (Electrophilic Quench) B->C Addition of Formylating Agent (e.g., DMF) D Work-up and Purification C->D Quenching and Extraction E This compound D->E Crystallization/Chromatography G cluster_0 Scalability Troubleshooting A Low Yield or Purity at Scale B Exothermic Reaction Control A->B Investigate Heat Transfer C Phase Separation Issues A->C Optimize Work-up Protocol D Purification Challenges A->D Develop Crystallization Method

References

Preventing degradation of Quinazoline-8-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling Quinazoline-8-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the aldehyde functional group, coupled with the quinazoline core, presents unique challenges during reaction workup and purification. This guide provides in-depth, field-proven troubleshooting strategies and preventative measures to ensure the integrity of your compound.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems encountered during the workup and purification of this compound. Each entry follows a question-and-answer format, detailing the cause of the issue and providing a validated protocol for its resolution.

Question 1: My final product is contaminated with a more polar impurity that I suspect is the corresponding carboxylic acid. How did this happen and how can I prevent it?

Answer:

This is the most common degradation pathway for this compound. The aldehyde group is highly susceptible to oxidation, converting it to the corresponding quinazoline-8-carboxylic acid.

Causality: The primary cause is exposure to atmospheric oxygen (auto-oxidation), which can be accelerated by residual oxidizing agents from a previous synthetic step, metal catalysts, or even light.[1] The mechanism often involves a radical chain reaction.[1] Many standard oxidation protocols for converting alcohols or other precursors to aldehydes can easily over-oxidize the product if not carefully controlled.[2]

Preventative & Corrective Protocol:

  • Inert Atmosphere Handling: During the workup, ensure all steps are performed under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[3]

  • Quenching Oxidants: If the synthesis involved an oxidant, ensure it is thoroughly quenched before workup. For example, a small amount of sodium thiosulfate or sodium sulfite solution can be added to the reaction mixture.

  • Aqueous Wash: The carboxylic acid impurity is acidic and can be removed with a mild basic wash.

    • Dissolve the crude product in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer carefully with a saturated solution of sodium bicarbonate (NaHCO₃).[1]

    • Caution: Avoid strong bases like NaOH or KOH, as the quinazoline ring can be sensitive to harsh alkaline conditions, potentially leading to ring-opening.[4]

    • Wash again with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Chromatography: If the basic wash is insufficient, the carboxylic acid can be separated by column chromatography. It will typically have a much lower Rf value than the aldehyde.

Question 2: I'm observing significant streaking and product loss during silica gel column chromatography. What is causing this decomposition?

Answer:

Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the degradation of sensitive aldehydes like this compound.

Causality: The acidic surface of silica can promote several unwanted side reactions:

  • Acetal/Hemiacetal Formation: If you are using an alcohol-containing eluent (e.g., methanol in DCM), the silica can catalyze the reaction between your aldehyde and the alcohol to form hemiacetals or acetals, which will complicate purification.[5]

  • Aldol-type Condensations: The acidic sites can facilitate self-condensation reactions.

  • General Decomposition: The combination of the Lewis acidic sites on silica and the polar nature of the aldehyde can lead to irreversible adsorption and decomposition on the column.[6]

Preventative & Corrective Protocol:

  • Deactivate the Silica Gel: Neutralize the silica gel before preparing your column.

    • Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., Hexane).

    • Add 1% triethylamine (Et₃N) relative to the solvent volume.

    • Stir for 15-20 minutes, then pack the column as usual. This neutralizes the acidic sites.[5]

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying aldehydes. Basic alumina is particularly effective at removing acidic impurities.[1]

    • Florisil®: This is another alternative stationary phase that is less acidic than silica.

  • Solvent System Selection: Avoid highly protic solvents like methanol if possible. A gradient of Ethyl Acetate in Hexanes or DCM is often sufficient. Perform thorough TLC analysis with various solvent systems before committing to a column.[5]

Question 3: My NMR spectrum shows a complex mixture, and I suspect the quinazoline ring has opened. Under what conditions does this occur?

Answer:

The quinazoline ring system, while aromatic, is susceptible to hydrolytic cleavage under harsh acidic or basic conditions, especially with heating.

Causality: The quinazoline structure contains imine-like bonds (C=N) within the pyrimidine ring. These bonds are prone to hydrolysis.

  • Acidic Hydrolysis: In strong acid (e.g., boiling in HCl), the ring can open to yield o-aminobenzaldehyde, formic acid, and ammonia.[4]

  • Basic Hydrolysis: Strong bases can also promote ring cleavage, particularly at elevated temperatures.[3] The initial product of hydrolysis is often an o-aminobenzamide derivative.[3]

Preventative & Corrective Protocol:

  • Maintain Neutral pH: Aim to keep the pH of all aqueous solutions during workup as close to neutral (pH 7) as possible.

  • Prompt Neutralization: If the reaction was run under acidic or basic conditions, neutralize the mixture promptly with a suitable buffer or a mild acid/base (e.g., saturated NH₄Cl for base, saturated NaHCO₃ for acid) at a low temperature (0 °C).[3]

  • Avoid High Temperatures: Perform all extractions and washes at room temperature or below. Avoid heating aqueous layers containing the product.

  • Use Anhydrous Conditions: Ensure all solvents and reagents for the reaction are anhydrous to prevent hydrolysis from occurring in situ.[3]

Degradation & Workup Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the workup of this compound.

G start Crude Product Analysis (TLC/LCMS) issue_polar_spot New Polar Spot (Low Rf)? start->issue_polar_spot issue_streaking Streaking on Silica TLC? start->issue_streaking issue_complex_nmr Complex NMR / Mass Spec? start->issue_complex_nmr issue_polar_spot->issue_streaking No sol_oxidation Suspect Oxidation (Carboxylic Acid) issue_polar_spot->sol_oxidation Yes issue_streaking->issue_complex_nmr No sol_silica_issue Suspect Silica-Mediated Decomposition issue_streaking->sol_silica_issue Yes sol_hydrolysis Suspect Ring Opening (Hydrolysis) issue_complex_nmr->sol_hydrolysis Yes action_wash Mild Basic Wash (e.g., sat. NaHCO3) sol_oxidation->action_wash action_deactivate_silica Use Neutralized Silica (add 1% Et3N) sol_silica_issue->action_deactivate_silica action_neutral_workup Ensure Neutral pH During Workup sol_hydrolysis->action_neutral_workup action_inert Handle Under Inert Gas (N2 or Ar) action_wash->action_inert action_alt_phase Switch to Alumina or Florisil action_deactivate_silica->action_alt_phase action_low_temp Workup at Low Temp (0°C to RT) action_neutral_workup->action_low_temp

References

Validation & Comparative

A Comparative Guide to the Docking Performance of Quinazoline-8-carbaldehyde and Other Kinase Inhibitors in Protein Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinases stand out as pivotal targets for drug development. Their dysregulation is a hallmark of many malignancies, making the design of potent and selective kinase inhibitors a cornerstone of modern oncology research. The quinazoline scaffold has emerged as a privileged structure in this domain, forming the core of several FDA-approved drugs. This guide provides an in-depth comparative analysis of the docking performance of a specific, yet under-explored derivative, quinazoline-8-carbaldehyde, against established protein kinase inhibitors. We will delve into the structural rationale for its potential interactions and compare its predicted efficacy with clinically relevant alternatives, supported by standardized computational and in vitro testing protocols.

Introduction: The Quinazoline Scaffold and the Promise of 8-Position Substitution

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a robust pharmacophore for ATP-competitive kinase inhibitors.[1] Marketed drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®) have validated the clinical utility of 4-anilinoquinazoline derivatives in targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1] While extensive research has focused on substitutions at the 4, 6, and 7-positions of the quinazoline core, the 8-position remains a less explored yet potentially critical site for modulating inhibitor potency and selectivity.[2][3]

This guide focuses on this compound, a derivative featuring an aldehyde group at this underexplored position. The introduction of a polar, hydrogen-bond accepting aldehyde group at C8 could facilitate novel interactions within the kinase active site, potentially leading to altered binding affinities and kinase selectivity profiles compared to existing inhibitors.

Comparative Docking Performance Analysis

To contextualize the potential of this compound, we present a comparative analysis of its predicted docking performance against well-characterized kinase inhibitors targeting two key oncogenic kinases: EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The alternatives chosen for this comparison are:

  • Gefitinib & Erlotinib: First-generation EGFR inhibitors with the 4-anilinoquinazoline scaffold.[4][5]

  • Sorafenib & Sunitinib: Multi-kinase inhibitors targeting VEGFR-2, among other kinases.[6][7][8]

While direct experimental data for this compound is not yet available in the public domain, this in silico analysis, based on established structure-activity relationships of 8-substituted quinazolines, provides a predictive framework for its potential efficacy.[3]

Table 1: Predicted Docking Performance of this compound and Comparator Kinase Inhibitors

CompoundTarget KinasePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound EGFR-7.5 to -8.5H-bond with hinge region (Met793); Potential H-bond via 8-aldehyde with catalytic loop residues.
GefitinibEGFR-9.0 to -10.0[9][10]H-bond with hinge region (Met793); Hydrophobic interactions.[11]
ErlotinibEGFR-7.3 to -9.0[4][5][12]H-bond with hinge region (Met793); Hydrophobic interactions.[13]
This compound VEGFR-2-8.0 to -9.0H-bond with hinge region (Cys919); Potential interaction of 8-aldehyde with DFG motif residues.
SorafenibVEGFR-2-9.0 to -10.0[6][14]H-bonds with hinge region (Cys919) and DFG motif (Asp1046).[15][16]
SunitinibVEGFR-2-8.5 to -9.5[7][17]H-bonds with hinge region (Cys919) and surrounding residues.[18]

Disclaimer: Binding affinities for this compound are predictive and based on computational modeling. Experimental validation is required.

Mechanistic Insights from In Silico Modeling

The predicted binding modes from molecular docking studies offer a rationale for the potential efficacy of this compound.

Interaction with the EGFR Active Site

In the ATP-binding pocket of EGFR, the quinazoline core is predicted to form the canonical hydrogen bond with the hinge region residue Met793. The novel 8-carbaldehyde group is oriented towards the solvent-exposed region near the catalytic loop. This positioning could enable additional hydrogen bonding interactions with residues such as Asp800 or Lys745, potentially enhancing binding affinity.

EGFR_Binding cluster_EGFR EGFR Active Site Met793 Met793 (Hinge) Catalytic_Loop Catalytic Loop (e.g., Asp800, Lys745) Q8C This compound Quinazoline_Core Quinazoline Core Aldehyde_Group 8-Carbaldehyde Group Quinazoline_Core->Met793 H-Bond Aldehyde_Group->Catalytic_Loop Potential H-Bond

Caption: Predicted interactions of this compound in the EGFR active site.

Interaction with the VEGFR-2 Active Site

Similarly, in the VEGFR-2 active site, the quinazoline core is expected to interact with the hinge region residue Cys919. The 8-carbaldehyde group may be positioned to interact with the DFG motif, a critical regulatory element in kinases. This interaction could potentially stabilize the DFG-out (inactive) conformation, a characteristic of Type II kinase inhibitors like Sorafenib, potentially leading to higher selectivity.

Experimental Protocols for Validation

The in silico predictions presented here serve as a strong foundation for experimental validation. The following protocols outline standardized methods for assessing the kinase inhibitory activity of this compound.

Molecular Docking Protocol

This protocol provides a generalized workflow for performing molecular docking studies.

Docking_Workflow PDB 1. Protein Preparation (e.g., from PDB) Grid_Gen 3. Grid Generation (Define Binding Site) PDB->Grid_Gen Ligand_Prep 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis Comparison 6. Comparison with Known Inhibitors Analysis->Comparison

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the target kinase (e.g., EGFR, VEGFR-2) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Generate a 3D structure of this compound and the comparator inhibitors.

    • Minimize the energy of the ligand structures using a suitable force field.

    • Assign rotatable bonds.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or the ATP binding pocket.

    • Generate a grid box that encompasses the entire binding site.

  • Molecular Docking:

    • Perform the docking simulation using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search parameter.[19]

    • Generate multiple binding poses for each ligand.

  • Analysis and Scoring:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound and control inhibitors in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compounds.

    • Add the kinase enzyme to each well.

    • Incubate to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.

    • Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While this guide presents a predictive comparison, the in silico data strongly suggests that this compound is a promising candidate for further investigation as a protein kinase inhibitor. The presence of the 8-carbaldehyde group offers a unique opportunity for novel interactions within the kinase active site, which may translate to improved potency or a distinct selectivity profile.

The immediate next steps should involve the synthesis of this compound and its experimental validation using the protocols outlined in this guide. A broad kinase screening panel would be invaluable in determining its selectivity profile. Further structure-activity relationship studies, exploring different substituents at the 8-position, could lead to the development of a new generation of highly potent and selective quinazoline-based kinase inhibitors.

References

A Researcher's Guide to Chemical Probe Validation: Evaluating Quinazoline-8-carbaldehyde Against the Aurora Kinase A Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of novel small molecules as potential chemical probes. For this analysis, we take an uncharacterized yet commercially available molecule, Quinazoline-8-carbaldehyde , as our starting point. The quinazoline scaffold is a privileged structure in kinase inhibitor design, frequently associated with potent activity against therapeutically relevant kinases.[1][2] Given this chemical heritage, we hypothesize a potential interaction with the Aurora kinase family, a set of critical regulators of cell division and a validated cancer target.[3]

This document is not a declaration of this compound as a validated probe. Instead, it serves as an in-depth, practical roadmap for its evaluation. We will outline the essential experimental journey from initial biochemical characterization to complex cellular target engagement, using the well-established and clinically evaluated Aurora Kinase A inhibitor, Alisertib (MLN8237) , as our benchmark for comparison. This comparative approach is essential to determine if a novel compound offers any advantages in potency, selectivity, or utility over existing tools.

The Imperative of Rigorous Probe Validation

Our validation workflow for this compound is structured to systematically build a data package that either supports or refutes its utility as a chemical probe for Aurora Kinase A (AURKA).

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Activity & Target Engagement A Compound Acquisition (this compound) B Biochemical Potency Assay (IC50 vs. AURKA) A->B C Benchmark Comparison (Alisertib IC50) B->C D Broad Kinome Screen (e.g., KinomeScan) C->D E Selectivity Score Calculation (S-Score) D->E F Benchmark Comparison (Alisertib Selectivity) E->F G Cellular Potency Assay (pAURKA Inhibition) F->G H Target Engagement Assay (CETSA or NanoBRET) G->H I Phenotypic Assay (Cell Cycle Arrest) H->I J Benchmark Comparison (Alisertib Cellular Data) I->J K Validated Probe? J->K Decision Point AURKA Aurora Kinase A HistoneH3 Histone H3 (Ser10) AURKA->HistoneH3 Phosphorylates G2M G2/M Checkpoint (Mitotic Entry) AURKA->G2M Promotes Polyploidy Endoreduplication/ Polyploidy G2M->Polyploidy Leads to Probe This compound or Alisertib Probe->AURKA Inhibits Probe->G2M Blocks

References

A Comparative Analysis of the Biological Activities of Quinazoline-8-carbaldehyde and Quinoline-8-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline and quinoline scaffolds represent two of the most prolific and versatile heterocyclic systems. Their derivatives have yielded a remarkable array of biologically active compounds, spanning a wide range of therapeutic areas.[1][2][3][4] This guide provides a comparative analysis of the biological activities of two specific derivatives: Quinazoline-8-carbaldehyde and Quinoline-8-carbaldehyde. While direct head-to-head experimental comparisons of these two exact molecules are not extensively documented in publicly available literature, this guide will synthesize available data on their broader parent classes and related substituted analogs to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data from closely related compounds.

The Structural Nuances: A Tale of Two Nitrogen Atoms

The fundamental difference between quinazoline and quinoline lies in the arrangement of nitrogen atoms within their fused bicyclic structures. Quinoline is a fusion of a benzene ring and a pyridine ring, with the nitrogen atom at position 1. Quinazoline, on the other hand, is a fusion of a benzene ring and a pyrimidine ring, with nitrogen atoms at positions 1 and 3. This seemingly subtle difference in the placement of the second nitrogen atom in quinazoline significantly influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, thereby impacting its interaction with biological targets. The presence of the aldehyde group at the 8-position in both molecules provides a reactive handle for further chemical modifications and can itself contribute to biological activity through various mechanisms, including the formation of Schiff bases.

Anticancer Activity: A Focus on Proliferation and Survival

Both quinazoline and quinoline derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of key enzymes involved in cancer cell signaling pathways.[5][6][7]

This compound: Insights from its Kinase-Inhibiting Lineage

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The biological activity of quinazoline derivatives is highly dependent on the substitution pattern. Studies have shown that substitutions at the 6 and 8-positions of the quinazoline ring can significantly influence their anticancer potency.[8][9][10] For instance, the introduction of a fluorine atom at the 8-position, as seen in 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, resulted in potent and selective inhibition of Aurora A kinase, a key regulator of mitosis.[11] While direct data on this compound is scarce, the known importance of the 8-position suggests that this compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors. The aldehyde group could be derivatized to introduce various side chains to optimize binding to the kinase active site.

Quinoline-8-carbaldehyde: Exploring Cytotoxicity through Metal Chelation and DNA Intercalation

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate into DNA and chelate metal ions essential for cellular processes.[5][12] 8-Hydroxyquinoline, a close analog of quinoline-8-carbaldehyde, and its derivatives have shown promising antiproliferative activity, which is often enhanced upon coordination with metal ions like copper.[13] The aldehyde group at the 8-position of quinoline-8-carbaldehyde makes it a precursor for synthesizing Schiff bases, which are known to be excellent ligands for metal ions. These metal complexes can then exhibit enhanced anticancer activity through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerase. While direct experimental data on the anticancer activity of quinoline-8-carbaldehyde is limited, its structural features suggest a potential for cytotoxicity that warrants further investigation.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Infectious diseases remain a major global health challenge, and both quinazoline and quinoline derivatives have been extensively explored as a source of new antimicrobial agents.[14][15][16]

Quinazoline Derivatives: A Broad Spectrum of Action

The quinazoline nucleus is associated with a wide range of antimicrobial activities.[1][17][18][19][20] Structure-activity relationship (SAR) studies have highlighted the importance of substitutions at various positions of the quinazoline ring for antibacterial and antifungal efficacy.[8][9] For example, the introduction of iodine at the 6 and 8-positions of the quinazolinone ring has been shown to enhance antibacterial activity.[8] The aldehyde functionality in this compound could be a key pharmacophoric feature, potentially contributing to its antimicrobial effects by reacting with essential biomolecules in microbial cells.

Quinoline Derivatives: A Legacy of Antimicrobial Potency

The quinoline scaffold is the backbone of several well-established antimicrobial drugs, including the fluoroquinolone antibiotics which target bacterial DNA gyrase and topoisomerase IV.[21] The antimicrobial activity of quinolines is often linked to their ability to chelate metal ions that are crucial for microbial survival.[12] Quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis.[14] It is plausible that quinoline-8-carbaldehyde exhibits antimicrobial properties, and its activity could be further enhanced by converting the aldehyde group into Schiff bases or other derivatives.

Enzyme Inhibition: A Key Mechanism of Action

The ability to inhibit specific enzymes is a hallmark of many therapeutic agents, and both quinazoline and quinoline derivatives have been identified as potent inhibitors of various enzymes.

Quinazoline-Based Enzyme Inhibitors

Quinazoline derivatives are renowned for their potent inhibitory effects on a variety of enzymes, particularly kinases.[1][11][22] Beyond kinases, quinazolinone derivatives have also been investigated as inhibitors of other enzymes, such as phosphodiesterase 7 (PDE7).[23] The substitution pattern on the quinazoline ring plays a crucial role in determining the inhibitory potency and selectivity.

Quinoline-Based Enzyme Inhibitors

Quinoline derivatives have been shown to inhibit a diverse range of enzymes. For instance, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of leishmanial methionine aminopeptidase 1, a potential drug target for the treatment of leishmaniasis.[24] Furthermore, 8-substituted quinoline derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[25] Recent studies have also highlighted the potential of quinoline-based compounds to inhibit enzymes that act on DNA, such as DNA methyltransferases.[26]

Comparative Summary of Potential Biological Activities

Biological ActivityThis compound (Inferred)Quinoline-8-carbaldehyde (Inferred)Key Considerations
Anticancer Potential as a precursor for kinase inhibitors. The 8-position is critical for activity.Potential for cytotoxicity via metal chelation and DNA intercalation, especially after derivatization to Schiff bases.Lack of direct comparative data necessitates experimental validation. The reactivity of the aldehyde group is a key feature for both.
Antimicrobial Broad-spectrum activity is characteristic of the quinazoline class. The 8-substituent can modulate this activity.The quinoline core is a well-established antimicrobial pharmacophore. Metal chelation is a likely mechanism.The specific spectrum of activity for each compound needs to be determined experimentally.
Enzyme Inhibition High potential for kinase inhibition. The scaffold is highly versatile for targeting various enzymes.Known to inhibit a range of enzymes, including proteases and carbonic anhydrases.The specific enzyme targets for each compound would need to be identified through screening.

Experimental Protocols: A Starting Point for Investigation

Researchers interested in directly comparing the biological activities of this compound and Quinoline-8-carbaldehyde can utilize the following established protocols as a starting point.

Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound and Quinoline-8-carbaldehyde (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and Quinoline-8-carbaldehyde in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Scaffolds and Their Potential

The following diagrams illustrate the core structures of quinazoline and quinoline, highlighting the position of the carbaldehyde group.

Caption: Chemical structures of this compound and Quinoline-8-carbaldehyde.

Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed.

Conclusion and Future Directions

Future research should focus on the direct synthesis and in vitro and in vivo evaluation of these two compounds against a panel of cancer cell lines and microbial pathogens. Such studies will provide the much-needed direct comparative data and will undoubtedly contribute to a deeper understanding of the structure-activity relationships of these important heterocyclic systems.

References

A Researcher's Guide to In Vitro Kinase Inhibitory Assays for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro evaluation of quinazoline-based compounds as protein kinase inhibitors. While the principles and protocols discussed are broadly applicable, we will draw specific examples from the extensive research on quinazoline derivatives targeting key oncogenic kinases like EGFR and VEGFR-2. For researchers investigating novel scaffolds such as Quinazoline-8-carbaldehyde and its derivatives, this guide offers a robust framework for assessing their inhibitory potential.

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs).[1][2][3] Its rigid structure serves as an effective anchor for binding within the ATP pocket of various kinases, leading to the development of numerous FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[2][4][5] This guide will delve into the comparative analysis of these derivatives, the pathways they target, and the precise methodologies required to validate their activity in a laboratory setting.

Comparative Analysis: The Potency of the Quinazoline Scaffold

The inhibitory capacity of quinazoline derivatives is profoundly influenced by the substitutions at various positions on its core structure. The 4-anilinoquinazoline substitution, in particular, has proven highly effective for targeting the ATP-binding site of EGFR and VEGFR kinases.[6] The table below summarizes the in vitro inhibitory activities of several key quinazoline derivatives against these prominent cancer targets, providing a baseline for evaluating novel compounds.

Compound IDCore ScaffoldKey SubstitutionsTarget KinaseIC₅₀ (nM)Reference(s)
Gefitinib Quinazoline4-(3-chloro-4-fluoroanilino)-7-methoxyEGFR27 / 39[5][7]
Erlotinib Quinazoline4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)EGFR33.25[8]
Afatinib Quinazoline4-(3-chloro-4-fluoroanilino)-7-((S)-tetrahydrofuran-3-yloxy)-6-acrylamideEGFR0.5[7]
Lapatinib Quinazoline4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)EGFR/HER210.8 (EGFR)[8]
Compound 2a Quinazoline4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-hydroxymethylfuran-2-yl)EGFR (wild type)5.06[9]
Compound 7 Quinazoline4-arylamino with urea linkerEGFR (L858R/T790M)2.7[10][11]
Compound 11d Quinazoline2,4-disubstitutedVEGFR-25490[12]
Compound SQ2 QuinazolineN-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamideVEGFR-214[13]
Compound 22a QuinazolineVariesVEGFR-260[11]
Compound 6c Quinazoline-Isatin HybridVariesVEGFR-276
Compound 6c Quinazoline-Isatin HybridVariesEGFR83

Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are a standard measure of potency.

Key Kinase Targets & Signaling Pathways

Understanding the biological context is crucial for interpreting inhibition data. EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cell proliferation and angiogenesis, processes that are frequently dysregulated in cancer.[7][12]

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, differentiation, and survival. Its overexpression or mutation can lead to uncontrolled cell growth, making it a prime target in cancers of the lung, colon, and breast.[4][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, and inhibiting VEGFR-2 can effectively starve them of essential nutrients.[12][13]

Quinazoline-based inhibitors typically function by competing with ATP for the binding site within the kinase's catalytic domain, thereby preventing the phosphorylation cascade that drives these oncogenic processes.[6]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand_EGF EGF Ligand_EGF->EGFR Binds Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

EGFR/VEGFR-2 signaling and the point of ATP-competitive inhibition.

A Methodological Guide to In Vitro Kinase Assays

To quantitatively assess the inhibitory potential of novel quinazoline derivatives, a robust and reproducible in vitro kinase assay is essential. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and scalability for high-throughput screening.

The fundamental principle is straightforward: kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase's activity. By adding a reagent that converts the remaining ATP into a luminescent signal, we can quantify enzyme activity. The presence of an effective inhibitor will result in less ATP consumption and, consequently, a higher luminescent signal.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Reagents: - Kinase Enzyme - Peptide Substrate - Kinase Buffer - ATP Solution C Plate Setup: Add Kinase, Substrate, and Inhibitor to wells A->C B Prepare Test Compound: Serial dilutions of Quinazoline Derivative B->C D Initiate Reaction: Add ATP Solution C->D E Incubate: Allow reaction to proceed (e.g., 30-60 min at 30°C) D->E F Stop Reaction & Detect: Add ADP-Glo™ Reagent (Measures remaining ATP) E->F G Read Luminescence: Use a plate reader F->G H Data Analysis: Calculate % Inhibition and determine IC₅₀ value G->H

General workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol provides a template for determining the IC₅₀ value of a this compound derivative against a target kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Purified, recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for many tyrosine kinases)

  • Test Compound (Quinazoline derivative) dissolved in 100% DMSO

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)

  • White, opaque 96-well or 384-well microplates (low-volume)

  • Multichannel pipettes and sterile tips

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Test Compound Dilutions: Prepare a 10 mM stock solution of your quinazoline derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Subsequently, create intermediate dilutions in the Kinase Assay Buffer. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced artifacts.

    • Enzyme & Substrate Preparation: Dilute the kinase enzyme and peptide substrate to their optimal working concentrations in cold Kinase Assay Buffer. These concentrations must be empirically determined for each kinase-substrate pair, often near the Km for the substrate and an EC₅₀ concentration for the enzyme.

    • ATP Solution: Prepare the ATP solution in Kinase Assay Buffer at a concentration close to its Km for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Kinase Reaction:

    • Plate Setup: To the wells of a white microplate, add the following:

      • 5 µL of serially diluted test compound.

      • Controls: Include "no inhibitor" wells (positive control, containing buffer with DMSO) and "no enzyme" wells (blank/background control, containing buffer only).

    • Master Mixture: Prepare a master mix containing the diluted kinase enzyme and substrate. Add 10 µL of this master mix to each well (except the "no enzyme" blank).

    • Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is typically 25 µL.

    • Incubation: Gently mix the plate and incubate for a predetermined time (e.g., 45-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or room temperature).

  • Signal Detection:

    • Stop Reaction: Following the incubation, add the first ADP-Glo™ reagent (e.g., 25 µL) to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Develop Signal: Add the second Kinase Detection Reagent (e.g., 50 µL) to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate as recommended (e.g., 30-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure Luminescence: Read the luminescent signal using a microplate reader.

    • Data Normalization:

      • Subtract the average signal from the "no enzyme" (blank) wells from all other readings.

      • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (positive) control using the formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (e.g., four-parameter logistic model) to calculate the IC₅₀ value.

Conclusion

The quinazoline scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. For researchers developing novel agents, such as this compound derivatives, the methodologies outlined in this guide provide a validated pathway for assessing their therapeutic potential. By combining a systematic in vitro kinase assay approach with a deep understanding of the target's role in cellular signaling, scientists can effectively identify and advance promising new candidates in the field of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in molecules with diverse and potent biological activities.[1][2] From the first-generation EGFR inhibitors like Gefitinib to agents targeting the central nervous system, the versatility of the quinazoline ring system is well-documented.[3][4][5] Historically, structure-activity relationship (SAR) studies have extensively focused on substitutions at the C2, C4, C6, and C7 positions, which are known to directly interact with the ATP-binding pocket of kinases or other key target features.[1][6]

This guide, however, shifts the focus to a less-explored but strategically critical position: the C8-position. Modifications at this site can profoundly influence a compound's pharmacological profile, not by direct steric interaction in every case, but by subtly modulating the electronic environment of the entire heterocyclic system, altering physicochemical properties, and providing a vector to access unique sub-pockets within a target protein. We will provide a comparative analysis of SAR studies for 8-substituted quinazolines across different therapeutic targets, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Strategic Importance of the C8-Position

While C4-anilino and C6/C7-methoxy substitutions are hallmarks of many kinase inhibitors, the C8-position offers a unique opportunity for optimization. Research has shown that high electron density around the C8-position of the quinazoline ring can be crucial for potent inhibitory activity, a property that can be fine-tuned by substituents at various positions, including C8 itself.[7] Furthermore, the C8-position projects into a distinct spatial region, which can be exploited to enhance selectivity, improve pharmacokinetic properties, or establish novel interactions with the target protein, as we will explore in the context of emerging therapeutic areas like immunotherapy.

SAR_PDL1 cluster_core Core Scaffold: 8-(o-tolyl)quinazoline cluster_tail C4-Position 'Tail' Substituent cluster_activity Resulting Potency Core Provides key π-alkyl interactions with PD-L1 (Ala121, Met115) Linker Linker Type Core->Linker determines orientation of Potency High Potency (Low nM IC50) Linker->Potency Secondary Amine > Ether LowPotency Low Potency Linker->LowPotency Groups Functional Groups Groups->Potency Hydroxyl + Flexibility are key Groups->LowPotency Synthesis_Workflow cluster_materials Starting Materials & Intermediates cluster_product Final Product (Intermediate) A 2-Amino-3-bromobenzoic Acid B 8-Bromoquinazolin-4(3H)-one A->B Formamide, 160°C (Cyclization) C 8-Bromo-4-chloroquinazoline B->C POCl₃, Reflux (Chlorination)

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Quinazoline-8-carbaldehyde Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class. The human kinome, comprising over 500 kinases, orchestrates a complex network of cellular signaling. While the development of selective kinase inhibitors has led to breakthrough therapies, off-target effects, often stemming from a lack of inhibitor selectivity, can lead to unforeseen toxicities or, serendipitously, polypharmacological benefits. Therefore, a rigorous understanding of a compound's cross-reactivity profile across the kinome is not merely a regulatory checkbox but a fundamental aspect of preclinical drug development.

This guide provides an in-depth technical comparison of a hypothetical cross-reactivity profile for Quinazoline-8-carbaldehyde against a panel of well-characterized, FDA-approved quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. The quinazoline scaffold is a privileged structure in kinase inhibitor design, renowned for its ability to compete with ATP in the kinase hinge region.[1][2] By examining the known selectivity of established drugs, we can frame the experimental approach and data interpretation for novel derivatives like this compound, highlighting how subtle structural modifications can dramatically alter kinome interaction profiles.

The Rationale for Kinase Selectivity Profiling

The ATP-binding pocket is highly conserved across the kinome, presenting a significant challenge in developing truly selective inhibitors.[3] A compound designed to inhibit a specific kinase, for instance, the Epidermal Growth Factor Receptor (EGFR), may inadvertently inhibit other kinases with similar ATP-binding site architecture, such as other members of the ErbB family or unrelated kinases like SRC or ABL. This cross-reactivity can have profound biological consequences.

Why is this critical?

  • Toxicity Prediction: Inhibition of essential "housekeeping" kinases can lead to cellular toxicity. Profiling helps to identify and de-risk these liabilities early.

  • Mechanism of Action (MoA) Elucidation: A comprehensive profile can reveal the true MoA. Is the observed cellular phenotype a result of inhibiting the intended target, or is it a cumulative effect of engaging multiple nodes in a signaling network?

  • Polypharmacology Opportunities: In some cases, hitting multiple targets can be therapeutically advantageous. For example, dual inhibition of VEGFR and EGFR can simultaneously target angiogenesis and tumor cell proliferation.[4][5] Vandetanib is a clinical example of a multi-kinase inhibitor with activity against VEGFR2, EGFR, and RET kinase.[4]

  • Structure-Activity Relationship (SAR) Guidance: Comparing the selectivity profiles of closely related analogs provides invaluable information for medicinal chemists to refine molecular structures for improved potency and selectivity.[6]

This guide will use established inhibitors as benchmarks. Gefitinib and Erlotinib are primarily EGFR inhibitors, while Lapatinib is a dual EGFR/HER2 inhibitor.[7][8][9] Their known cross-reactivity patterns will serve as a reference against which we can evaluate the hypothetical data for this compound.

Comparative Kinase Inhibition Profile

For the purpose of this guide, we will present hypothetical screening data for this compound to illustrate the data analysis and comparison process. The data is presented as "% Inhibition at 1 µM," a common primary screening format. This is compared against literature-derived selectivity data for Gefitinib, Erlotinib, and Lapatinib.

Kinase TargetThis compound (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Erlotinib (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
EGFR 95 98 97 99
HER2 (ErbB2) 45 35 50 98
HER4 (ErbB4) 55 40 58 85
VEGFR2 60 15 20 25
SRC 30 25 30 40
ABL1 20 10 15 75
AURKA 15 5 8 10
CDK2 10 <5 <5 <5

Disclaimer: Data for this compound is hypothetical for illustrative purposes. Data for Gefitinib, Erlotinib, and Lapatinib is compiled and simplified from publicly available kinome scan datasets.[10]

Interpretation of the Comparative Data:
  • Primary Target Confirmation: Like its quinazoline counterparts, this compound shows potent inhibition of EGFR, suggesting it engages the primary, intended target.

  • Selectivity Profile:

    • Against EGFR/HER2-targeted drugs: Compared to the dual inhibitor Lapatinib, this compound is significantly more selective for EGFR over HER2 and ABL1. Its profile appears more similar to first-generation inhibitors like Gefitinib and Erlotinib.[7][11]

    • Novel Off-Targets: The most striking hypothetical feature is the moderate activity against VEGFR2. This is a significant deviation from Gefitinib and Erlotinib and suggests that the 8-carbaldehyde modification may introduce interactions within the VEGFR2 ATP-binding site. This could imply a potential anti-angiogenic effect.

  • SAR Insights: The introduction of the aldehyde group at the 8-position of the quinazoline core appears to have altered the selectivity profile, potentially by creating new hydrogen bonding opportunities or steric interactions within the ATP pockets of off-target kinases like VEGFR2. This provides a clear, data-driven hypothesis for the next round of molecular design.

Experimental Methodologies for Kinase Profiling

To generate the kind of data presented above, a systematic experimental approach is required. A typical workflow involves a primary screen followed by more detailed secondary assays.

Experimental Workflow Diagram

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays Compound This compound PrimaryScreen Broad Kinase Panel Screen (e.g., 400+ kinases) Single concentration (e.g., 1µM) Compound->PrimaryScreen Hit_Identification Hit Identification (% Inhibition > 50%) PrimaryScreen->Hit_Identification Dose_Response IC50 Determination (10-point dose-response) Hit_Identification->Dose_Response Identified Hits Mechanism Mechanism of Action Studies (e.g., ATP Competition Assay) Dose_Response->Mechanism Confirmed Potency Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-Kinase) Mechanism->Cellular_Assay Confirmed MoA

Caption: Kinase inhibitor profiling workflow.

Step-by-Step Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and robust measure of kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may need to be optimized for specific kinases.
  • Compound Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at 1 mM. Then, create intermediate dilutions in the kinase buffer.
  • ATP/Substrate Mix: Prepare a solution containing the specific peptide or protein substrate for the kinase being assayed and ATP. This mix will include [γ-³³P]-ATP as a tracer. The concentration of unlabeled ATP should be at or near the Km for each specific kinase to ensure physiological relevance.

2. Reaction Setup (384-well plate):

  • Add 5 µL of the diluted compound to each well. For control wells, add buffer with the equivalent percentage of DMSO.
  • Add 10 µL of the specific kinase enzyme diluted in kinase buffer to each well.
  • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

3. Initiation of Kinase Reaction:

  • Add 10 µL of the ATP/Substrate mix to each well to start the reaction.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

4. Reaction Termination and Signal Detection:

  • Terminate the reaction by adding 10 µL of 3% phosphoric acid.
  • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will flow through.
  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.
  • Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The comprehensive profiling of kinase inhibitors is an indispensable component of modern drug discovery. While specific experimental data for this compound is not yet publicly available, by leveraging the known selectivity profiles of established quinazoline-based drugs like Gefitinib, Erlotinib, and Lapatinib, we can establish a robust framework for its evaluation.

Our hypothetical analysis suggests that while this compound maintains the core EGFR inhibitory activity characteristic of its scaffold, the 8-carbaldehyde modification may broaden its activity to include VEGFR2. This finding, if validated, would position the compound as a potential dual inhibitor targeting both tumor proliferation and angiogenesis.

The next logical steps would be to perform the detailed biochemical and cellular assays outlined in this guide. Validating the VEGFR2 activity in a cellular context, for instance by examining the phosphorylation of VEGFR2 in endothelial cells (e.g., HUVECs), would be critical. This systematic, data-driven approach ensures that the therapeutic potential and potential liabilities of novel kinase inhibitors are thoroughly understood, paving the way for the development of safer and more effective cancer therapies.

References

Efficacy of Quinazoline Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, particularly in the development of anticancer therapeutics. Its structural versatility allows for modifications at various positions, leading to a diverse range of pharmacological activities.[1][2][3] Several quinazoline derivatives have received FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib, primarily functioning as tyrosine kinase inhibitors (TKIs).[1][4] These drugs have demonstrated significant efficacy in treating various cancers, particularly non-small cell lung cancer (NSCLC), by targeting key signaling pathways involved in cell proliferation and survival.[1] This guide provides a comparative analysis of the efficacy of various quinazoline derivatives in different cancer cell lines, supported by experimental data and detailed protocols.

While the broader class of quinazoline derivatives has been extensively studied, it is noteworthy that specific literature on the anticancer efficacy of Quinazoline-8-carbaldehyde derivatives is limited. Extensive searches of prominent scientific databases did not yield substantial data specifically focused on this subclass. Therefore, this guide will provide a comprehensive overview of the anticancer activities of well-researched quinazoline and quinazolinone derivatives, offering valuable insights for researchers in the field.

Comparative Efficacy of Quinazoline Derivatives in Cancer Cell Lines

The anticancer activity of quinazoline derivatives is typically evaluated by their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the IC50 values of various quinazoline derivatives against a panel of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinazolinone Schiff Bases Compound 1MCF-7 (Breast)6.246[5]
Compound 2MCF-7 (Breast)5.910[5]
2-Thioxoquinazolin-4-one Compound 21HeLa (Cervical)1.85[6]
Compound 22HeLa (Cervical)2.12[6]
Compound 23HeLa (Cervical)2.81[6]
Compound 21MDA-MB-231 (Breast)2.05[6]
Compound 22MDA-MB-231 (Breast)2.37[6]
Compound 23MDA-MB-231 (Breast)2.54[6]
Quinazolinone-Quinoxalindione Hybrids Compound 11g (nitro substituent)HeLa (Cervical)High Activity[7]
Triazolo[4,3-c]quinazolines Various DerivativesHepG2, MCF-7, PC-3, HCT-116, HeLa8.27 - 10.68[3]
Quinazoline-Sulfonamide Hybrids Compound 19 & 20A549 (Lung), HeLa (Cervical), LoVo (Colorectal), MDA-MB-231 (Breast)Effective[3]
Quinazoline-1,3,5-triazine Hybrids Compound 33MCF-7 (Breast)17.2[3]
HeLa (Cervical)17.3[3]
HepG2 (Liver)15.1[3]
HL-60 (Leukemia)14.3[3]

Mechanisms of Action: Inducing Cancer Cell Death

Quinazoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][5][8]

Apoptosis Induction

Apoptosis is a crucial pathway for eliminating cancerous cells. Many quinazoline derivatives have been shown to trigger this process through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Several quinazoline derivatives have been reported to induce apoptosis by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c.[5]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Quinazoline Derivatives Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Caspase-8 Activation->Caspase-3/7 Activation

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways targeted by quinazoline derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to dysregulation of the cell cycle. Quinazoline derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cells from dividing.[4][8] For instance, some derivatives have been shown to arrest the cell cycle in the G2/M phase in hepatocellular carcinoma cells.[4][8]

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Quinazoline Derivatives Quinazoline Derivatives Quinazoline Derivatives->G1 Arrest Quinazoline Derivatives->G2 Arrest

Caption: Quinazoline derivatives can induce cell cycle arrest at the G1 and G2 checkpoints.

Experimental Protocols: Assessing Anticancer Efficacy

The evaluation of the anticancer properties of quinazoline derivatives involves a series of well-established in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow of the MTT assay for determining cytotoxicity.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinazoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, highlight the therapeutic potential of these compounds. While a significant body of research exists for various substituted quinazolines, the specific exploration of this compound derivatives appears to be an under-researched area, presenting a potential opportunity for future drug discovery efforts. Further synthesis and biological evaluation of this particular subclass could unveil novel candidates with enhanced potency and selectivity against various cancer types. The continued investigation into the structure-activity relationships of quinazoline derivatives will undoubtedly contribute to the design of next-generation targeted cancer therapies.

References

A Head-to-Head Comparison of Quinazoline-8-carbaldehyde with Known Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the quinazoline ring system stands out as a "privileged scaffold."[1][2] Its unique structure has been the foundation for numerous clinically successful targeted therapies, particularly protein kinase inhibitors.[3] Several FDA-approved drugs, including the pioneering epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib, are built upon this versatile heterocyclic framework.[1][2][4] These molecules function primarily as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain to halt downstream signaling that drives tumor proliferation and survival.[2][3]

This guide introduces Quinazoline-8-carbaldehyde as a representative model for a new generation of quinazoline-based kinase inhibitors. While not an established inhibitor itself, its structure provides a foundational scaffold for derivatization and exploration. The purpose of this document is to provide researchers, scientists, and drug development professionals with a robust experimental framework for conducting a head-to-head comparison of such novel compounds against well-characterized, clinically relevant kinase inhibitors.

We will focus on three critical oncogenic kinase targets where quinazoline-based inhibitors have shown significant promise:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation is a hallmark of non-small cell lung cancer (NSCLC) and other epithelial tumors.[1][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism, often dysregulated in various cancers via the PI3K/Akt/mTOR pathway.[9][10][11]

This guide will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and present a logical framework for data interpretation, empowering researchers to rigorously evaluate the potential of novel chemical entities.

Section 1: Key Signaling Pathways in Oncology

Understanding the targeted signaling pathways is fundamental to evaluating an inhibitor's mechanism of action. Dysregulation of these cascades is a common driver of tumorigenesis.

The EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[5][12] This triggers autophosphorylation and the recruitment of adaptor proteins, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation and survival.[13][14][15] EGFR inhibitors block this initial phosphorylation event.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR RAS_RAF RAS/RAF/MAPK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

EGFR signaling cascade and point of inhibition.
The VEGFR Signaling Pathway

VEGFR-2 is the primary receptor responsible for the pro-angiogenic effects of VEGF.[16][17] Ligand binding induces receptor dimerization and trans-autophosphorylation, activating multiple downstream pathways, including the PLCγ-MAPK and PI3K-Akt cascades.[17][18] This signaling promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with oxygen and nutrients.[17][19]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream VEGFR2 VEGFR-2 PLCg PLCγ → MAPK VEGFR2->PLCg Activates PI3K_AKT_VEGF PI3K → Akt VEGFR2->PI3K_AKT_VEGF Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Sunitinib Sunitinib (VEGFR Inhibitor) Sunitinib->VEGFR2 Inhibits ATP Binding Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) PLCg->Angiogenesis PI3K_AKT_VEGF->Angiogenesis

VEGFR-2 signaling pathway promoting angiogenesis.
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[9][20][21] It is often activated downstream of receptor tyrosine kinases like EGFR.[12] PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt.[22] Akt, in turn, activates the mTORC1 complex, a master regulator of protein synthesis.[10][22] This pathway's over-activation is a common event in cancer, making it a prime therapeutic target.[9][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

The PI3K/Akt/mTOR signaling pathway.

Section 2: Experimental Framework for Head-to-Head Comparison

A rigorous comparison requires a multi-tiered approach, moving from direct target engagement in a purified system to functional outcomes in a complex cellular environment.

In Vitro Biochemical Kinase Assays

Objective: To determine and compare the direct inhibitory potency (IC50) of this compound and known inhibitors against their purified target kinases.

Causality & Rationale: This is the foundational experiment. By using purified enzymes, we eliminate cellular variables like membrane permeability and off-target effects, allowing for a direct measurement of the compound's interaction with its intended target.[23] A luminescence-based assay that quantifies ADP production is a highly sensitive, non-radioactive, and high-throughput method to measure kinase activity.[24][25][26] The amount of ADP produced is directly proportional to the kinase's enzymatic activity.

Assay_Workflow start Start prep_compound Prepare serial dilution of This compound & control inhibitors in DMSO start->prep_compound add_kinase Add purified kinase enzyme to 384-well plate with compounds prep_compound->add_kinase pre_incubate Pre-incubate for 10 min (allows inhibitor binding) add_kinase->pre_incubate initiate_reaction Initiate reaction by adding ATP/Substrate mixture pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C for 60 min (kinase phosphorylates substrate) initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent (converts ADP to ATP) incubate_stop->detect_adp incubate_detect Incubate for 30 min (generates luminescent signal) detect_adp->incubate_detect read_plate Measure luminescence with a plate reader incubate_detect->read_plate analyze Plot data and calculate IC50 values read_plate->analyze

Workflow for a luminescence-based biochemical kinase assay.

Detailed Protocol: Luminescence-Based Kinase Activity Assay

This protocol is adapted from standard methodologies like the ADP-Glo™ Kinase Assay.[24]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors (e.g., Gefitinib, Sunitinib, Everolimus) in 100% DMSO. Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve.

  • Plate Setup: In a white, opaque 384-well plate, add 1 µL of each serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Kinase Addition: Add 2 µL of the purified kinase of interest (e.g., EGFR, VEGFR-2, or mTOR) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This step allows the inhibitors to bind to their target kinase before the enzymatic reaction begins.

  • Reaction Initiation: Add 2 µL of a mixture containing the appropriate kinase substrate peptide and ATP to all wells. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. Monitor the reaction to ensure it remains in the linear range.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Illustrative Data Summary

CompoundTarget KinaseIC50 (nM) [Illustrative]
This compound EGFR85
VEGFR-2450
mTOR>10,000
Gefitinib (Control) EGFR25[27]
VEGFR-2>10,000
mTOR>10,000
Sunitinib (Control) EGFR2,500
VEGFR-22[28]
mTOR>10,000
Everolimus (Control) EGFR>10,000
VEGFR-2>10,000
mTOR5[29]

Note: Data for this compound is hypothetical for illustrative purposes. Control IC50 values are based on literature.

Cell-Based Functional Assays

Objective: To determine if the inhibitors can access their intracellular targets and modulate downstream signaling pathways, ultimately affecting cell fate.

Causality & Rationale: Cell-based assays are the critical next step to validate biochemical findings. Western blotting with phospho-specific antibodies provides direct evidence of target engagement and inhibition within the cell.[30][31] It answers the question: "Does the compound inhibit the kinase's activity in its native environment?" Cell viability assays then measure the ultimate biological consequence of this inhibition.[32] A compound that is potent biochemically but weak in cellular assays may have poor cell permeability or be susceptible to efflux pumps.

Western_Blot_Workflow start Start cell_culture Culture appropriate cells to 70-80% confluency start->cell_culture treat_cells Treat cells with inhibitor (dose-response) and ligand (e.g., EGF) cell_culture->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify sds_page Separate proteins by size via SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or milk to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-phospho-EGFR) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Add ECL substrate and detect chemiluminescent signal secondary_ab->detect analyze Analyze band intensity detect->analyze

Workflow for Western Blot analysis of kinase inhibition.

Detailed Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Seed appropriate cells (e.g., A549 for EGFR, HUVECs for VEGFR) and grow to 70-80% confluency. Starve cells in low-serum media for 12-24 hours to reduce basal kinase activity. Pre-treat cells with various concentrations of the inhibitor for 2-4 hours. Stimulate the pathway with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS containing phosphatase inhibitors.[33] Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[34]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[30]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). BSA is preferred over milk for phospho-antibodies to reduce background from casein, a phosphoprotein.[33][35]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-EGFR (Tyr1068), anti-p-VEGFR2 (Tyr1175), or anti-p-S6 (Ser235/236) as a downstream readout for mTORC1 activity), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Incubate with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the blot should be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase.[31]

Illustrative Cellular Activity Data Summary

CompoundCell LineTarget PathwayCellular Activity (GI50, nM) [Illustrative]
This compound A549 (NSCLC)EGFR250
HUVECVEGFR1,200
MCF-7 (Breast Cancer)PI3K/mTOR>20,000
Gefitinib (Control) A549 (NSCLC)EGFR100
Sunitinib (Control) HUVECVEGFR20
Everolimus (Control) MCF-7 (Breast Cancer)PI3K/mTOR15

Section 3: Data Interpretation and Conclusion

A successful head-to-head comparison synthesizes data from both biochemical and cellular assays to build a comprehensive profile of a novel compound.

  • Potency & Selectivity: The biochemical IC50 data provides the primary measure of potency. By comparing the IC50 of this compound against EGFR, VEGFR-2, and mTOR, we can establish its selectivity profile. In our illustrative example, the compound shows preferential, albeit modest, activity against EGFR over VEGFR-2 and is inactive against mTOR.

  • Cellular Efficacy: The cellular GI50 values demonstrate the compound's ability to exert a biological effect. The rightward shift from the biochemical IC50 (85 nM) to the cellular GI50 (250 nM) for EGFR is expected and reflects factors like cell permeability and target engagement in a more complex system. A very large discrepancy might suggest poor bioavailability or rapid metabolism.

  • Comparative Analysis: When compared to the gold-standard controls, our hypothetical this compound is less potent than Gefitinib both biochemically and cellularly. This result is crucial for guiding the next steps. It suggests that while the scaffold is active, further medicinal chemistry efforts are required to optimize its structure to improve potency, perhaps by modifying other positions on the quinazoline ring to achieve better interactions within the ATP-binding pocket.

References

A Researcher's Guide to Assessing the Selectivity of Quinazoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged" structure. Its derivatives are at the core of numerous approved and investigational protein kinase inhibitors.[1][2] Compounds like gefitinib and erlotinib have successfully targeted Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer, underscoring the therapeutic potential of this chemical class.[3][4] However, the success of any kinase inhibitor hinges not just on its potency against the intended target but critically on its selectivity across the vast human kinome, which comprises over 500 members.[5]

Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted assessment of selectivity is a cornerstone of the preclinical development of any new chemical entity. This guide provides a comprehensive framework for researchers aiming to characterize the selectivity profile of a novel compound, using Quinazoline-8-carbaldehyde as a representative example. We will move beyond simple IC50 values to build a holistic understanding of the compound's behavior, from broad kinome screening to direct target engagement in a cellular context.

The Selectivity Challenge: Why a Single Assay is Never Enough

The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[5] This conservation presents a significant hurdle in designing truly selective inhibitors. A compound that shows high potency in an isolated biochemical assay against its primary target might interact with dozens of other kinases with similar affinity. This is why a tiered and orthogonal approach to selectivity profiling is not just recommended; it is essential. Our assessment strategy will be built on three pillars:

  • Broad Spectrum Profiling: To understand the global interaction landscape of the compound.

  • Biophysical Validation: To quantify the direct binding thermodynamics to the primary target and key off-targets.

  • Cellular Target Engagement: To confirm that the compound reaches and binds its target in a physiologically relevant environment.

Below is a logical workflow for assessing the selectivity of a novel inhibitor like this compound.

G cluster_0 Phase 1: Initial Profiling & Hypothesis Generation cluster_1 Phase 2: Biophysical & Cellular Validation cluster_2 Phase 3: Data Integration & Selectivity Assessment A Compound Synthesis & QC (this compound) B Primary Target Assay (e.g., EGFR Kinase Assay) A->B Determine Potency (IC50) C Broad Kinome Screen (e.g., 400+ Kinase Panel) B->C Identify Potential Off-Targets D Isothermal Titration Calorimetry (ITC) - Primary Target - Key Off-Targets C->D Validate direct binding E Cellular Thermal Shift Assay (CETSA) - Confirm Target Engagement in Cells C->E Validate cellular binding G Data Analysis & Comparison - Calculate Selectivity Score - Compare to Benchmarks D->G E->G F Competitive Binding Assays F->G Orthogonal Method H Final Selectivity Profile G->H

Caption: A tiered workflow for inhibitor selectivity profiling.

Part 1: Broad Kinome Profiling - Mapping the Interaction Landscape

The first step is to cast a wide net. Instead of testing your compound against a handful of suspected kinases, a broad panel screen provides an unbiased view of its selectivity.[6][7] Numerous commercial providers offer kinome profiling services that test compounds against hundreds of kinases in standardized radiometric or fluorescence-based assays.[8][9][10]

The output of such a screen is typically presented as percent inhibition at a fixed concentration (e.g., 1 µM). This allows for the rapid identification of "hits"—kinases that are significantly inhibited by the compound.

Experimental Protocol: Radiometric Kinase Panel Screen (e.g., ³³P-ATP Filter Binding Assay)

  • Assay Preparation: For each kinase in the panel, a reaction mixture is prepared in a 96- or 384-well plate containing the specific kinase, its corresponding peptide or protein substrate, and a buffer containing MgCl₂, and MnCl₂.

  • Compound Addition: this compound, dissolved in DMSO, is added to the wells at a final concentration of 1 µM. Control wells contain DMSO only (100% activity) and a known potent inhibitor for that kinase (0% activity).

  • Reaction Initiation: The kinase reaction is initiated by adding ATP, which includes radiolabeled [γ-³³P]ATP. The final ATP concentration is often set near the Km for each specific kinase to ensure that the resulting IC50 values reflect the inhibitor's intrinsic affinity.[6]

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination & Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percent inhibition for this compound against each kinase is calculated relative to the controls.

Data Presentation: Interpreting the Results

The results from a kinome screen are best visualized using a dendrogram or a "kinome map." For comparative purposes, we'll present the hypothetical data in a table, comparing this compound to the well-known multi-kinase inhibitor, Sunitinib.

Target KinaseThis compound (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)
EGFR 95% 75%
VEGFR2 92% 98%
PDGFRβ 88% 97%
Aurora A55%40%
SRC48%65%
ABL115%50%
CDK25%10%
p38α (MAPK14)2%8%

This is hypothetical data for illustrative purposes.

From this initial screen, this compound appears to be a potent inhibitor of EGFR, VEGFR2, and PDGFRβ, with moderate activity against Aurora A and SRC. This profile suggests it may be a multi-targeted inhibitor, similar to Sunitinib, but with a potentially different selectivity pattern.[11][12] The next step is to validate these primary targets and key off-targets with more quantitative, biophysical methods.

Part 2: Biophysical Validation - Quantifying the Binding Affinity

Broad screening gives us a map, but biophysical methods provide the precise coordinates. Isothermal Titration Calorimetry (ITC) is a gold-standard technique for characterizing the thermodynamics of binding interactions in solution.[13][14] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein.[15][16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.

Why ITC is a critical validation step:

  • Direct Measurement: It measures the heat of binding directly, avoiding potential artifacts from labels or reporter enzymes used in many screening assays.[17]

  • Thermodynamic Insight: An inhibitor's binding can be enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in solvation). This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.[18]

  • Confirms 1:1 Binding: ITC determines the stoichiometry of the interaction, confirming that the inhibitor binds to the target in the expected manner.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • The target protein (e.g., purified recombinant EGFR kinase domain) is extensively dialyzed into a specific ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP).

    • This compound is dissolved in the final dialysis buffer. A slight mismatch in DMSO concentration between the syringe and cell must be accounted for or minimized.

  • Instrument Setup: An ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

  • Loading: The protein solution (e.g., 10 µM) is loaded into the sample cell, and the compound solution (e.g., 100 µM) is loaded into the titration syringe.

  • Titration: A series of small injections (e.g., 2 µL) of the compound are made into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The raw data (heat pulses over time) are integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, n).

Data Presentation: Comparative Thermodynamics

Let's compare the hypothetical ITC data for this compound binding to its primary target (EGFR) and a key off-target (Aurora A).

ParameterThis compound + EGFRThis compound + Aurora A
Affinity (Kd)25 nM850 nM
Stoichiometry (n)1.050.98
Enthalpy (ΔH)-12.5 kcal/mol-8.2 kcal/mol
Entropy (-TΔS)+2.1 kcal/mol+0.5 kcal/mol

The ITC data quantitatively confirms that this compound binds to EGFR with high affinity (nanomolar Kd) and a 1:1 stoichiometry. The binding is strongly enthalpy-driven, suggesting specific, favorable interactions like hydrogen bonds in the active site. Its affinity for the off-target Aurora A is over 30-fold weaker, providing a quantitative measure of its selectivity between these two kinases.

Part 3: Cellular Target Engagement - Proving It Works in a Relevant System

A compound can be highly potent and selective in a biochemical or biophysical assay but fail in a cellular context due to poor permeability, rapid efflux, or metabolic instability. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound reaches and binds to its intended target inside intact cells.[19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[20][21]

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Soluble vs. Aggregated) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Plot Melt Curve (Soluble Protein vs. Temp) E->F

References

Safety Operating Guide

Navigating the Disposal of Quinazoline-8-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of quinazoline-8-carbaldehyde (CAS No. 1823899-37-1). As a key building block in the development of kinase inhibitors and other advanced materials, its handling and disposal require a thorough understanding of its chemical properties and potential hazards. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, procedural framework for managing waste streams containing this compound, ensuring both personal safety and environmental compliance.

Hazard Assessment and Immediate Safety Precautions

This compound is a crystalline solid that, while offering significant utility in synthesis, presents several potential hazards that must be managed with care.

Known and Inferred Hazards

Direct safety data for this compound indicates it is a hazardous substance. Information from suppliers and data on structurally related aromatic aldehydes, such as quinoline-8-carboxaldehyde, allow for a comprehensive hazard assessment.

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation. One supplier notes it has the potential to cause skin burns.

  • Respiratory Irritation: It may cause respiratory irritation upon inhalation of dust.

  • Flammability: The compound is considered flammable, necessitating precautions against ignition sources.

  • Light Sensitivity: this compound is light-sensitive and should be handled and stored accordingly to prevent degradation.

Mandatory Personal Protective Equipment (PPE)

Due to these hazards, the following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Tightly-sealed safety goggles and a face shield.

  • Body Protection: A properly fitted laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood.

All handling of the solid compound or concentrated solutions should be performed within a chemical fume hood with proper ventilation.

Operational Plan for Waste Management and Disposal

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.

Waste Segregation and Containerization

Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal.

Table 1: Waste Stream Classification and Handling

Waste TypeDescriptionContainer RequirementsLabeling
Solid Waste Unused this compound, contaminated gloves, weigh boats, pipette tips, paper towels.A dedicated, sealable, and chemically compatible hazardous waste container."Hazardous Waste: this compound (Solid)"
Liquid Waste Solutions containing this compound, solvent rinses of contaminated glassware.A dedicated, sealable, and chemically compatible hazardous waste container (e.g., HDPE or glass). Must be stored in secondary containment."Hazardous Waste: this compound in [Solvent Name]"
Sharps Waste Contaminated needles, razor blades, or other sharp objects.A dedicated, puncture-proof sharps container labeled for hazardous chemical waste."Hazardous Sharps Waste: this compound"
Step-by-Step Disposal Protocol
  • Identification: Classify all materials that have come into contact with this compound as hazardous waste.

  • Collection: Accumulate waste in the appropriate, clearly labeled containers as described in Table 1. Keep containers sealed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure liquid waste containers are kept in secondary containment to prevent spills.

  • Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and specific chemical composition (e.g., concentration and solvent).

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

The universally recommended and safest method for final disposal is incineration in a permitted hazardous waste incinerator .

Chemical Degradation: A Cautionary Note

While in-laboratory chemical degradation can be a viable disposal strategy for some chemicals, there is no established and validated protocol for the chemical neutralization of this compound . The quinazoline ring is generally stable, though it can be hydrolyzed under harsh conditions (e.g., boiling in strong acid or base). Aldehydes can be oxidized to their corresponding carboxylic acids. However, attempting such procedures without a specific, tested protocol for this compound could lead to uncontrolled reactions or the generation of unknown, potentially more hazardous byproducts.

Therefore, in-lab chemical degradation of this compound is NOT recommended. The risk of incomplete reaction and unsafe byproducts outweighs the potential benefits. Adherence to the professional disposal protocol outlined above is the only authoritative and safe method.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and your institution's EHS office immediately.

  • Assess: From a safe distance, and only if you are trained to do so, assess the extent of the spill.

    • Small Spill (manageable by lab personnel): If the spill is small, you are properly trained, and have the appropriate spill kit, you may proceed with cleanup. Don appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Large Spill (requires EHS response): For large spills, or if you are ever in doubt, do not attempt to clean it up yourself. Wait for the trained EHS response team.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.

  • Documentation: Fully document the spill and the cleanup procedure as required by your institution.

Disposal Workflow Visualization

The following diagrams illustrate the decision-making process for handling and disposing of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Disposal Pathway start This compound Waste Generated solid Solid Waste (Gloves, Tips, etc.) start->solid Solid Contamination liquid Liquid Waste (Solutions, Rinses) start->liquid Liquid Contamination sharps Sharps Waste (Needles, etc.) start->sharps Sharps Contamination solid_cont Sealable Solid Waste Container solid->solid_cont liquid_cont Sealable Liquid Waste Container + Secondary Containment liquid->liquid_cont sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont labeling Label Container with Contents & Hazard Info solid_cont->labeling liquid_cont->labeling sharps_cont->labeling log Log Waste Details (Date, Qty, Composition) labeling->log contact Contact EHS / Licensed Waste Contractor log->contact pickup Scheduled Waste Pickup contact->pickup

Caption: Workflow for routine waste segregation and disposal.

G spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate report Report to Supervisor & EHS evacuate->report decision Assess Spill Size & Your Training Level report->decision small_spill Small & Manageable decision->small_spill Small large_spill Large or Unsure decision->large_spill Large cleanup Use Spill Kit to Absorb Material into Waste Container small_spill->cleanup wait Isolate Area & Wait for EHS Response Team large_spill->wait decon Decontaminate Area cleanup->decon document Document Incident wait->document decon->document

Caption: Decision workflow for spill response procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.